molecular formula C5H4N2O3 B1388807 5-Hydroxypyrimidine-2-carboxylic acid CAS No. 345642-87-7

5-Hydroxypyrimidine-2-carboxylic acid

Cat. No.: B1388807
CAS No.: 345642-87-7
M. Wt: 140.1 g/mol
InChI Key: GJEGYXYPWJJUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyrimidine-2-carboxylic acid is a chemical building block belonging to the hydroxypyrimidine family. Pyrimidine cores are significant in medicinal chemistry and material science . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a synthetic intermediate. Hydroxypyrimidine carboxylic acids can serve as precursors for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are structures of interest in pharmaceutical research . The carboxylic acid group allows for further functionalization through amidation or esterification reactions, while the hydroxy group on the pyrimidine ring can exhibit tautomerism, influencing its reactivity and binding properties . Please consult the product's specifications and Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-hydroxypyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEGYXYPWJJUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 5-Hydroxypyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxypyrimidine-2-carboxylic Acid

Foreword: Contextualizing the Core Molecule

This compound is a heterocyclic compound of increasing interest within the pharmaceutical and chemical synthesis sectors. Its structural motifs—a pyrimidine core, a hydroxyl group, and a carboxylic acid—confer upon it a versatile reactivity profile and significant potential as a building block for complex molecules. Notably, it is recognized as an important intermediate in the synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of obesity and related metabolic disorders[1]. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery, process development, and formulation science. This guide synthesizes available data, theoretical predictions, and established analytical methodologies to provide a comprehensive technical overview for researchers and drug development professionals.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers and structural properties of this compound are summarized below.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₅H₄N₂O₃Derived from structure
Molecular Weight 140.09 g/mol Calculated from formula
Canonical SMILES C1=C(C=NC(=O)N1)C(=O)OStructure representation
InChI Key CRCVTNHORFBTSX-UHFFFAOYSA-NIsomer-specific identifier[2]
CAS Number Not readily available in public databases.Literature and database search
Appearance Expected to be a white to light-colored solid.Based on analogous compounds[3]

A Note on Tautomerism:

It is crucial to recognize that the "5-hydroxy" designation represents one of several possible tautomeric forms. Hydroxypyrimidines can undergo keto-enol tautomerism. In this case, this compound can exist in equilibrium with its keto tautomer, 5-oxo-1,5-dihydropyrimidine-2-carboxylic acid. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn affects its physicochemical and spectroscopic properties. For the purpose of this guide, we will primarily refer to the hydroxy form, but researchers must consider the potential for tautomeric shifts in their experimental designs.

Core Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in a biological or chemical system is governed by its intrinsic physicochemical properties. The following table summarizes the predicted and inferred properties of this compound, based on data from structurally similar compounds and computational models.

Physicochemical ParameterPredicted/Inferred ValueRationale and Comparative Insights
Melting Point (°C) > 250 (with decomposition)Analogous compounds like Pyrimidine-5-carboxylic acid (270 °C, dec.) and 2,4-Dihydroxypyrimidine-5-carboxylic acid (283 °C, dec.) exhibit high melting points with decomposition[4]. The strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl groups contributes to a high lattice energy.
Aqueous Solubility Low to moderateThe polar functional groups suggest some water solubility. However, the planar, aromatic-like ring structure can lead to efficient crystal packing, reducing solubility. 2,4-Dihydroxypyrimidine-5-carboxylic acid has a reported water solubility of 1.8 g/L at 20 °C[4]. Solubility is expected to be highly pH-dependent.
pKa pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 6-8 (Hydroxyl Group)The carboxylic acid pKa is typical for a heteroaromatic acid. The pKa of the hydroxyl group is inferred from related compounds like 5-Hydroxypyrimidine (pKa₂ = 6.78)[5]. The pyrimidine ring nitrogens are weakly basic.
LogP (Octanol/Water) -1.0 (Predicted)A predicted XlogP of -1.0 for the isomeric 2-hydroxypyrimidine-5-carboxylic acid suggests the compound is hydrophilic[2]. The presence of multiple hydrogen bond donors and acceptors leads to a preference for the aqueous phase over a nonpolar lipid phase.

Lipophilicity: The pH-Dependent Nature (LogD)

For ionizable molecules like this compound, the partition coefficient (LogP) is an insufficient descriptor of lipophilicity in biological systems, where pH varies. The distribution coefficient (LogD) accounts for the partitioning of all ionic species at a given pH and is a more relevant parameter for predicting membrane permeability and absorption.[6][7]

The relationship between LogD, LogP, and pKa is fundamental. For an acidic compound, LogD decreases as pH increases above the pKa, because the ionized (deprotonated) form is more water-soluble and less lipophilic than the neutral form. Given the two pKa values for our target molecule, its LogD profile will show distinct transitions as the pH changes, affecting its overall charge and lipophilicity.

LogD_vs_pH cluster_0 Logical Flow: pH Influence on Molecular State and LogD pH Environmental pH pKa1 pKa₁ (COOH) ~2-4 pH->pKa1 Compared to pKa2 pKa₂ (OH) ~6-8 pH->pKa2 Compared to State1 Predominantly Neutral (pH < pKa₁) pKa1->State1 State2 Predominantly Anionic (-1) (pKa₁ < pH < pKa₂) pKa1->State2 pKa2->State2 State3 Predominantly Dianionic (-2) (pH > pKa₂) pKa2->State3 LogD_Value Resulting LogD Value State1->LogD_Value Determines State2->LogD_Value Determines State3->LogD_Value Determines

Caption: Relationship between pH, pKa, and the dominant ionic species affecting LogD.

Experimental Protocol: Shake-Flask Method for LogD Determination

This classic method provides a direct and reliable measure of a compound's distribution between two immiscible phases.[8]

  • Preparation of Phases:

    • Aqueous Phase: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to span the pKa values of the compound. The physiological pH of 7.4 is particularly important.[7]

    • Organic Phase: Use n-octanol, pre-saturated with the corresponding aqueous buffer to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning:

    • In a glass vial, add a precise volume of the n-octanol and the aqueous buffer (e.g., 1:1 v/v).

    • Spike a small volume of the stock solution into the vial, ensuring the final concentration is detectable but does not exceed the solubility limit in either phase.

    • Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A standard calibration curve is required.

  • Calculation: The LogD is calculated using the formula:

    • LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹. Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber.

  • O-H Stretch (Phenolic): A broad absorption around 3200-3600 cm⁻¹ is expected for the hydroxyl group on the ring.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp, medium-intensity bands are expected in the 1450-1650 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[10][12] (Predicted shifts for DMSO-d₆ solvent)

  • ¹H NMR:

    • COOH Proton: A very broad singlet is expected far downfield, typically >12 ppm.

    • OH Proton: A broad singlet, with a chemical shift that can vary depending on concentration and temperature (typically 9-11 ppm).

    • Ring Protons: Two distinct signals are expected for the two protons on the pyrimidine ring, likely appearing as singlets or narrow doublets in the 7.5-9.0 ppm region.

  • ¹³C NMR:

    • Carbonyl Carbon (COOH): A signal is expected in the 160-170 ppm range.

    • Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons, with the carbon bearing the hydroxyl group (C5) appearing at a higher chemical shift (e.g., >150 ppm) and the others appearing in the 110-160 ppm range.

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 140) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group as COOH (M-45) or CO₂ (M-44).

Thermal Stability and Decomposition Profile

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the compound's stability at elevated temperatures, which is vital for processing and storage.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[15][16] A DSC experiment on this compound would be expected to show a sharp endothermic peak corresponding to its melting point. However, given the high melting points of related compounds, this event is likely to be followed immediately by an exothermic event representing thermal decomposition.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13] A TGA curve would reveal:

  • Initial Mass Loss: A slight mass loss at temperatures below ~120 °C could indicate the presence of adsorbed water or residual solvent.

  • Decomposition Onset: A sharp decrease in mass at higher temperatures (>250 °C) marks the onset of thermal decomposition. The decomposition of carboxylic acids often involves decarboxylation, leading to a mass loss corresponding to CO₂ (44 g/mol ).[18][19]

Experimental Protocol: Combined TGA/DSC Analysis
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an appropriate crucible (e.g., aluminum or gold-plated for higher temperatures).[17]

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).[17]

    • Maintain an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative decomposition.

  • Data Analysis:

    • DSC Curve: Identify the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

    • TGA Curve: Determine the onset temperature of mass loss and calculate the percentage of mass lost at each decomposition step.

Caption: Standard workflow for thermal analysis using TGA/DSC.

Synthesis Pathway Overview

While numerous synthetic routes to pyrimidine carboxylic acids exist, a specific method for this compound has been detailed in patent literature. This provides a reliable pathway for obtaining the material for research.[1]

Synthesis_Pathway cluster_synthesis Synthetic Route to this compound Start 5-Bromo-2-cyanopyrimidine Intermediate 5-Benzyloxy-2-cyanopyrimidine Start->Intermediate Phenylcarbinol, Cs₂CO₃, CuI, Toluene, 80-110°C Final This compound Intermediate->Final 1. Strong Base (e.g., KOH), H₂O 2. Acidification (e.g., HCl) to pH 3-4

Caption: A two-step synthesis pathway for the target compound.[1]

Conclusion

This compound is a hydrophilic, high-melting-point solid with multiple ionizable centers, making its behavior highly pH-dependent. Its characterization requires a suite of analytical techniques, from spectroscopy for structural verification to thermal analysis for stability and LogD measurements for predicting biological partitioning. The protocols and data presented in this guide provide a robust framework for researchers to handle, analyze, and effectively utilize this valuable chemical intermediate in their drug discovery and development endeavors. Adherence to rigorous experimental design and data interpretation, particularly with respect to tautomerism and pH effects, is paramount for achieving reproducible and meaningful results.

References

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC.
  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ URI.
  • 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5. Sigma-Aldrich.
  • LogP—Making Sense of the Value. ACD/Labs.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. NIH.
  • Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. Benchchem.
  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3.
  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
  • Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggreg
  • pKa Data Compiled by R. Williams.
  • Pyrimidine-2-carboxylic acid. Chem-Impex.
  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central.
  • Differential scanning calorimetry. Wikipedia.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central.
  • Thermal and Mechanical Properties of High-Performance Polyester Hybrid Nanobiocomposites Reinforced with Pre-treated Short Pineapple Leaf Fibers. American Chemical Society.
  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.
  • Problem #8: C 8 H 8 O 2. NMR.
  • Spectroscopy of Carboxylic Acid Derivatives.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • 5-Hydroxypyridine-2-carboxylic acid, 98+%. Thermo Scientific Chemicals.
  • Pyrimidine-5-carboxylic Acid. Tokyo Chemical Industry Co., Ltd.
  • 2-Hydroxypyrimidine-5-carboxylic acid. Chemsrc.
  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
  • 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3). PubChemLite.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • (PDF)
  • 2-amino-4-hydroxypyrimidine-5-carboxylic acid. Sigma-Aldrich.
  • 2,4-Dihydroxypyrimidine-5-carboxylic acid Product Description. ChemicalBook.
  • Appendix C: Dissociation Constants and pKa Values for Acids
  • Table of Acids with Ka and pKa Values. CLAS.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxypyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1][2] Accurate structural elucidation and characterization are paramount for its application in synthesis and biological screening. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous identification and characterization of this molecule. We will explore the anticipated spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the causal logic behind the spectral patterns and field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR will definitively establish the substitution pattern of the pyrimidine ring and confirm the presence of the hydroxyl and carboxylic acid functional groups.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will be relatively simple, defined by two key regions: the aromatic region for the pyrimidine ring protons and the downfield region for the exchangeable acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are dictated by the electronic environment; electron-withdrawing groups (like the nitrogens in the ring and the carboxylic acid) deshield adjacent protons, shifting them downfield.[3]

Anticipated ¹H NMR Spectral Data: The structure contains four distinct protons. The two protons on the pyrimidine ring (H4 and H6) are in different electronic environments and are expected to appear as distinct signals. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are acidic and their signals are often broad.[4][5]

  • Ring Protons (H4, H6): These protons are attached to sp² hybridized carbons in an electron-deficient aromatic ring. They are expected to resonate in the aromatic region, likely between 8.0 and 9.0 ppm. Due to the asymmetry of the molecule, they will appear as two separate signals, likely doublets, due to coupling with each other.

  • Carboxylic Acid Proton (-COOH): This is a highly deshielded proton. Its chemical shift is typically found far downfield, often greater than 10 ppm, and can be very broad.[3][6] In many cases, this signal is a singlet observed around 12 δ.[4][5]

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton's chemical shift is also variable and dependent on solvent and concentration. It is expected to be a broad singlet, potentially in the 9-11 ppm range, though this can vary significantly.

Adding a drop of D₂O to the NMR tube will cause the -OH and -COOH proton signals to disappear due to hydrogen-deuterium exchange, providing a definitive method for their assignment.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H4 / H6 ~8.0 - 9.0 Doublet Two distinct signals in this region.
H6 / H4 ~8.0 - 9.0 Doublet Coupled to the other ring proton.
Phenolic -OH ~9.0 - 11.0 Broad Singlet Exchangeable with D₂O. Position is solvent-dependent.

| Carboxylic Acid -COOH | > 10.0 (typically ~12.0) | Broad Singlet | Exchangeable with D₂O. Highly deshielded.[6] |

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow the exchange rate of acidic protons, making them more easily observable.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

  • Validation: To confirm the acidic protons, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking gently. The disappearance of signals confirms their assignment as -OH or -COOH.[4]

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve Sample in DMSO-d6 B Add TMS Standard A->B C Acquire 1D ¹H Spectrum (≥400 MHz) B->C D Add D₂O C->D E Re-acquire Spectrum D->E F Process & Reference Spectrum to TMS E->F G Assign Signals (Chemical Shift, Multiplicity) F->G H Confirm Exchangeable Protons (Disappearance of -OH, -COOH) G->H

Caption: Workflow for ¹H NMR spectral acquisition and validation.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Carbons in different functional groups resonate at characteristic chemical shifts.[7] The five carbons in this compound are all chemically distinct and should produce five separate signals. Carbons attached to electronegative atoms (O, N) or involved in carbonyl groups are significantly deshielded and appear at higher chemical shifts (downfield).[4][8]

Anticipated ¹³C NMR Spectral Data:

  • Carboxylic Acid Carbon (C=O): This carbon is highly deshielded and is expected to appear in the 165-185 ppm range, characteristic of carboxylic acids.[4][5][6]

  • Aromatic Carbons (C2, C4, C5, C6): These carbons will resonate in the aromatic region, typically from 110-170 ppm.

    • C2: Attached to two nitrogen atoms and the carboxylic acid group, this carbon will be significantly deshielded.

    • C5: Attached to the hydroxyl group, this carbon will also be deshielded due to the oxygen's electronegativity.

    • C4 & C6: These carbons are adjacent to ring nitrogens and will be deshielded compared to a standard benzene ring. Their exact positions will be influenced by the other substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxyl) ~165 - 185 Quaternary carbon, may have a weaker signal.[4]
C2 (Ring) ~150 - 165 Highly deshielded by two N atoms and COOH group.
C5 (Ring) ~145 - 160 Deshielded by attached -OH group.

| C4 / C6 (Ring) | ~120 - 140 | Two distinct signals for the CH carbons in the ring. |

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to a 400 MHz proton instrument) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all signals appear as singlets. A longer acquisition time and a greater number of scans (e.g., 256 or more) are typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is standard.

  • Advanced Experiments (Optional): Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, which would confirm the assignment of the C4 and C6 signals as CH groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. For this compound (Molecular Formula: C₅H₄N₂O₃), the expected monoisotopic mass is approximately 140.02 Da.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns are governed by the stability of the resulting ions and neutral losses; common losses for carboxylic acids include H₂O, CO, and COOH.[10]

Anticipated Mass Spectrum Data (Electron Impact - EI):

  • Molecular Ion (M⁺): A peak at m/z ≈ 140 should be observable, representing the intact molecule. Pyrimidine rings are stable, so this peak is expected to be reasonably intense.[10]

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z ≈ 123, resulting from the loss of the hydroxyl radical from the carboxylic acid group.[10]

    • Loss of -COOH (M-45): A prominent peak at m/z ≈ 95, corresponding to the loss of the entire carboxyl group as a radical. This is a very common fragmentation for carboxylic acids.[10]

    • Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the molecular ion can also occur, though loss of the -COOH radical is often more favorable in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (approx.) Proposed Fragment Notes
140 [C₅H₄N₂O₃]⁺ Molecular Ion (M⁺)
123 [M - OH]⁺ Loss of hydroxyl radical from COOH group.[10]

| 95 | [M - COOH]⁺ | Loss of the carboxyl radical.[10] |

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or Electron Impact for direct infusion/GC-MS). High-resolution instruments like TOF (Time-of-Flight) or Orbitrap are preferred for accurate mass measurement.

  • Data Acquisition (LC-MS/ESI):

    • Inject the sample solution into the liquid chromatograph.

    • Use a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound into the mass spectrometer.

    • Acquire data in both positive and negative ion modes. In positive mode, expect [M+H]⁺ at m/z ≈ 141. In negative mode, expect [M-H]⁻ at m/z ≈ 139.

  • Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, which helps confirm the proposed fragmentation pathways.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_analysis Spectral Analysis A Dissolve ~1 mg/mL Sample in Methanol/Acetonitrile B Infuse into ESI or EI Source A->B C Acquire Full Scan Spectrum (Positive & Negative Modes) B->C D Isolate Parent Ion C->D F Determine Accurate Mass of Molecular Ion C->F E Perform Tandem MS (MS/MS) via Collision-Induced Dissociation D->E H Analyze Fragmentation Pattern to Elucidate Structure E->H G Confirm Elemental Formula F->G

Sources

5-Hydroxypyrimidine-2-carboxylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxypyrimidine-2-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, which features a pyrimidine ring functionalized with both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules.[1] This scaffold is particularly crucial as a key intermediate in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment of obesity and related metabolic disorders.[2]

The dual functionality of this molecule allows for a diverse range of chemical transformations. The carboxylic acid can undergo esterification or amidation, while the hydroxyl group offers another site for modification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[1] Given its importance, robust and well-documented methods for its synthesis and characterization are essential for researchers in the pharmaceutical and chemical industries. This guide provides a field-proven, in-depth approach to the synthesis and comprehensive analytical characterization of this compound, grounded in established chemical principles.

Part 1: Chemical Synthesis

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from 5-bromo-2-cyanopyrimidine. This route is advantageous due to the commercial availability of the starting material and generally high yields.[2] The strategy involves the protection of the future hydroxyl group as a benzyl ether, followed by the simultaneous hydrolysis of the nitrile and deprotection of the ether.

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

The initial step involves a copper-catalyzed C-O cross-coupling reaction between 5-bromo-2-cyanopyrimidine and benzyl alcohol. The benzyl group is an excellent choice for a protecting group in this context as it is stable under various conditions but can be readily removed in the final step.

Causality of Experimental Choices:

  • Starting Material: 5-Bromo-2-cyanopyrimidine is selected as it possesses a suitable leaving group (bromine) at the 5-position for the cross-coupling reaction and a nitrile group at the 2-position, which serves as a precursor to the desired carboxylic acid.[2][3][4]

  • Catalyst System: A copper(I) iodide (CuI) and 1,10-phenanthroline ligand system is employed. This system is effective for forming the C-O bond between the pyrimidine ring and benzyl alcohol. The ligand stabilizes the copper catalyst and facilitates the catalytic cycle.

  • Base and Solvent: Cesium carbonate (Cs₂CO₃) is used as the base to deprotonate the benzyl alcohol, forming the active nucleophile. Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for efficient coupling.[2]

Experimental Protocol: Synthesis of 5-Benzyloxy-2-cyanopyrimidine [2]

  • To a reaction vessel, add 5-bromo-2-cyanopyrimidine, toluene, benzyl alcohol, cesium carbonate, cuprous iodide, and 1,10-phenanthroline.

  • Stir the mixture and heat to 80–110 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4–12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the toluene.

  • Purify the resulting crude product by column chromatography on silica gel to yield pure 5-benzyloxy-2-cyanopyrimidine.

Step 2: Hydrolysis and Deprotection to this compound

The second and final step accomplishes two critical transformations in a single pot: the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the benzyl ether protecting group. This is achieved by heating in a strong aqueous base followed by acidic workup.

Causality of Experimental Choices:

  • Reaction Conditions: The use of a strong base, such as potassium hydroxide (KOH), in water at elevated temperatures facilitates the hydrolysis of the nitrile to a carboxylate salt.[2][5][6] This process involves the nucleophilic attack of hydroxide ions on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide.[6][7] The conditions are also sufficiently harsh to cleave the benzyl ether, yielding the phenolate.

  • Workup: After the reaction, the mixture is cooled and washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities or unreacted starting material.[2] The crucial step is the subsequent acidification with a strong acid like hydrochloric acid (HCl). This performs two functions: it protonates the carboxylate salt to form the free carboxylic acid, and it protonates the phenolate to form the final hydroxyl group, causing the desired product to precipitate out of the aqueous solution due to its lower solubility.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Dissolve the 5-benzyloxy-2-cyanopyrimidine obtained from Step 1 in water.

  • Add a strong base, such as potassium hydroxide (molar ratio of KOH to starting material is typically 2:1 to 4:1).

  • Heat the reaction mixture to 25–100 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction solution to room temperature.

  • Wash the aqueous solution with dichloromethane to remove organic impurities.

  • Carefully adjust the pH of the aqueous layer to 3–4 by adding 1N hydrochloric acid. This will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: C-O Coupling cluster_step2 Step 2: Hydrolysis & Deprotection A 5-Bromo-2-cyanopyrimidine C Reagents: CuI, 1,10-Phenanthroline, Cs₂CO₃, Toluene, 80-110°C A->C B Benzyl Alcohol B->C D 5-Benzyloxy-2-cyanopyrimidine C->D E Reagents: 1. KOH, H₂O, Heat 2. HCl (aq) D->E F This compound E->F

Caption: Synthesis route to this compound.

Part 2: Structural Characterization and Purity Analysis

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step of the process. A multi-technique approach involving spectroscopy and chromatography provides unambiguous structural confirmation and quantitative purity assessment.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the pyrimidine ring protons and the labile hydroxyl and carboxylic acid protons. The protons on the pyrimidine ring are expected in the aromatic region (typically 7.0-9.0 ppm). The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (10-13 ppm).[8][9][10] The phenolic hydroxyl proton signal can also be broad and its chemical shift is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most characteristic signal is that of the carboxylic acid carbonyl carbon, which is expected in the 160-185 ppm range.[8][10] The carbons of the pyrimidine ring will also have distinct signals in the aromatic region.

Generalized NMR Protocol [11]

  • Sample Preparation: Dissolve 5–10 mg of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of exchangeable -OH and -COOH protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Generalized FTIR Protocol [11]

  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Generalized MS Protocol [11]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) in negative ion mode, which will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern. Key expected fragments include the loss of H₂O and CO₂.

Summary of Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Pyrimidine ring protons (singlets or doublets, ~8.0-9.0 ppm), a broad singlet for the carboxylic acid proton (~10-13 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Carboxylic acid carbonyl carbon (~160-185 ppm), signals for the pyrimidine ring carbons.[8][10]
FTIR Very broad O-H stretch (carboxylic acid, ~3500-2500 cm⁻¹), sharp O-H stretch (phenol), strong C=O stretch (~1700 cm⁻¹), C=N and C=C stretches (pyrimidine ring, ~1600-1450 cm⁻¹).[8]
MS (ESI-) Molecular Formula: C₅H₄N₂O₃. Molecular Weight: 140.09 g/mol . Expected [M-H]⁻ ion at m/z 139.02. Key fragment corresponding to loss of CO₂ (decarboxylation) at m/z 95.02.
Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase method with UV detection is ideal for this molecule.[12][13]

HPLC Protocol for Purity Analysis [14]

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% phosphoric acid in water) and an organic component (e.g., acetonitrile).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength or use ~254 nm.

    • Injection Volume: 10 µL.

    • Gradient: Run a gradient elution, for example, starting from 5% acetonitrile and increasing to 95% over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment Start Synthesized Product NMR NMR (¹H, ¹³C) - Confirms connectivity Start->NMR FTIR FTIR - Identifies functional groups Start->FTIR MS Mass Spectrometry - Confirms molecular weight Start->MS HPLC HPLC-UV - Quantifies purity Start->HPLC End Characterized Compound (Structure & Purity Confirmed) NMR->End FTIR->End MS->End HPLC->End

Caption: Workflow for the analytical characterization of the product.

Conclusion

The successful synthesis and rigorous characterization of this compound are fundamental to its application in drug discovery and development. The two-step synthetic route described herein is reliable and efficient. Furthermore, the comprehensive analytical workflow, employing a combination of NMR, FTIR, MS, and HPLC, provides a self-validating system to ensure the structural integrity and purity of the final compound. This guide offers researchers a robust framework to confidently produce and qualify this valuable chemical intermediate for their scientific endeavors.

References

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid. Benchchem.
  • Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chr. Benchchem.
  • Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. Benchchem.
  • 5-Bromo-2-cyanopyrimidine. Frontier Specialty Chemicals.
  • 5-Bromo-2-cyanopyrimidine, 95% 5 g. Thermo Scientific Chemicals.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
  • CH 336: Carboxylic Acid Spectroscopy.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

Sources

A Technical Guide to 5-Hydroxypyrimidine-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxypyrimidine-2-carboxylic acid is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. Its structure, featuring a pyrimidine core functionalized with both a hydroxyl group and a carboxylic acid, provides multiple reactive sites, making it a versatile chemical intermediate. This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and established applications, with a particular focus on its role as a key building block for Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. Detailed, field-proven protocols for its synthesis and purification are presented, alongside a discussion of the chemical principles that underscore its utility for researchers and scientists in pharmaceutical development.

Introduction: The Strategic Value of a Bifunctional Intermediate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several antiviral and anticancer agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological properties. This compound emerges as a particularly valuable intermediate due to its bifunctional nature. The carboxylic acid moiety serves as a handle for amide bond formation and other coupling reactions, while the hydroxyl group and the pyrimidine ring itself offer further sites for chemical modification.[2]

This compound is a critical precursor in the synthesis of potent and selective DGAT1 inhibitors, which are under investigation for the treatment of obesity, hypertriglyceridemia, and related metabolic disorders.[3] The ability to reliably synthesize and functionalize this intermediate is therefore of paramount importance for advancing research in this therapeutic area.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₅H₄N₂O₃ [4]
Molecular Weight 140.09 g/mol Calculated
Appearance White solid [3]
Canonical SMILES C1=C(C=NC(=O)N1)C(=O)O [4]

| InChIKey | CRCVTNHORFBTSX-UHFFFAOYSA-N |[4] |

Spectroscopic Signature

The spectroscopic profile of this compound is distinctive.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is simple and diagnostic. In a solvent like DMSO-d₆, the acidic carboxylic proton (–COOH) is expected to appear as a broad singlet significantly downfield, typically around 12 ppm, due to hydrogen bonding.[5][6] A patent for the synthesis of this compound reports the two pyrimidine protons appearing as a singlet at 8.46 ppm and a broad singlet for the hydroxyl proton at 12.35 ppm.[3]

  • ¹³C NMR Spectroscopy: The carboxyl carbon atom typically absorbs in the 165 to 185 ppm range in the ¹³C NMR spectrum.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the key functional groups. A very broad absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the O–H stretch of a hydrogen-bonded carboxylic acid.[5][6] The C=O carbonyl stretch of the acid typically appears between 1710 and 1760 cm⁻¹.[5][6]

Synthesis of this compound

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. A validated two-step synthetic route starting from 5-bromo-2-cyanopyrimidine has been reported.[3] This process involves the protection of the hydroxyl group as a benzyl ether, followed by hydrolysis of the nitrile to the carboxylic acid.

Synthetic Workflow Diagram

The overall transformation is depicted below, outlining the key reagents and intermediates.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis A 5-Bromo-2-cyanopyrimidine B 5-Benzyloxy-2-cyanopyrimidine (Intermediate) A->B  Benzyl Alcohol,  Cs₂CO₃, CuI,  1,10-Phenanthroline,  Toluene, 110°C, 4h C This compound (Final Product) B->C  1. KOH, H₂O, Reflux, 8h  2. 1N HCl to pH 3-4

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocols are adapted from a patented procedure and represent a reliable method for laboratory-scale synthesis.[3]

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine (Intermediate)

  • Rationale: This step introduces a benzyl protecting group onto the C5 position via a copper-catalyzed etherification. Cesium carbonate acts as the base to deprotonate the benzyl alcohol, while the copper(I) iodide and 1,10-phenanthroline system serves as the catalyst for the coupling reaction with the aryl bromide. Toluene is used as a high-boiling solvent suitable for the reaction temperature.

  • Procedure:

    • To a reaction vessel, add 5-bromo-2-cyanopyrimidine (10g, 54 mmol), benzyl alcohol (17.5g, 162 mmol), cesium carbonate (35g, 108 mmol), copper(I) iodide (1g, 5.4 mmol), and 1,10-phenanthroline (2g, 11.34 mmol) to 100 mL of toluene.

    • Heat the reaction mixture to 110°C and stir for 4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction solution to room temperature (20-25°C).

    • Concentrate the solution under reduced pressure to remove the toluene.

    • Purify the resulting residue by column chromatography to obtain 5-benzyloxy-2-cyanopyrimidine as a white solid.

  • Reported Yield: Approximately 90%.[3]

  • Characterization (¹H-NMR, 400MHz, DMSO-d₆): δ 8.79 (s, 2H), 7.45 (d, J=7.1Hz, 2H), 7.43-7.34 (m, 3H), 5.38 (s, 2H).[3]

Step 2: Synthesis of this compound (Final Product)

  • Rationale: This step achieves two transformations: the hydrolysis of the nitrile group to a carboxylic acid and the deprotection of the benzyl ether. The use of a strong base (potassium hydroxide) and heat (reflux) facilitates both processes. The final product is isolated by acidic workup.

  • Procedure:

    • Dissolve 5-benzyloxy-2-cyanopyrimidine (5.6g, 26.2 mmol) in 150 mL of water and add potassium hydroxide (4.2g, 52.4 mmol).

    • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction for completion by TLC.

    • Cool the reaction solution to room temperature (20-25°C).

    • Wash the aqueous solution twice with 100 mL portions of dichloromethane to remove any unreacted starting material or organic byproducts.

    • Carefully adjust the pH of the aqueous layer to 3-4 by the dropwise addition of 1N hydrochloric acid. This step is critical as it protonates the carboxylate, causing the product to precipitate.

    • Collect the resulting solid by filtration.

    • Dry the solid to obtain this compound as a white solid.

  • Reported Yield: Approximately 67%.[3]

Table 2: Summary of Synthetic Reaction

Step Starting Material Key Reagents Yield
1 5-Bromo-2-cyanopyrimidine Benzyl alcohol, Cs₂CO₃, CuI ~90%[3]

| 2 | 5-Benzyloxy-2-cyanopyrimidine | KOH, H₂O; then HCl | ~67%[3] |

Chemical Reactivity and Applications in Drug Design

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups.

  • Carboxylic Acid: The –COOH group is the most common site for derivatization. It readily undergoes standard transformations such as esterification and, most importantly for drug development, amidation.[7] Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another vector for molecular modification.

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can influence the molecule's pKa and its ability to form hydrogen bonds with biological targets.

Application as a DGAT1 Inhibitor Intermediate

The primary documented application of this molecule is as a precursor for DGAT1 inhibitors.[3] DGAT1 is an enzyme that plays a key role in the final step of triglyceride synthesis. Inhibiting this enzyme can reduce fat absorption and storage, making it an attractive target for therapies aimed at treating obesity and type 2 diabetes.

A Scaffold for Metal-Chelating Pharmacophores

Beyond its use for DGAT1 inhibitors, the dihydroxypyrimidine (DHP) carboxylic acid scaffold is a well-established metal-binding pharmacophore in drug discovery.[8] The arrangement of the hydroxyl, keto (in tautomeric form), and carboxylic acid oxygens creates a perfect triad for chelating divalent metal ions (e.g., Mg²⁺, Mn²⁺) found in the active sites of many viral enzymes, such as HIV-1 integrase and HCV NS5B polymerase.[8] The carboxylic acid group is often essential for this activity, with corresponding ester or amide derivatives showing significantly reduced potency.[8] This suggests that this compound is a valuable starting point for developing novel antivirals targeting metalloenzymes.

Purification

For use in drug development, high purity of the intermediate is essential. A general and effective method for purifying carboxylic acids is through acid-base extraction.[9]

Self-Validating Purification Protocol
  • Rationale: This procedure exploits the acidic nature of the –COOH group. In a basic solution, the acid is deprotonated to its highly water-soluble carboxylate salt, allowing for the removal of neutral organic impurities via extraction. Subsequent acidification re-protonates the carboxylate, rendering the molecule insoluble in water and allowing for its isolation.

  • Procedure:

    • Dissolve the crude this compound in a suitable aqueous base (e.g., 1M NaOH or 1M NH₄OH) until the pH is >9.

    • Extract the basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane (2-3 times) to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1N HCl with stirring until the pH is ~3.

    • The pure product should precipitate out of the solution. If it does not, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related pyrimidine derivatives provide guidance on potential hazards.

Table 3: Hazard Profile (based on related compounds)

Hazard Type Classification Precautionary Statements Source
Skin Irritation Category 2 Causes skin irritation. [10][11]
Eye Irritation Category 2A Causes serious eye irritation. [10][11]

| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation. |[10][11] |

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Avoid breathing dust. Wash hands thoroughly after handling.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. Its validated two-step synthesis provides reliable access, and its multiple functional groups offer extensive opportunities for chemical elaboration. Its established role in the synthesis of DGAT1 inhibitors and its potential as a scaffold for novel metal-chelating antiviral agents underscore its importance. For researchers in medicinal chemistry, a thorough understanding of this intermediate's synthesis, reactivity, and handling is a key enabler for the development of next-generation therapeutics.

References

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
  • 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]

  • Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. Metasci. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3). PubChem. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Carboxylic Acid Reactivity. MSU Chemistry. [Link]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 5-Hydroxypyrimidine-2-carboxylic Acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, with a focus on its solubility and stability. For researchers in pharmaceutical and chemical development, a thorough understanding of these parameters is critical for advancing new chemical entities from the laboratory to clinical applications. This document synthesizes established principles with actionable protocols to empower scientists in their research endeavors.

Chemical Identity and Strategic Importance

This compound is a heterocyclic compound featuring a pyrimidine core substituted with both a hydroxyl and a carboxylic acid group. This dual functionality makes it a valuable intermediate in organic synthesis. Notably, it has been identified as a key building block in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are under investigation for the treatment of obesity and related metabolic disorders.[1] The precise characterization of its solubility and stability is paramount for its effective use in multi-step syntheses and for the quality control of any resulting active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyDataSource
Molecular Formula C₅H₄N₂O₃PubChem
Molecular Weight 140.09 g/mol PubChem
Appearance White to light yellow solid (predicted)[2]
pKa (Predicted) Values for the carboxylic acid and hydroxyl groups are not readily available in the literature and should be determined experimentally. The carboxylic acid proton is expected to be acidic (pKa ~3-4), while the hydroxyl group proton is expected to be weakly acidic.
LogP (Predicted) Not experimentally determined in available literature. In silico models can provide an initial estimate, but experimental determination via methods like shake-flask or HPLC is recommended.

Solubility Profile: A Critical Parameter for Application

The solubility of this compound dictates its behavior in both reaction media and biological systems. Its amphiprotic nature, containing both an acidic carboxylic acid and a potentially basic pyrimidine ring, suggests that its aqueous solubility will be highly dependent on pH.

pH-Dependent Aqueous Solubility

The ionization state of the molecule will govern its solubility in aqueous buffers.

  • At low pH (pH < pKa of carboxyl group): The carboxylic acid will be protonated and neutral, likely leading to lower solubility.

  • At intermediate pH: The molecule will exist as a zwitterion, which may also have limited solubility.

  • At high pH (pH > pKa of hydroxyl group): Both the carboxylic acid and the hydroxyl group will be deprotonated, forming a more soluble salt.

Solubility in Organic Solvents

For synthetic applications, understanding solubility in organic solvents is crucial. Generally, carboxylic acids show good solubility in polar organic solvents like ethanol, methanol, and DMSO.[3][4]

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following workflow outlines a standard procedure for both kinetic and thermodynamic solubility assessment.[5]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation (Kinetic Solubility): Add a small volume of the stock solution to a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents. Shake vigorously for 1-2 hours at a controlled temperature (e.g., 25°C).

  • Sample Preparation (Thermodynamic Solubility): Add an excess of the solid compound to the same series of buffers and solvents. Shake until equilibrium is reached (typically 24-48 hours) at a controlled temperature.

  • Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant and dilute it into a suitable mobile phase. Quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 4.1.

  • Data Reporting: Report solubility in mg/mL or µg/mL.

Table 2: Template for Reporting Solubility Data

Solvent/MediumTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
pH 1.2 Buffer25
pH 4.5 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
Water25
Ethanol25
Methanol25
Acetonitrile25

Stability Profile and Degradation Pathways

Assessing the stability of this compound is crucial for defining storage conditions, re-test periods, and understanding potential impurities that may arise during synthesis or storage.[5] The molecule's functional groups suggest potential susceptibility to oxidative and hydrolytic degradation.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C) for 48 hours.

  • Analysis: Analyze the stressed samples against a control sample (stored at 4°C in the dark) using a stability-indicating HPLC method (see Section 4.1).

  • Evaluation: Determine the percentage of degradation and identify any major degradation products using techniques like LC-MS.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways can be hypothesized:

  • Oxidative Degradation: The electron-rich pyrimidine ring, activated by the hydroxyl group, could be susceptible to oxidation, potentially leading to ring-opening or the formation of further oxidized species. This is a known degradation pathway for compounds with similar functionality, such as 5-aminosalicylic acid.[6]

  • Decarboxylation: While often requiring high heat, decarboxylation is a potential thermal degradation pathway for carboxylic acids.

The following diagram illustrates a hypothetical oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation Pathway A This compound B Oxidized Intermediate (e.g., Quinone-like species) A->B Oxidizing Agent (e.g., H₂O₂, light) C Ring-Opened Products B->C Further Oxidation/ H₂O

Hypothetical oxidative degradation pathway for this compound.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[7]

Proposed HPLC-UV Method

The following method is adapted from established procedures for the closely related compound, 5-Hydroxypyrazine-2-carboxylic acid, and serves as an excellent starting point for method development.[7][8]

Table 3: Recommended Starting HPLC-UV Conditions

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (Primary), 310 nm (Secondary)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., methanol or water/acetonitrile mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.
Analytical Workflow Diagram

The diagram below outlines the general workflow for sample analysis.

G cluster_workflow HPLC Quantification Workflow prep 1. Sample Preparation (Dissolve & Filter) inject 2. HPLC Injection prep->inject separate 3. Chromatographic Separation (C18 Column) inject->separate detect 4. UV Detection (270 nm) separate->detect quantify 5. Data Analysis (Quantify against Calibration Curve) detect->quantify

General workflow for the quantification of this compound.

Recommended Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

  • Storage: Based on general recommendations for similar carboxylic acids, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is advisable to minimize potential degradation.[2]

Conclusion

While comprehensive public data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By leveraging knowledge from structurally similar molecules and applying the standardized, field-proven protocols detailed herein, researchers can confidently generate the critical data needed to advance their development programs. The provided methodologies for solubility assessment, forced degradation studies, and analytical quantification serve as a complete toolkit for the rigorous scientific evaluation of this important synthetic intermediate.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid - Benchchem.
  • 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5 - Sigma-Aldrich.
  • Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chr - Benchchem.
  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents.
  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC - PubMed Central.
  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
  • 2-Hydroxypyrimidine-5-carboxylic acid | CAS#:38324-83-3 | Chemsrc.
  • Pyrimidine-2-carboxylic acid - Chem-Impex.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3) - PubChemLite.
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
  • Physical Properties of Carboxylic Acids - Chemistry LibreTexts.
  • An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids - Benchchem.
  • Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed.
  • Effect of carboxylic acids in the decomposition of H2O2 in Fenton processes for the degradation of agrochemicals | Request PDF - ResearchGate.
  • 2,4-Dihydroxypyrimidine-5-carboxylic acid Product Description.

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxypyrimidine-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with both a hydroxyl and a carboxylic acid group, presents multiple points for chemical modification and interaction with biological targets. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including antiviral and anticancer agents.[1] The hydroxyl and carboxylic acid moieties impart specific polarity, hydrogen bonding capabilities, and charge characteristics that are critical for molecular recognition and pharmacokinetic properties.

A patent for the synthesis of this compound highlights its role as an important intermediate in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment of obesity and hyperlipidemia.[2] Given its potential as a key building block in pharmaceutical synthesis, a thorough understanding of its fundamental physicochemical properties is paramount for its effective use in research and development.

Physicochemical Properties: An Overview and an Estimation

Precise, experimentally determined data for the melting point and pKa of this compound are not extensively reported in publicly available literature. However, we can infer expected ranges and understand the compound's nature by examining its structure and comparing it to related molecules.

PropertyReported ValueSource & Notes
Molecular Formula C₅H₄N₂O₃-
Molecular Weight 140.09 g/mol -
Melting Point (°C) Not ReportedExpected to be a solid with a relatively high melting point, likely >200°C, due to strong intermolecular hydrogen bonding. For comparison, 4-Pyrimidinecarboxylic acid melts at 210-215 °C.[3]
pKa Values Not ReportedThis molecule is amphoteric and will have at least three pKa values: one for the carboxylic acid (acidic), one for the hydroxyl group (weakly acidic), and at least one for the pyrimidine nitrogens (basic). The carboxylic acid pKa is likely in the range of 2-4. The pKa for the pyrimidine ring nitrogen is expected to be lower than that of pyrimidine itself due to the electron-withdrawing effects of the other substituents. For context, 5-Hydroxypyrimidine has pKa values of 1.87 and 6.78.[4]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.[5] For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C. Impurities will generally cause a depression and broadening of the melting point range.[5]

Principle of the Capillary Melting Point Technique

The most common and reliable method for determining the melting point of an organic solid is the capillary tube method. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperatures at which the substance begins to liquefy (onset) and completely turns to a liquid (clear point) are recorded as the melting range.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. Grinding the crystals on a watch glass with a spatula is recommended.[6][7]

    • Take a capillary tube sealed at one end. Tap the open end into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap it on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[8]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus. Place the packed capillary tube into the sample holder.

    • Set the apparatus to a rapid heating rate (e.g., 10-15°C/minute) to obtain an approximate melting point.

  • Approximate Melting Point Determination:

    • Observe the sample through the magnifying lens as the temperature rises.

    • Record the temperature at which the sample melts. This provides a rough estimate.

    • Allow the apparatus to cool sufficiently before performing a precise measurement.

  • Accurate Melting Point Determination:

    • Prepare a new capillary with the sample.

    • Set the heating program to start at a temperature approximately 15-20°C below the estimated melting point.

    • Set the heating rate to a slow and controlled 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

    • Carefully observe the sample. Record the temperature at the first sign of melting (T₁).

    • Continue heating slowly and record the temperature when the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3mm) Grind->Pack Approx Approximate MP (Fast Ramp) Pack->Approx Cool Cool Apparatus Approx->Cool Accurate Accurate MP (1-2°C/min Ramp) Cool->Accurate Record Record T1-T2 Range Accurate->Record Report Report Melting Range Record->Report

Caption: Workflow for determining the melting point of a solid organic compound.

Experimental Determination of pKa Values

The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of the strength of an acid in solution. For a molecule like this compound with multiple ionizable groups, determining the respective pKa values is crucial for predicting its charge state, solubility, and interactions in different pH environments, which are core tenets of drug design and formulation.[9]

Principle of Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[9] It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte (the acid) and monitoring the resulting change in pH with a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa can be determined from this curve, as the pH is equal to the pKa at the half-equivalence point, where half of the acidic group has been neutralized.[10]

Step-by-Step Experimental Protocol
  • Solution Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle heating or the addition of a small amount of co-solvent may be necessary if solubility is low.

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH. Ensure it is carbonate-free as dissolved CO₂ can interfere with the titration.

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to precisely dispense the NaOH titrant.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant, making smaller additions near the equivalence points (where the pH changes rapidly), until the pH has leveled off in the high basic range.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the curve.

    • For each equivalence point (Veq), find the half-equivalence point (Veq/2).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the corresponding ionizable group.

    • Given the structure, multiple inflection points corresponding to the carboxylic acid and the pyrimidine/hydroxyl groups are expected.

Alternative pKa Determination Methods
  • UV-Vis Spectrophotometry: This method is useful for compounds with a chromophore whose absorbance spectrum changes with protonation state. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa can be determined.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of nuclei near an ionizable group can be pH-dependent. Plotting the chemical shift versus pH yields a sigmoidal curve, with the inflection point corresponding to the pKa.[11][12]

Workflow for Potentiometric Titration

pKaWorkflow cluster_setup Preparation & Setup cluster_analysis Data Analysis Prep_Acid Prepare Analyte Solution (Known Concentration) Titrate Titrate Analyte with NaOH Prep_Acid->Titrate Prep_Base Standardize NaOH Titrant (Carbonate-Free) Prep_Base->Titrate Calibrate_pH Calibrate pH Meter Calibrate_pH->Titrate Record_Data Record pH vs. Volume of Titrant Titrate->Record_Data Plot_Curve Plot Titration Curve (pH vs. Volume) Record_Data->Plot_Curve Find_Eq Determine Equivalence Point(s) (Veq) Plot_Curve->Find_Eq Find_Half_Eq Calculate Half-Equivalence Point(s) (Veq/2) Find_Eq->Find_Half_Eq Determine_pKa pKa = pH at Veq/2 Find_Half_Eq->Determine_pKa Report Report pKa Value(s) Determine_pKa->Report

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

While specific literature data for the melting point and pKa of this compound is sparse, this guide provides the necessary framework for any researcher to determine these critical parameters with high confidence and scientific rigor. The detailed protocols for melting point analysis and potentiometric titration are robust, validated methods that form the foundation of physicochemical characterization. Accurate determination of these properties is not merely an academic exercise; it is an essential prerequisite for the successful application of this promising molecule in medicinal chemistry, enabling rational drug design, formulation development, and a deeper understanding of its biological activity.

References

  • University of Calgary. (n.d.).
  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
  • University of the Fraser Valley. (n.d.).
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
  • Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Sigma-Aldrich. (n.d.). 5-Hydroxypyridine-2-carboxylic acid 97.
  • Ibarra-Montaño, et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global.
  • PubChem. (n.d.). 4-Pyrimidinecarboxylic acid.
  • Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid.
  • Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid.
  • De la Rosa, G. A., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
  • Chemspace. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
  • Sigma-Aldrich. (n.d.). 4-Pyrimidinecarboxylic acid.
  • PubChem. (n.d.).
  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • van der Water, B. E., & Schee, A. J. (2013).
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.
  • Google Patents. (n.d.). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.

Sources

An In-depth Technical Guide to 5-Hydroxypyrimidine-2-carboxylic Acid: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxypyrimidine-2-carboxylic acid is a pivotal heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. These inhibitors are a promising class of therapeutics for metabolic disorders such as obesity and type 2 diabetes. This guide provides a comprehensive overview of the discovery and synthetic history of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the first documented synthetic protocol, explore the underlying chemical principles, and contextualize its importance in the broader landscape of medicinal chemistry.

Introduction: The Significance of a Versatile Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The strategic placement of functional groups on this heterocyclic ring allows for fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound, with its hydroxyl and carboxylic acid moieties, presents two reactive centers that are crucial for the construction of more complex molecules.

The primary driver for the interest in this particular pyrimidine derivative is its utility in the synthesis of DGAT1 inhibitors. DGAT1 is a key enzyme in the metabolic pathway responsible for the final step in triglyceride synthesis.[1][2] By inhibiting this enzyme, it is possible to modulate lipid metabolism, which has significant therapeutic implications for a range of metabolic diseases.[1][] The synthesis of potent and selective DGAT1 inhibitors often requires a central heterocyclic core that can be appropriately functionalized, and this compound serves this purpose effectively.

Discovery and Initial Documented Synthesis

While the pyrimidine ring system has been known for over a century, the specific synthesis of this compound is a more recent development, driven by its potential in drug discovery. The first publicly documented method for its synthesis appears in a Chinese patent (CN103880757A), which describes a two-step process.[4] This patent highlights the compound's importance as a pharmaceutical intermediate and lays the groundwork for its preparation.[4]

The synthetic strategy outlined in the patent is a logical and effective approach that involves the protection of the hydroxyl group, followed by the hydrolysis of a nitrile to the desired carboxylic acid. This method remains a key reference for the preparation of this important building block.

The Patented Two-Step Synthesis: A Detailed Analysis

The synthetic route disclosed in patent CN103880757A begins with the precursor 5-bromo-2-cyanopyrimidine.[4] The choice of this starting material is strategic, as the bromine atom at the 5-position is amenable to nucleophilic substitution, while the cyano group at the 2-position can be readily converted to a carboxylic acid.

The overall synthetic transformation is depicted below:

Patented_Synthesis start 5-Bromo-2-cyanopyrimidine intermediate 5-Benzyloxy-2-cyanopyrimidine start->intermediate Step 1: Benzyl alcohol, Cs2CO3, CuI, 1,10-phenanthroline, Toluene, 80-110°C product This compound intermediate->product Step 2: 1. KOH, H2O, 25-100°C 2. HCl (to pH 3-4)

Figure 1: The two-step synthesis of this compound as described in patent CN103880757A.

Step 1: Protection of the Hydroxyl Group via Ullmann Condensation

The first step involves the protection of the nascent hydroxyl group as a benzyl ether. This is achieved through a copper-catalyzed Ullmann condensation reaction between 5-bromo-2-cyanopyrimidine and benzyl alcohol.[4][5][6] The use of a copper(I) iodide catalyst and a ligand such as 1,10-phenanthroline is crucial for facilitating this C-O bond formation.[4] Cesium carbonate serves as the base to deprotonate the benzyl alcohol, forming the active nucleophile.

The benzyl protecting group is an excellent choice in this context. It is robust enough to withstand the conditions of the subsequent nitrile hydrolysis but can be readily removed under standard hydrogenolysis conditions if further manipulation of the hydroxyl group is required.

Step 2: Hydrolysis of the Nitrile and In Situ Deprotection

The second step is a vigorous hydrolysis of the cyano group to a carboxylic acid. This is typically achieved using a strong base, such as potassium hydroxide, in an aqueous medium at elevated temperatures.[4] During this process, the benzyl ether is also cleaved under these harsh basic conditions, revealing the hydroxyl group. The reaction is then acidified to a pH of 3-4, which protonates the carboxylate and hydroxyl groups, causing the final product to precipitate out of the solution.[4]

This two-step, one-pot-like final transformation is an efficient way to achieve both the hydrolysis and deprotection, simplifying the overall process.

Experimental Protocol: A Representative Laboratory-Scale Synthesis

The following protocol is a representative procedure based on the methodology described in the patent literature.[4]

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

  • To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (1.5-3.5 eq) in toluene, add cesium carbonate (1.0-3.0 eq), copper(I) iodide (≥10 mol%), and 1,10-phenanthroline (≥20 mol%).

  • Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-benzyloxy-2-cyanopyrimidine.

Step 2: Synthesis of this compound

  • Dissolve 5-benzyloxy-2-cyanopyrimidine (1.0 eq) in water and add potassium hydroxide (2.0-4.0 eq).

  • Heat the mixture to 25-100 °C and stir vigorously for several hours until the reaction is complete, as monitored by TLC.

  • Cool the reaction solution to room temperature and wash with dichloromethane to remove any unreacted starting material and byproducts.

  • Carefully adjust the pH of the aqueous layer to 3-4 using 1N hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Parameter Step 1: Ullmann Condensation Step 2: Hydrolysis & Deprotection
Key Reagents 5-bromo-2-cyanopyrimidine, benzyl alcohol, Cs2CO3, CuI, 1,10-phenanthroline5-benzyloxy-2-cyanopyrimidine, KOH, HCl
Solvent TolueneWater
Temperature 80-110 °C25-100 °C
Reported Yield ~90%~67%
Work-up Concentration and purificationFiltration of precipitate

Table 1: Summary of the reaction parameters for the synthesis of this compound.[4]

Alternative Synthetic Strategies: A Perspective

While the patented method provides a direct route to this compound, it is valuable for the research scientist to consider alternative approaches based on established pyrimidine synthesis methodologies. Although not explicitly reported for this specific molecule, general strategies for pyrimidine synthesis could be adapted.

Cyclocondensation Reactions

A common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment (e.g., amidine, urea, or guanidine).[7][8] A hypothetical retrosynthetic analysis suggests that this compound could be disconnected to reveal simpler acyclic precursors.

Retrosynthesis target This compound precursors C-C-C fragment + N-C-N fragment target->precursors Retrosynthetic Disconnection

Figure 2: Retrosynthetic analysis of this compound.

This approach would involve the synthesis of a suitably functionalized three-carbon component, which could then be reacted with an amidine derivative to form the pyrimidine ring. While potentially more steps are involved in preparing the acyclic precursor, this strategy offers a high degree of flexibility for introducing various substituents.

Synthesis of the Key Precursor: 5-Bromo-2-cyanopyrimidine

The availability and synthesis of the starting material, 5-bromo-2-cyanopyrimidine, are critical for the successful implementation of the patented route. While this compound can be sourced commercially, understanding its synthesis is important for process development and cost management. The synthesis of substituted pyrimidines can be approached in several ways, often starting from more common pyrimidine derivatives.

A plausible route to 5-bromo-2-cyanopyrimidine could involve the bromination of a 2-cyanopyrimidine precursor or the cyanation of a 5-bromopyrimidine derivative. The latter is often more feasible. For instance, 5-bromo-2-chloropyrimidine can be a suitable starting material, which can be synthesized from 2-hydroxypyrimidine.[9][10]

Application in the Synthesis of DGAT1 Inhibitors

The primary application driving the synthesis of this compound is its role as a key building block for DGAT1 inhibitors.[4] In this context, the carboxylic acid group is typically activated and then coupled with an appropriate amine-containing fragment to form an amide bond. The hydroxyl group can also be further functionalized if required by the structure-activity relationship of the target inhibitor.

The general workflow for the incorporation of this compound into a DGAT1 inhibitor is as follows:

DGAT1_Inhibitor_Synthesis start 5-Hydroxypyrimidine- 2-carboxylic acid activated Activated Ester/Acid Chloride start->activated Activation (e.g., HATU, SOCl2) coupling Amide Coupling activated->coupling product DGAT1 Inhibitor coupling->product amine Amine-containing fragment (R-NH2) amine->coupling

Figure 3: General workflow for the utilization of this compound in the synthesis of DGAT1 inhibitors.

This amide bond formation is a standard and reliable transformation in medicinal chemistry, allowing for the rapid generation of diverse libraries of potential DGAT1 inhibitors for biological screening.

Conclusion

This compound has emerged as a valuable heterocyclic building block, primarily due to its strategic importance in the synthesis of novel DGAT1 inhibitors. The first documented synthetic route, detailed in the patent literature, provides a robust and scalable method for its preparation from 5-bromo-2-cyanopyrimidine. An understanding of this synthesis, along with a perspective on alternative cyclocondensation strategies, equips the modern medicinal chemist with the necessary knowledge to access this important intermediate. As research into metabolic diseases continues to grow, the demand for versatile and efficiently synthesized building blocks like this compound is likely to increase, further stimulating the development of new and improved synthetic methodologies.

References

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google P
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

  • Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 22(2), 824-828. (URL: [Link])

  • What are DGAT1 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14(1), 3097. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Ullmann Condensation - SynArchive. (URL: [Link])

  • Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (URL: [Link])

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google P
  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1794-1799. (URL: [Link])

  • Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 5(8), 933-938. (URL: [Link])

  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 794. (URL: [Link])

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (URL: [Link])

  • 2-Hydroxypyrimidine-5-carboxylic acid | CAS#:38324-83-3 | Chemsrc. (URL: [Link])

  • DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research, 50(Supplement), S65-S69. (URL: [Link])

Sources

Unlocking the Therapeutic Potential of 5-Hydroxypyrimidine-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2] 5-Hydroxypyrimidine-2-carboxylic acid, a distinct member of this chemical class, presents a compelling case for the exploration of novel therapeutic targets. Its structural features, particularly the hydroxyl and carboxylic acid moieties, suggest a high potential for specific interactions with biological macromolecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the most promising therapeutic targets for this compound. We will delve into the mechanistic rationale for each target, supported by evidence from structurally related molecules, and provide detailed, field-proven protocols for experimental validation.

Introduction: The Rationale for Target Exploration

This compound belongs to a class of compounds that has yielded a wealth of bioactive molecules. The pyrimidine ring is a key component of nucleic acids, and its derivatives have been successfully developed as anticancer, antiviral, and antibacterial agents.[1] The addition of a carboxylic acid group often enhances biological activity, in some cases by enabling chelation of metal ions within enzyme active sites.

While direct studies on this compound are limited, its known role as an intermediate in the synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors provides a strong starting point for investigation. Furthermore, the extensive body of research on pyrimidine carboxylic acid derivatives points towards other plausible targets, including enzymes involved in inflammation (COX-2), cell cycle regulation (CDK2), and viral replication (HCV NS5B polymerase). This guide will explore these potential targets in detail, providing a roadmap for comprehensive preclinical evaluation.

Diacylglycerol Acyltransferase 1 (DGAT1): A Prime Target in Metabolic Disease

Diacylglycerol acyltransferase 1 (DGAT1) is a key metabolic enzyme that catalyzes the final step in triglyceride synthesis.[3][4] It plays a crucial role in fat absorption and storage. Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[5] Given that this compound is a known precursor to DGAT1 inhibitors, this enzyme stands out as a primary potential target.

The DGAT1 Pathway and its Therapeutic Relevance

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It converts diacylglycerol and a fatty acyl-CoA into a triglyceride. In the small intestine, DGAT1 is essential for the absorption of dietary fats.[4] In the liver, it contributes to the packaging of triglycerides into very-low-density lipoproteins (VLDL).[5] Dysregulation of DGAT1 activity is associated with the accumulation of lipids in various tissues, leading to metabolic complications.[3]

DGAT1_Pathway cluster_enterocyte Intestinal Enterocyte Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Lipolysis DAG Diacylglycerol (DAG) Fatty_Acids->DAG Re-esterification TG Triglycerides (TG) DAG->TG DGAT1 Chylomicrons Chylomicrons TG->Chylomicrons Adipose_Tissue Adipose Tissue (Storage) Chylomicrons->Adipose_Tissue Transport

Caption: The role of DGAT1 in dietary fat absorption.

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

This protocol describes a cell-free biochemical assay to determine the inhibitory activity of this compound against human DGAT1.[6][7]

Materials:

  • Human small intestinal microsomal preparation (as enzyme source)

  • Dioleoyl glycerol (substrate)

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • Tris-HCl buffer

  • MgCl2

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sucrose

  • Test compound (this compound)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free BSA, and sucrose.

  • Add Substrates: Add dioleoyl glycerol and [14C]oleoyl-CoA to the reaction mixture.

  • Add Test Compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (solvent only).

  • Initiate Reaction: Add the microsomal enzyme preparation to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane:water).

  • Extract Lipids: Vortex the tubes and centrifuge to separate the phases. The upper organic phase contains the radiolabeled triglycerides.

  • Quantify Radioactivity: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cyclooxygenase-2 (COX-2): A Target for Anti-inflammatory Therapy

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Several studies have shown that pyrimidine derivatives can act as selective COX-2 inhibitors.[9][10][11][12]

The COX-2 Pathway in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Induces Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity of COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The COX-2 pathway in the inflammatory response.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This fluorometric assay is designed to screen for inhibitors of COX-2.[13][14]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Diluted COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control inhibitor)

  • Test compound (this compound)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Reconstitute and dilute all reagents as per the kit instructions.

  • Prepare Test Compounds: Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO) and prepare a 10X dilution in COX Assay Buffer.

  • Plate Setup: Add the diluted test compound, positive control, or assay buffer (for enzyme control) to the appropriate wells of a 96-well plate.

  • Prepare Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.

  • Add Reaction Mix: Add the reaction mix to all wells.

  • Initiate Reaction: Add diluted arachidonic acid/NaOH solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence at regular intervals using a fluorometric plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cyclin-Dependent Kinase 2 (CDK2): A Target in Oncology

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are critical for the regulation of the cell cycle.[15] CDK2, in particular, plays a key role in the G1 to S phase transition. Dysregulation of CDK2 activity is a common feature in many types of cancer, making it an attractive target for cancer therapy.[15][16] Several pyrimidine-based compounds have been developed as potent CDK2 inhibitors.[17][18][19]

The Role of CDK2 in Cell Cycle Progression

CDK2_Workflow cluster_G1_S G1/S Transition G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Binds and Activates Rb Rb Protein CDK2->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits E2F->S_Phase Promotes Transcription of S-phase genes

Caption: The role of CDK2 in the G1/S cell cycle transition.

Experimental Protocol: CDK2 Kinase Assay

This protocol describes a luminescence-based kinase assay to measure the activity of CDK2 and the inhibitory effect of the test compound.[20][21][22][23][24]

Materials:

  • Recombinant CDK2/CyclinA2 enzyme

  • Kinase assay buffer

  • CDK substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw and prepare all reagents as per the kit instructions.

  • Prepare Master Mixture: Prepare a master mixture containing kinase assay buffer, ATP, and CDK substrate peptide. Add this mixture to the wells of a white 96-well plate.

  • Add Inhibitor: Add the test compound at various concentrations to the designated wells. Include positive and negative controls.

  • Add Enzyme: Dilute the CDK2/CyclinA2 enzyme in kinase assay buffer and add it to the wells to initiate the reaction. Add buffer without enzyme to the "blank" wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Add Kinase-Glo® Reagent: Add the Kinase-Glo® reagent to all wells. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

  • Incubation: Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percent inhibition and determine the IC50 value.

Viral Polymerases: A Target for Antiviral Therapy

RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of many RNA viruses, including the Hepatitis C virus (HCV).[25][26] The NS5B protein of HCV is its RdRp and is a prime target for antiviral drug development. Pyrimidine and dihydroxypyrimidine carboxylic acid derivatives have been identified as inhibitors of HCV NS5B polymerase.[25][27] These compounds often act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme.[28]

Mechanism of Action of Pyrimidine Derivatives as HCV NS5B Inhibitors

Structurally related compounds to this compound have been shown to inhibit HCV NS5B.[25] The mechanism often involves binding to the active site or allosteric sites, thereby preventing the enzyme from carrying out its function of RNA synthesis.[27] The structure-activity relationship of these compounds is an active area of research, with modifications to the pyrimidine ring and its substituents influencing potency and selectivity.[29][30]

Experimental Protocol: HCV NS5B Polymerase Assay

This protocol describes a radiometric assay to measure the activity of HCV NS5B polymerase.[31][32][33][34]

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A))

  • Oligo(U) primer

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT)

  • Unlabeled NTPs (ATP, GTP, CTP)

  • [α-32P]UTP (radiolabeled nucleotide)

  • Test compound (this compound)

  • DEAE filter mats

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, combine the reaction buffer, RNA template, oligo(U) primer, unlabeled NTPs, and [α-32P]UTP.

  • Add Test Compound: Add the test compound at various concentrations to the reaction mix.

  • Initiate Reaction: Add the HCV NS5B enzyme to start the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Stop Reaction and Spot: Stop the reaction by adding EDTA. Spot the reaction mixture onto a DEAE filter mat.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., sodium phosphate with phosphoric acid) to remove unincorporated radiolabeled nucleotides.

  • Drying and Counting: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition and IC50 value for the test compound.

Target Engagement Validation: The Cellular Thermal Shift Assay (CETSA)

Identifying a potential target in a biochemical assay is a crucial first step. However, it is equally important to confirm that the compound engages with its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[35][36][37][38][39] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Workflow: CETSA

CETSA_Workflow Cell_Culture 1. Cell Culture Drug_Treatment 2. Treat cells with compound or vehicle Cell_Culture->Drug_Treatment Heating 3. Heat cells at a range of temperatures Drug_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Protein_Quantification 6. Quantify soluble protein (e.g., Western Blot) Centrifugation->Protein_Quantification Analysis 7. Analyze data to generate melting curves Protein_Quantification->Analysis

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Engagement

This protocol provides a general framework for performing CETSA to confirm the engagement of this compound with a specific target protein in cells.[35][36]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with the test compound or vehicle control for a predetermined time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat Shock: Place the PCR tubes/plate in a thermal cycler and heat the cells across a range of temperatures for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.

Summary and Future Directions

This guide has outlined a systematic approach to identifying and validating the therapeutic targets of this compound. Based on its chemical structure and the known activities of related compounds, DGAT1, COX-2, CDK2, and viral polymerases represent highly plausible targets. The provided experimental protocols offer a robust framework for testing these hypotheses in a laboratory setting.

The successful validation of one or more of these targets will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The versatility of the pyrimidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

Sources

Methodological & Application

Application Note: A Two-Step Synthesis of 5-Hydroxypyrimidine-2-carboxylic Acid from 5-bromo-2-cyanopyrimidine for Pharmaceutical Intermediate Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

5-Hydroxypyrimidine-2-carboxylic acid is a valuable heterocyclic building block and a key intermediate in the synthesis of various pharmaceutically active compounds, including Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors.[1] The strategic placement of the hydroxyl and carboxylic acid groups on the pyrimidine core makes it an attractive scaffold for drug discovery. This document provides a detailed, field-tested protocol for the synthesis of this target molecule starting from the commercially available 5-bromo-2-cyanopyrimidine.[1][2]

The presented synthetic route employs a robust two-step strategy involving a protection-coupling reaction followed by a one-pot deprotection and nitrile hydrolysis.[1] A direct nucleophilic aromatic substitution (SNAr) of the bromide with a hydroxide source is often challenging and can lead to low yields or complex side reactions. Therefore, a more controlled approach is warranted.

The core strategic decisions for this synthesis are:

  • Protection of the Hydroxyl Group: The hydroxyl functionality is introduced using benzyl alcohol. The resulting benzyl ether is stable under the coupling conditions and serves as an effective protecting group.

  • Copper-Catalyzed C-O Coupling: The C-O bond between the pyrimidine ring and the benzyloxy group is formed via a copper-catalyzed cross-coupling reaction. This method is efficient for creating aryl ethers.

  • Concurrent Deprotection and Hydrolysis: The final step leverages strong alkaline conditions to simultaneously hydrolyze the nitrile group to a carboxylic acid and cleave the benzyl ether protecting group, streamlining the process into a single, efficient transformation.[1][3]

Below is the overall reaction scheme for this synthesis:

Overall Reaction Scheme: 5-bromo-2-cyanopyrimidine → 5-benzyloxy-2-cyanopyrimidine → this compound

Visualized Synthesis Workflow

The following diagram outlines the complete workflow, from starting materials to the final purified product, highlighting the key stages and transformations.

G Start Starting Material: 5-bromo-2-cyanopyrimidine Step1 Step 1: Copper-Catalyzed Benzyloxy Group Installation Start->Step1 Intermediate Intermediate: 5-benzyloxy-2-cyanopyrimidine Step1->Intermediate Yield: ~90% Reagents1 Reagents: - Benzyl Alcohol - CuI, 1,10-Phenanthroline - Cs2CO3 - Toluene Reagents1->Step1 Conditions: 80-110 °C, 4-12 h Step2 Step 2: Alkaline Hydrolysis (Nitrile & Benzyl Ether) Intermediate->Step2 Workup Acidic Workup & Purification Step2->Workup Reagents2 Reagents: - KOH (or NaOH) - Water Reagents2->Step2 Conditions: Reflux (100 °C), ~8 h End Final Product: This compound Workup->End Yield: ~67% Reagents3 Reagents: - HCl (aq) - Dichloromethane (wash) Reagents3->Workup Adjust to pH 3-4

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-bromo-2-cyanopyrimidine≥97%Sigma-Aldrich, Combi-Blocks
Benzyl alcohol (Phenylcarbinol)Anhydrous, ≥99%Acros Organics
TolueneAnhydrous, ≥99.8%Fisher Scientific
Cesium Carbonate (Cs₂CO₃)≥99%Alfa Aesar
Copper(I) Iodide (CuI)≥98%Strem Chemicals
1,10-Phenanthroline≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)Pellets, ≥85%J.T. Baker
Hydrochloric Acid (HCl)1N SolutionVWR
Dichloromethane (DCM)ACS GradeEMD Millipore
Deionized WaterN/AIn-house
Round-bottom flasksVarious sizesKimble
Reflux condenserStandard taperAce Glass
Magnetic stirrer and hotplateN/AIKA
TLC platesSilica gel 60 F₂₅₄Merck
Protocol 1: Synthesis of 5-benzyloxy-2-cyanopyrimidine (Intermediate)

This protocol details the copper-catalyzed coupling of benzyl alcohol with 5-bromo-2-cyanopyrimidine.

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-cyanopyrimidine (10.0 g, 54.3 mmol), cesium carbonate (26.5 g, 81.5 mmol), copper(I) iodide (1.03 g, 5.43 mmol), and 1,10-phenanthroline (0.98 g, 5.43 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (150 mL) followed by benzyl alcohol (8.4 mL, 81.5 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a darker brown color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4 to 12 hours.[1]

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (2 x 50 mL). Combine the organic filtrates and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-benzyloxy-2-cyanopyrimidine as a solid. The reported yield for this step is approximately 90%.[1]

Protocol 2: Synthesis of this compound

This protocol describes the simultaneous hydrolysis of the nitrile and cleavage of the benzyl ether protecting group.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 5-benzyloxy-2-cyanopyrimidine (5.6 g, 26.2 mmol) obtained from the previous step in 150 mL of deionized water.[1]

  • Reagent Addition: Add potassium hydroxide (4.2 g, ~75 mmol, assuming 85% purity) to the solution.[1] Note: The molar ratio of KOH to the starting material should be between 2:1 and 4:1.[1]

  • Reaction Execution: Heat the mixture to reflux (100 °C) with stirring. The reaction is typically complete in approximately 8 hours. Monitor by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up and Purification:

    • Cool the reaction solution to room temperature (20-25 °C).[1]

    • Pour the aqueous solution into a separatory funnel and wash twice with dichloromethane (2 x 100 mL) to remove any unreacted starting material and non-polar byproducts like benzyl alcohol. Retain the aqueous layer.[1]

    • Cool the aqueous layer in an ice bath and slowly add 1N hydrochloric acid with stirring to adjust the pH to 3-4. A white solid will precipitate out of the solution.[1]

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water. Dry the solid under vacuum at 50 °C to a constant weight. This yields the final product, 5-hydroxy pyrimidine-2-carboxylic acid, as a white solid with an expected yield of around 67%.[1]

Quantitative Data & Characterization

The following tables summarize the key quantitative parameters and expected results for this synthesis.

Table 1: Summary of Reaction Parameters

ParameterStep 1: Benzyloxy-InstallationStep 2: Hydrolysis & Deprotection
Starting Material 5-bromo-2-cyanopyrimidine5-benzyloxy-2-cyanopyrimidine
Key Reagents Benzyl alcohol, CuI, Cs₂CO₃Potassium Hydroxide (KOH)
Molar Ratio (Reagent:SM) 1.5:1 (Benzyl alcohol:SM)2:1 to 4:1 (KOH:SM)[1]
Solvent TolueneWater
Temperature 80-110 °C[1]100 °C (Reflux)[1]
Reaction Time 4-12 hours[1]~8 hours[1]

Table 2: Expected Yields and Product Characterization

ProductAppearanceExpected Yield¹H-NMR Data (400MHz, DMSO-d₆)
5-benzyloxy-2-cyanopyrimidineSolid~90%[1]-
This compoundWhite Solid~67%[1]δ (ppm): 12.35 (s, 1H), 8.46 (s, 2H)[1]

Mechanistic Considerations

The dual-functionality of the final hydrolysis step is a key feature of this synthesis. The diagram below illustrates the transformations occurring.

G cluster_0 Intermediate cluster_1 Reaction Conditions cluster_2 Transformations cluster_3 Final Product Intermediate 5-benzyloxy-2-cyanopyrimidine (R-O-Bn, R'-CN) Conditions KOH, H₂O Reflux Intermediate->Conditions Hydrolysis Nitrile Hydrolysis (R'-CN → R'-COOH) Conditions->Hydrolysis Path A Deprotection Benzyl Ether Cleavage (R-O-Bn → R-OH) Conditions->Deprotection Path B Product 5-Hydroxypyrimidine-2- carboxylic acid (R-OH, R'-COOH) Hydrolysis->Product Concurrent Deprotection->Product Concurrent

Caption: Concurrent transformations during alkaline hydrolysis.

Under strong basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of steps that ultimately lead to the formation of a carboxylate salt.[3][4] Concurrently, the benzyl ether is cleaved. While benzyl ethers are typically cleaved by hydrogenolysis, they can also be removed under harsh hydrolytic conditions, which this protocol effectively utilizes.

Conclusion

The described two-step synthesis provides a reliable and high-yielding route to this compound.[1] The methodology relies on a logical protection-coupling-deprotection sequence that is well-suited for scale-up production.[1] The final one-pot hydrolysis and deprotection step offers significant procedural efficiency. This application note serves as a comprehensive guide for researchers requiring access to this important pharmaceutical intermediate.

References

  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Synthesis of 5-Hydroxydihydropyrimidine Derivatives. Amanote Research. [Link]

  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed). [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate. [Link]

  • Process for preparing 4-hydroxypyrimidine.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Hydrolysing Nitriles. Chemguide. [Link]

Sources

Application Notes and Protocols for the Quantification of 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Hydroxypyrimidine-2-carboxylic Acid

This compound is a key chemical entity with growing interest in pharmaceutical and metabolic research. As a heterocyclic carboxylic acid, its accurate quantification in various matrices, particularly biological fluids, is paramount for elucidating its pharmacokinetic profile, metabolic fate, and potential physiological effects. The inherent polarity and potential for low UV absorbance of such molecules present unique analytical challenges.

This comprehensive guide provides detailed analytical methodologies for the robust and reliable quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible method suitable for routine analysis, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for demanding applications.

The protocols outlined herein are built upon established principles of analytical chemistry and methodologies validated for structurally similar compounds, such as 5-hydroxypyrazine-2-carboxylic acid, a major metabolite of the antituberculosis drug pyrazinamide.[1][2] This ensures a scientifically sound foundation for the methods, emphasizing the rationale behind each step to empower researchers to adapt and validate these protocols for their specific needs.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of analytes that possess a suitable chromophore. Given the pyrimidine ring structure, this compound is expected to have sufficient UV absorbance for detection.

Principle of the Method

This method employs reversed-phase HPLC to separate this compound from endogenous matrix components. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An acidic mobile phase modifier is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard curve.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Human plasma/urine (drug-free, for standard and quality control preparation)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.[1]

4. Sample Preparation (from Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.[1]

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.[1]

  • Filter the supernatant through a 0.45 µm syringe filter.[1]

  • Inject the filtered urine directly into the HPLC system. For highly concentrated samples, a dilution with the mobile phase may be necessary.[1]

5. Chromatographic Conditions A summary of the proposed HPLC conditions is provided in Table 1.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM KH₂PO₄ buffer (pH 3.0) (5:95 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength To be determined by UV scan (likely around 270 nm)
Method Validation

A validated HPLC method is crucial for ensuring reliable and reproducible results.[3] Key validation parameters that must be assessed include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity: The direct proportionality of the method's response to the concentration of the analyte. This is determined by constructing a calibration curve from the working standard solutions.[1]

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the percentage of relative standard deviation (%RSD) for replicate injections of quality control (QC) samples at low, medium, and high concentrations.[1]

  • Accuracy: The closeness of the measured value to the true value. It is assessed by spiking a known amount of the analyte into a blank biological matrix and calculating the percentage recovery.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[1]

Data Presentation: Expected Performance of HPLC-UV Method

The following table summarizes the expected quantitative performance of the proposed HPLC method, based on typical results for similar carboxylic acids.[2]

ParameterExpected Performance
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Limit of Quantification (LOQ) ~0.1 µg/mL

PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices like plasma, LC-MS/MS is the method of choice.[2]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (if available, for best accuracy) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an ESI source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Stock and Working Solutions: Prepared similarly to the HPLC-UV method but in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

4. Sample Preparation (from Plasma) - Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A for injection.

5. Chromatographic and Mass Spectrometric Conditions A summary of the proposed LC-MS/MS conditions is provided in Table 2.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of the reference standard
Data Presentation: Expected Performance of LC-MS/MS Method

The LC-MS/MS method is expected to offer significantly improved sensitivity compared to the HPLC-UV method.[2]

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Lower Limit of Quantification (LLOQ) ~1 ng/mL

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis HPLC Analysis s1 Urine Sample s2 Vortex s1->s2 s3 Centrifuge (4000 rpm) s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC s4->a1 Filtered Supernatant a2 C18 Separation a1->a2 a3 UV Detection a2->a3 a4 Data Analysis a3->a4

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + IS p2 Protein Precipitation (ACN) p1->p2 p3 Centrifuge (13,000 rpm) p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute p4->p5 l1 Inject into LC-MS/MS p5->l1 Reconstituted Sample l2 C18 Separation l1->l2 l3 ESI Source l2->l3 l4 MRM Detection l3->l4 l5 Data Quantification l4->l5

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in research and development settings. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and sample matrix. It is imperative that any method chosen be fully validated in the end-user's laboratory to ensure its fitness for the intended purpose, adhering to relevant regulatory guidelines.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Carboxylic Acid Analysis: 9-Anthryldiazomethane vs.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chr.
  • BenchChem. (2025). A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.

Sources

Application Note: Structural Elucidation of 5-Hydroxypyrimidine-2-carboxylic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxypyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1][2] Accurate and unambiguous structural confirmation is a critical step in the synthesis and characterization of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution.[3][4] This application note provides a comprehensive guide and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure scientific integrity and generate reliable, reproducible data.

Physicochemical Properties and Tautomerism

Understanding the physicochemical properties of this compound is paramount for successful NMR analysis. The presence of both a hydroxyl and a carboxylic acid group suggests high polarity. Furthermore, hydroxyl-substituted pyrimidines can exist in tautomeric forms.[5] The potential for keto-enol tautomerism in the pyrimidine ring can complicate spectral interpretation, as multiple species may be present in solution. The choice of NMR solvent can influence the equilibrium between these tautomers.

Part 1: Sample Preparation Protocol

High-quality NMR spectra are contingent upon meticulous sample preparation.[6] For a polar molecule like this compound, the choice of a suitable deuterated solvent is crucial for achieving complete dissolution and minimizing spectral artifacts.[7]

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves polar and ionic compounds, and its ability to form hydrogen bonds can help in observing exchangeable protons (e.g., -OH and -COOH).[6]

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[8][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8]

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is free of particulate matter.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube. The final sample height should be approximately 4-5 cm.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition Strategy

A hierarchical approach to NMR data acquisition is recommended, starting with simple 1D experiments and progressing to more complex 2D techniques to build a complete structural picture.[3][10]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR 13C_NMR ¹³C NMR & DEPT 1H_NMR->13C_NMR Proton Inventory D2O_Exchange D₂O Exchange 1H_NMR->D2O_Exchange Identify Exchangeable Protons COSY ¹H-¹H COSY 1H_NMR->COSY Proton-Proton Coupling Networks HSQC ¹H-¹³C HSQC 13C_NMR->HSQC Proton-Carbon One-Bond Correlations COSY->HSQC Assign Protonated Carbons NOESY ¹H-¹H NOESY COSY->NOESY Through-Space Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range Proton-Carbon Correlations Structure Structure HMBC->Structure Assemble Molecular Framework NOESY->Structure Confirm Stereochemistry & Spatial Proximity G Data_Acquisition Acquire 1D & 2D NMR Data 1H_Analysis Analyze ¹H NMR: Chemical Shifts, Integration, Multiplicity Data_Acquisition->1H_Analysis 13C_DEPT_Analysis Analyze ¹³C & DEPT: Identify C, CH, CH₂, CH₃ Data_Acquisition->13C_DEPT_Analysis D2O_Confirm Confirm -OH & -COOH with D₂O Exchange 1H_Analysis->D2O_Confirm COSY_Analysis Analyze COSY: Establish H-H Connectivity 1H_Analysis->COSY_Analysis HSQC_Analysis Analyze HSQC: Link Protons to Directly Attached Carbons 13C_DEPT_Analysis->HSQC_Analysis COSY_Analysis->HSQC_Analysis HMBC_Analysis Analyze HMBC: Connect Fragments via Long-Range H-C Correlations COSY_Analysis->HMBC_Analysis NOESY_Analysis Analyze NOESY: Confirm Spatial Proximity COSY_Analysis->NOESY_Analysis HSQC_Analysis->HMBC_Analysis Structure_Proposal Propose Structure HMBC_Analysis->Structure_Proposal NOESY_Analysis->Structure_Proposal Final_Verification Verify Final Structure Against All Data Structure_Proposal->Final_Verification

Figure 2: Logical flow for interpreting NMR data.

Expected Spectral Data Summary

Atom Position¹H Chemical Shift (ppm, expected)¹³C Chemical Shift (ppm, expected)Key HMBC Correlations
H4~8.5 - 9.0 (d)~155 - 160 (CH)C2, C5, C6
H6~8.5 - 9.0 (d)~155 - 160 (CH)C2, C4, C5
5-OHVariable, broad-C4, C5, C6
2-COOHVariable, broad-C2, C(O)
C2-~160 - 165 (q)H4, H6
C4-~155 - 160 (CH)H6
C5-~150 - 155 (q)H4, H6
C6-~155 - 160 (CH)H4
C=O-~165 - 170 (q)-

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and pH. Quaternary carbons are denoted by 'q'.

Step-by-Step Interpretation:

  • Proton Spectrum: Identify the two aromatic protons on the pyrimidine ring (H4 and H6) and the exchangeable protons from the hydroxyl and carboxylic acid groups. The D₂O exchange experiment will confirm the latter.

  • COSY Spectrum: A cross-peak between H4 and H6 would indicate a four-bond coupling, which is often observable in aromatic systems.

  • HSQC Spectrum: Correlate H4 and H6 to their respective carbon atoms, C4 and C6.

  • HMBC Spectrum: This is the most critical experiment for this structure.

    • Look for correlations from H4 to the quaternary carbons C2 and C5, and to the carbonyl carbon of the carboxylic acid.

    • Look for correlations from H6 to the quaternary carbons C2 and C5.

    • These correlations will unambiguously establish the positions of the substituents on the pyrimidine ring.

  • NOESY Spectrum: A NOESY correlation between H4 and the 5-OH proton, and between H6 and the 5-OH proton would provide further confirmation of the hydroxyl group's position.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently determine the molecular structure, ensuring the integrity and validity of their scientific findings. This systematic approach is essential for advancing research in medicinal chemistry and drug development where pyrimidine-based compounds play a crucial role.

References

  • Cláudia, A., & Martins, F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Desai, N. C., et al. (2014). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Retrieved from [Link]

  • Letertre, M., et al. (2021). NMR Approaches for Probing the Polar Metabolome. In Metabolomics: From Fundamentals to Clinical Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science. Retrieved from [Link]

  • YouTube. (n.d.). Organic Structure Determination Using 2D NMR Spectroscopy A Problem Based Approach Advanced Organic Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Begunov, R. S., et al. (2020). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]

  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]

  • Mills, N. S. (2015). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 92(8), 1393-1396. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 9(10), 1279-1282. Retrieved from [Link]

  • University of Málaga. (n.d.). Organic Structures from 2D NMR Spectra. Retrieved from [Link]

  • Wang, Y., et al. (2021). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. European Journal of Medicinal Chemistry, 224, 113702. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

experimental protocol for the synthesis of DGAT1 inhibitors using 5-Hydroxypyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of DGAT1 Inhibitors Using 5-Hydroxypyrimidine-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

Acyl-CoA: diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final, committed step in triglyceride synthesis.[1][2] Its role in lipid metabolism has made it a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2] This document provides a comprehensive guide for the synthesis of potent DGAT1 inhibitors built upon a this compound scaffold. We detail the mechanistic rationale, a step-by-step synthetic protocol, methods for structural characterization, and a protocol for evaluating in vitro enzymatic inhibition. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to develop novel DGAT1-targeted therapeutics.

Part I: Mechanistic Rationale & Design Strategy

The Role of DGAT1 in Triglyceride Metabolism

DGAT1 is an integral membrane protein primarily located in the endoplasmic reticulum. It facilitates the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, yielding triacylglycerol (TAG).[3] This process is fundamental for dietary fat absorption in the small intestine and for the storage of energy in adipose tissue.[3] Genetic knockout studies in mice have demonstrated that the absence of DGAT1 leads to resistance to diet-induced obesity and enhanced insulin sensitivity, validating its potential as a drug target.[1][2]

The enzymatic action of DGAT1 is a key control point in lipid homeostasis, as illustrated below.

DGAT1_Pathway cluster_ER Endoplasmic Reticulum cluster_storage Cellular Functions DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Esterification Lipid Droplets\n(Storage) Lipid Droplets (Storage) TAG->Lipid Droplets\n(Storage) Inhibitor Pyrimidine-based Inhibitor Inhibitor->DGAT1 Inhibition Dietary Fat\nAbsorption Dietary Fat Absorption

Figure 1: Simplified DGAT1 enzymatic pathway and point of inhibition.
The this compound Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile biological activities and synthetic tractability.[4] For DGAT1 inhibition, the pyrimidine core can be functionalized to interact with key residues in the enzyme's active site. The this compound motif is particularly advantageous:

  • Carboxylic Acid: This group often serves as a crucial hydrogen bond donor/acceptor or can form salt bridges with basic residues in the target protein, anchoring the inhibitor in the active site.[5][6][7]

  • Hydroxyl Group: The hydroxyl group at the 5-position can be used as a synthetic handle for further modification or can participate in additional hydrogen bonding interactions, enhancing binding affinity and selectivity.

  • Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors, contributing to the overall binding energy.[8]

The general synthetic strategy involves using the carboxylic acid for amide bond formation and the hydroxyl group for etherification, allowing for the exploration of diverse chemical space on both sides of the core scaffold.

Part II: Synthetic Protocol

This section details a representative, multi-step synthesis of a hypothetical DGAT1 inhibitor, (R)-2-((4'-cyanobiphenyl-4-yl)oxy)-N-(1-phenylethyl)pyrimidine-5-carboxamide , starting from this compound.

Synthesis_Workflow Overall Synthetic Workflow Start 5-Hydroxypyrimidine- 2-carboxylic acid Step1 Step 1: Esterification (Protection of Carboxylic Acid) Start->Step1 Intermediate1 Methyl 5-hydroxypyrimidine- 2-carboxylate Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis (Side Chain Introduction) Intermediate1->Step2 Intermediate2 Biphenyl Ether Intermediate Step2->Intermediate2 Step3 Step 3: Saponification (Ester Deprotection) Intermediate2->Step3 Intermediate3 Carboxylic Acid Intermediate Step3->Intermediate3 Step4 Step 4: Amide Coupling (Final Moiety Addition) Intermediate3->Step4 Final Target DGAT1 Inhibitor Step4->Final Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_readout Detection & Analysis A Prepare serial dilutions of test compound in DMSO C Add compound dilutions to 96/384-well plate A->C B Prepare assay buffer with DGAT1 enzyme (microsomes) D Add enzyme solution to wells B->D C->D E Initiate reaction by adding substrates (DAG, Oleoyl-CoA) D->E F Incubate at 37°C E->F G Stop reaction F->G H Measure fluorescence (e.g., coupled-enzyme assay) G->H I Plot % Inhibition vs. [Compound] H->I J Calculate IC₅₀ value I->J

Sources

The Versatility of 5-Hydroxypyrimidine-2-carboxylic Acid: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxypyrimidine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its intrinsic chemical features, including the presence of a metal-chelating pharmacophore, hydrogen bond donors and acceptors, and multiple sites for synthetic elaboration, have made it a focal point in the development of novel therapeutics. This comprehensive guide provides an in-depth exploration of the applications of this compound and its derivatives, with a particular focus on their roles as enzyme inhibitors in antiviral and metabolic disease research. Detailed protocols for the synthesis of the core scaffold and a representative biological assay are provided to enable researchers to harness the potential of this remarkable molecule.

Introduction: The Chemical Appeal of a Privileged Scaffold

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with a hydroxyl group at the 5-position and a carboxylic acid at the 2-position. This arrangement of functional groups imparts a unique set of physicochemical properties that are highly advantageous for drug design. The vicinal hydroxyl and carboxylic acid moieties can act as a bidentate chelator for divalent metal ions, a feature that is central to the mechanism of action for many of its enzyme-inhibiting derivatives.[1][2] Furthermore, the pyrimidine ring system is a common motif in biologically active molecules and offers multiple avenues for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

Key Therapeutic Applications

The this compound scaffold has been successfully exploited in a range of therapeutic areas. Below, we delve into two prominent examples: its application in the development of antiviral agents and inhibitors of metabolic enzymes.

Antiviral Agents: Targeting Viral Polymerases

Derivatives of this compound have emerged as potent inhibitors of viral RNA-dependent RNA polymerases (RdRps), essential enzymes for the replication of many RNA viruses, including Hepatitis C Virus (HCV) and Human Cytomegalovirus (HCMV).[1][2]

Mechanism of Action: These compounds often function as pyrophosphate (PPi) mimics.[4][5] During nucleic acid polymerization, the viral polymerase catalyzes the formation of a phosphodiester bond, releasing a pyrophosphate molecule. The dihydroxypyrimidine carboxylate core can chelate the two divalent metal ions (typically Mg²⁺ or Mn²⁺) in the polymerase active site in a manner that mimics the binding of the natural pyrophosphate product.[2] This competitive inhibition effectively stalls the polymerization process, halting viral replication.[4][5]

Signaling Pathway: Viral Polymerase Inhibition

G cluster_0 Viral Polymerase Active Site cluster_1 Inhibition Pathway Viral_RNA_Template Viral RNA Template Polymerase Viral RNA Polymerase (e.g., NS5B) Viral_RNA_Template->Polymerase Nascent_RNA_Strand Nascent RNA Strand NTPs Nucleoside Triphosphates (NTPs) NTPs->Polymerase Polymerase->Nascent_RNA_Strand Elongation Metal_Ions Mg²⁺/Mn²⁺ Cofactors Polymerase->Metal_Ions Replication_Blocked Viral Replication Blocked Polymerase->Replication_Blocked Chelation Chelation of Metal Ions Metal_Ions->Chelation Inhibitor 5-Hydroxypyrimidine-2-carboxylic Acid Derivative Inhibitor->Chelation Chelation->Polymerase Inhibits

Caption: Inhibition of viral polymerase by a this compound derivative.

Metabolic Disease: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

This compound has been identified as a crucial intermediate in the synthesis of inhibitors targeting Diacylglycerol Acyltransferase 1 (DGAT1).[6] DGAT1 is a key enzyme in the final step of triglyceride synthesis.[7] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[8]

Mechanism of Action: DGAT1 inhibitors that incorporate the pyrimidine carboxylic acid moiety are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates, diacylglycerol and fatty acyl-CoA.[8] This blockage of triglyceride synthesis leads to a reduction in fat storage and can improve insulin sensitivity.[8]

Quantitative Data: A Snapshot of Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of representative pyrimidine carboxylic acid derivatives against various enzyme targets and cell lines.

Compound ClassTargetAssayIC₅₀ ValueReference
Dihydroxypyrimidine CarboxylateHCV NS5B PolymeraseEnzyme Activity0.73 µM[4][5]
4,5-Dihydroxypyrimidine Carboxylic AcidsHCMV pUL89-C EndonucleaseEnzyme Activity0.54–3.8 µM[1]
Adamantane Carboxylic Acid DerivativesHuman DGAT1Enzyme Activity5 nM[9]
Pyrimidine-5-carbonitrilesCOX-2Enzyme Activity0.16–0.20 µM[10]
Pyrimidine DerivativesA549 (Lung Carcinoma)Cell Viability1.98 µM[11]
Pyrimidine DerivativesMCF-7 (Breast Cancer)Cell Viability1.42 µM[11]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthetic route and provides a reliable method for the preparation of the core scaffold.[6]

Experimental Workflow: Synthesis of this compound

G Start 5-Bromo-2-cyanopyrimidine + Phenylcarbinol Step1 Step 1: Ether Formation (e.g., with Cs₂CO₃) Start->Step1 Intermediate 5-Benzyloxy-2-cyanopyrimidine Step1->Intermediate Step2 Step 2: Alkaline Hydrolysis (e.g., KOH, reflux) Intermediate->Step2 Workup Acidification (HCl) & Filtration Step2->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

    • To a solution of 5-bromo-2-cyanopyrimidine in a suitable organic solvent (e.g., DMF), add phenylcarbinol and a base such as cesium carbonate.

    • Heat the reaction mixture (e.g., to 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, concentrate, and purify the crude product by column chromatography to yield 5-benzyloxy-2-cyanopyrimidine.[6]

  • Step 2: Synthesis of this compound

    • Dissolve the 5-benzyloxy-2-cyanopyrimidine obtained in Step 1 in an aqueous solution of a strong base, such as potassium hydroxide.

    • Reflux the reaction mixture for several hours, monitoring for the completion of the hydrolysis by TLC.

    • Cool the reaction solution to room temperature and wash with an organic solvent like dichloromethane to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with an acid, such as 1N hydrochloric acid, to a pH of 3-4.[6]

    • The target compound, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

In Vitro DGAT1 Enzyme Inhibition Assay

This protocol describes a cell-free biochemical assay to evaluate the inhibitory potential of compounds against human DGAT1.[12]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., 175 mM Tris-HCl, 100 mM MgCl₂).

    • Dissolve dioleoyl glycerol (substrate) in DMSO and dilute to the desired concentration (e.g., 600 µM) with the buffer.

    • Dissolve palmitoleoyl-CoA (substrate) in an aqueous solution (e.g., 1.5% acetone in water) to the desired concentration (e.g., 150 µM).

    • Prepare human intestinal microsomes (as the source of DGAT1 enzyme) diluted in buffer containing BSA.

    • Prepare test compounds at various concentrations in DMSO.

  • Assay Procedure:

    • In a microplate, add the palmitoleoyl-CoA solution and the dioleoyl glycerol solution.

    • Add the test compound or vehicle (DMSO) to the wells.

    • Initiate the enzymatic reaction by adding the diluted microsome solution to each well.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[12]

  • Detection and Data Analysis:

    • Terminate the reaction (e.g., by adding an organic solvent).

    • Quantify the amount of triglyceride produced. This can be done using various methods, including radiolabeling (e.g., with [¹⁴C]oleoyl-CoA) followed by thin-layer chromatography and scintillation counting, or by LC-MS.[7]

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[12]

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven success in targeting a range of enzymes underscores its importance in medicinal chemistry. Future research efforts will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, also holds significant promise. The protocols and insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this versatile chemical entity.

References

  • Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines. (URL: [Link])

  • Mechanism of Hepatitis C Virus RNA Polymerase Inhibition with Dihydroxypyrimidines. (URL: [Link])

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC. (URL: [Link])

  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC. (URL: [Link])

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google P
  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. (URL: [Link])

  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - MDPI. (URL: [Link])

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC. (URL: [Link])

  • Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC. (URL: [Link])

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])

  • Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - MDPI. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (URL: [Link])

  • 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])

  • Small Molecule Drugs Targeting Viral Polymerases - MDPI. (URL: [Link])

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google P
  • Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. (URL: [Link])

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC. (URL: [Link])

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. - ResearchGate. (URL: [Link])

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (URL: [Link])

  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells - ResearchGate. (URL: [Link])

  • What are DGAT1 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed. (URL: [Link])

  • Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed. (URL: [Link])

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL: [Link])

Sources

Application Notes and Protocols: Developing Enzyme Inhibitors with a Pyrimidine Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Carboxylic Acid Scaffold as a Privileged Structure in Enzyme Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, integral to the structure of DNA, RNA, and numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] When functionalized with a carboxylic acid group, the pyrimidine scaffold presents a powerful platform for the design of potent and selective enzyme inhibitors. The carboxylic acid moiety can act as a key pharmacophore, engaging in crucial hydrogen bonding and ionic interactions within the active site of target enzymes. This application note provides a comprehensive guide for the design, synthesis, and evaluation of enzyme inhibitors based on the pyrimidine carboxylic acid scaffold.

The versatility of the pyrimidine core allows for the introduction of diverse substituents at various positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[2] This adaptability has made pyrimidine-based compounds successful in targeting a range of enzymes, including kinases, cyclooxygenases (COX), and dihydroorotate dehydrogenase (DHO-dehase).[1][4][5] This guide will delve into the intricacies of developing such inhibitors, from initial design considerations to detailed protocols for their synthesis and characterization.

Design and Synthesis of Pyrimidine Carboxylic Acid Inhibitors

The successful development of enzyme inhibitors hinges on a robust synthetic strategy that allows for systematic exploration of the chemical space around the pyrimidine carboxylic acid core. The following sections outline key considerations in the design and synthesis of these compounds.

Rational Design and Structure-Activity Relationship (SAR) Studies

A critical aspect of inhibitor development is understanding the structure-activity relationship (SAR), which describes how modifications to a molecule's structure affect its biological activity.[6] For pyrimidine carboxylic acid scaffolds, SAR studies typically involve systematically varying substituents at different positions of the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties.[6]

Key considerations for SAR studies include:

  • Modification of the Carboxylic Acid Group: While the carboxylic acid is often essential for activity, its bioisosteric replacement with groups like tetrazoles or sulfonamides can be explored to improve metabolic stability or cell permeability.[4]

  • Substitution at the Pyrimidine Ring: Introducing various functional groups (e.g., alkyl, aryl, amino, halogen) at different positions of the pyrimidine ring can significantly impact inhibitor potency and selectivity. For instance, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifying substituents at three different positions of a pyrimidine-4-carboxamide hit led to the identification of a potent inhibitor.[6]

  • Conformational Restriction: Constraining the flexibility of substituents can lead to a favorable entropic contribution to binding affinity. For example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased the inhibitory potency of a NAPE-PLD inhibitor threefold.[6]

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Synthetic Strategies

Several synthetic routes can be employed to generate libraries of pyrimidine carboxylic acid derivatives. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[7]

General Synthetic Protocol:

A widely used method for constructing the pyrimidine ring is the condensation of a three-carbon fragment with a nitrogen-containing component like amidine, urea, or guanidine.[7] For instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized by treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[8] Another approach involves the K2S2O8-facilitated oxidative annulation of acetophenone–formamide conjugates to form 4-arylpyrimidines.[8]

A versatile route for creating pyrimidine-4-carboxamides starts with orotic acid, which is converted to its acyl chloride.[6] This intermediate can then react with various primary amines to yield amides.[6] Subsequent regioselective substitution of the chloro groups on the pyrimidine ring with different amines, heteroaromatics, or phenolic nucleophiles allows for the introduction of diverse chemical moieties.[6]

Biochemical and Cellular Characterization

Once a library of pyrimidine carboxylic acid derivatives has been synthesized, the next crucial step is to evaluate their biological activity through a series of biochemical and cellular assays.

Enzyme Inhibition Assays (IC50 Determination)

The initial screening of compounds is typically performed to determine their half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Protocol for a Generic Enzyme Inhibition Assay:
  • Prepare Reagents:

    • Enzyme stock solution in an appropriate buffer.

    • Substrate stock solution.

    • Inhibitor stock solutions in a suitable solvent (e.g., DMSO).

    • Assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each inhibitor dilution.

    • Add the enzyme solution to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of product or the depletion of substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Include appropriate controls (no inhibitor, no enzyme).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Inhibition Studies

To understand how an inhibitor interacts with its target enzyme, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved through kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Cellular Assays

While biochemical assays provide valuable information about an inhibitor's potency against an isolated enzyme, cellular assays are necessary to assess its activity in a more physiologically relevant context.

Protocol for a Cell-Based Potency Assay:
  • Cell Culture:

    • Culture a cell line that expresses the target enzyme.

  • Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of inhibitor concentrations.

  • Assay:

    • After a suitable incubation period, measure a downstream cellular event that is dependent on the activity of the target enzyme. This could be the level of a specific metabolite, the phosphorylation of a downstream protein, or cell viability.[9]

  • Data Analysis:

    • Similar to the biochemical assay, plot the cellular response against the inhibitor concentration to determine the cellular IC50 (or EC50).

Caption: A typical screening cascade for enzyme inhibitor discovery.

Data Presentation and Interpretation

The systematic collection and clear presentation of data are paramount for making informed decisions throughout the drug discovery process.

Tabulation of SAR Data

A well-structured table is an effective way to summarize SAR data and identify trends.

Compound IDR1R2R3IC50 (nM)Cellular Potency (nM)
1 HClMorpholine5002500
2 MeClMorpholine2501500
3 HOMeMorpholine>10000>10000
4 HClPiperidine2001000
5 HClN,N-dimethyl150800

This is a hypothetical table for illustrative purposes.

Interpretation of Results

The data presented in the SAR table can provide valuable insights. For example, the hypothetical data above suggests that:

  • A methyl group at the R1 position is tolerated and may slightly improve potency (Compound 2 vs. 1).

  • A methoxy group at the R2 position is detrimental to activity (Compound 3).

  • Replacing the morpholine at R3 with more hydrophobic groups like piperidine or N,N-dimethyl improves potency (Compounds 4 and 5 vs. 1).

Future Directions and Therapeutic Potential

The pyrimidine carboxylic acid scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors with significant therapeutic potential. Recent research has highlighted their application in targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.[5][10][11] The development of highly selective inhibitors remains a key challenge, and future efforts will likely focus on leveraging advanced computational methods for inhibitor design and exploring novel synthetic methodologies to access a wider range of chemical diversity. The principles and protocols outlined in this application note provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications.

  • Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. PubMed.

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed.

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. PubMed.

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate.

  • Pyrimidine-4-carboxylic acid. Invivochem.

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). CoLab.

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

  • Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. PubMed.

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH.

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate.

  • Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. ResearchGate.

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.

  • Marketed drugs having pyrimidine pharmacophore. ResearchGate.

  • Pyrimidine-4-carboxylic acid. MedchemExpress.com.

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.

Sources

Application Note: High-Purity Isolation of 5-Hydroxypyrimidine-2-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Hydroxypyrimidine-2-carboxylic acid by single-solvent recrystallization. This compound is a critical heterocyclic building block in medicinal chemistry, notably as an intermediate in the synthesis of advanced therapeutic agents like DGAT1 inhibitors. Given its highly polar nature, achieving high purity is essential for downstream applications and regulatory compliance. This guide moves beyond a simple list of steps to explain the fundamental principles and causality behind the protocol design, ensuring both scientific integrity and replicability. We detail a robust methodology, from solvent selection to final purity verification, designed for researchers, chemists, and process development professionals.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of crystalline solids. The process leverages differences in solubility between the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization protocol involves dissolving the impure compound in a minimal amount of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.[1] The structural rigidity and polar functional groups of this compound make it an excellent candidate for this purification method.

Physicochemical Properties & Strategic Considerations

Understanding the physicochemical profile of this compound is paramount for developing an effective purification strategy. The molecule's structure, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on a pyrimidine ring, imparts significant polarity and hydrogen bonding capability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38324-83-3[2][3]
Molecular Formula C₅H₄N₂O₃[2][4][5]
Molecular Weight 140.10 g/mol [3][4]
Appearance Off-white to faint lemon powder/solid[3][4]
Melting Point >200 °C[2][3]
Solubility Profile Moderate solubility in polar solvents[4]

The high melting point suggests strong intermolecular forces in the crystal lattice. The key to successful recrystallization lies in overcoming these forces at elevated temperatures with a suitable solvent. Due to the presence of hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O), polar solvents like water and short-chain alcohols are logical starting points for solvent screening.[4]

Optimized Recrystallization Protocol

This protocol has been optimized for starting material of approximately 85-95% purity, with common impurities being residual starting materials or side-products from synthesis.

Materials and Equipment
  • Crude this compound

  • Deionized water (Solvent)

  • Erlenmeyer flasks (2 sizes)

  • Graduated cylinders

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Drying oven or vacuum desiccator

  • Spatula and glass stirring rod

Visual Workflow of the Purification Process

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal deionized water (boiling) A->B C Heat and stir until fully dissolved B->C D Observe for insoluble impurities C->D E Perform hot gravity filtration if needed D->E F Remove from heat, cover, and cool slowly to room temperature D->F If no insolubles E->F G Place in ice bath to maximize crystal yield F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold deionized water H->I J Dry crystals under vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Solvent Selection Rationale: Deionized water is selected as the primary solvent. Its high polarity effectively solvates the polar functional groups of the target compound at elevated temperatures. Crucially, its capacity to form strong hydrogen bonds allows for a significant decrease in solubility upon cooling, a prerequisite for high recovery. For compounds of similar polarity, ethanol-water mixtures can also be effective.

  • Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar. c. In a separate beaker, bring a volume of deionized water to a boil. d. Add the boiling water to the Erlenmeyer flask portion-wise while stirring on a hotplate. Causality Note: Adding the minimum amount of hot solvent required to fully dissolve the solid is critical. Excess solvent will reduce the recovery yield as more of the compound will remain in the mother liquor upon cooling.

  • Hot Filtration (if necessary): a. Once the solid is dissolved, visually inspect the solution. If insoluble impurities (e.g., dust, non-soluble side products) are present, a hot gravity filtration is required. b. Pre-heat a stemless funnel and a second Erlenmeyer flask on the hotplate to prevent premature crystallization in the funnel. c. Place a fluted filter paper in the warm funnel and pour the hot solution through it into the clean, warm flask. Trustworthiness Note: This step must be performed quickly to avoid crystallization of the desired product on the filter paper.

  • Cooling and Crystallization: a. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Expertise Note: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling (e.g., placing directly in an ice bath) can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice. b. Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water to ensure a good seal. b. Turn on the vacuum source and pour the cold slurry of crystals into the funnel. c. Wash the crystals with a small amount of ice-cold deionized water to rinse away the impurity-laden mother liquor. Causality Note: The wash solvent must be cold to minimize re-dissolving the purified crystals. d. Keep the vacuum on to pull air through the filter cake for 10-15 minutes to partially dry the crystals.

  • Drying: a. Transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was added; solution is not supersaturated.1. Boil off some of the solvent to increase concentration and allow to cool again. 2. Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. 3. Add a "seed crystal" of the pure compound if available.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution too quickly.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power, then allow to cool slowly. 3. Ensure a very slow cooling rate.
Low recovery of pure product Too much solvent was used; premature crystallization during hot filtration; crystals were washed with warm solvent.1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (purity may be lower). 2. Ensure all equipment for hot filtration is pre-heated. 3. Always use ice-cold solvent for washing the crystal cake.

Quality Control and Purity Assessment

A successful recrystallization must be validated by analytical methods to confirm the increase in purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range. The purified this compound should exhibit a melting point of >200 °C.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to assess purity. A sample of the purified material should be analyzed against a reference standard. The purity is determined by the area percentage of the main peak. For pharmaceutical intermediates, a purity of ≥99% is often required.[6]

  • Spectroscopic Analysis (NMR, FT-IR): 1H NMR and FT-IR spectroscopy can be used to confirm the chemical identity of the purified compound and ensure the absence of signals corresponding to known impurities.

Conclusion

The protocol detailed in this application note presents a reliable and scientifically grounded method for the purification of this compound. By carefully controlling key parameters such as solvent volume, cooling rate, and washing technique, researchers can consistently obtain high-purity material essential for applications in drug discovery and development. The principles of causality and self-validation embedded in this guide are designed to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the demand for novel molecular architectures with diverse functionalities is ever-present. Solid-phase synthesis has emerged as a cornerstone technology, enabling the rapid and efficient construction of large libraries of compounds for high-throughput screening. Central to this methodology is the choice of a suitable scaffold or linker molecule that can be anchored to a solid support and subsequently elaborated. 5-Hydroxypyrimidine-2-carboxylic acid is a promising heterocyclic scaffold that offers a unique combination of reactive handles for combinatorial diversification. Its rigid pyrimidine core can serve as a foundational element for the synthesis of complex molecules, while the hydroxyl and carboxylic acid groups provide orthogonal points for chemical modification.

This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis. We will delve into the chemical properties of this versatile building block, outline a detailed protocol for its immobilization on a solid support, and present a workflow for the subsequent diversification of the scaffold. The protocols and discussions herein are designed to be a practical resource for researchers aiming to incorporate this promising scaffold into their solid-phase synthesis campaigns.

Chemical Properties and Reactivity Profile

This compound possesses two key functional groups that dictate its reactivity in the context of solid-phase synthesis:

  • 2-Carboxylic Acid: This group serves as the primary attachment point to an appropriate solid support, typically an amino-functionalized resin. The carboxylic acid can be activated using standard coupling reagents to form a stable amide bond with the resin. The electronic nature of the pyrimidine ring may influence the reactivity of this carboxylic acid, potentially requiring optimized coupling conditions for efficient immobilization.

  • 5-Hydroxyl Group: The hydroxyl group on the pyrimidine ring is analogous to a phenolic hydroxyl group. Its acidity and nucleophilicity are key considerations for subsequent synthetic transformations. Depending on the planned chemical route, this hydroxyl group may need to be protected to prevent unwanted side reactions during the synthesis. Common protecting groups for phenolic hydroxyls, such as tert-butyl (tBu) or benzyl (Bzl), can be employed and are removable under specific conditions that are orthogonal to the final cleavage from the resin.[1]

The pyrimidine ring itself is generally stable to the acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS), such as treatment with trifluoroacetic acid (TFA) for cleavage and piperidine for Fmoc deprotection.[2][3]

Solid-Phase Synthesis Workflow

The following section outlines a detailed protocol for the solid-phase synthesis of a small molecule library using this compound as a central scaffold. This protocol is based on standard Fmoc-based solid-phase chemistry principles and can be adapted for various applications.

Diagram of the Solid-Phase Synthesis Workflow

SPS_Workflow cluster_resin_prep Resin Preparation cluster_scaffold_attachment Scaffold Attachment cluster_diversification Diversification cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell 1. Solvation Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection 2. Activation Coupling Couple Scaffold to Resin (HBTU/DIPEA in DMF) Fmoc_Deprotection->Coupling 3. Immobilization Scaffold 5-Hydroxypyrimidine- 2-carboxylic Acid Scaffold->Coupling Capping Cap Unreacted Sites (Acetic Anhydride) Coupling->Capping 4. Quality Control OH_Protection Protect 5-OH Group (e.g., with TBDMS-Cl) Capping->OH_Protection 5. Orthogonal Protection Diversification_1 Diversification at N1/N3 (e.g., Alkylation) OH_Protection->Diversification_1 6. R-group Introduction Diversification_2 Deprotect 5-OH Diversification_1->Diversification_2 7. Deprotection Diversification_3 Diversification at 5-OH (e.g., Etherification) Diversification_2->Diversification_3 8. Second R-group Cleavage Cleavage from Resin (TFA Cocktail) Diversification_3->Cleavage 9. Release Purification Purification (e.g., HPLC) Cleavage->Purification 10. Isolation Final_Product Final Product Library Purification->Final_Product

Caption: Workflow for solid-phase synthesis using this compound.

Experimental Protocols

Materials and Reagents
  • Rink Amide MBHA resin (loading capacity: 0.5-1.0 mmol/g)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Protecting group reagents (e.g., tert-Butyldimethylsilyl chloride)

  • Alkylation/acylation reagents for diversification

Protocol 1: Immobilization of this compound onto Rink Amide Resin
  • Resin Swelling: Place the Rink Amide resin (1.0 g, 0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 20 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Scaffold Coupling: In a separate vial, dissolve this compound (0.21 g, 1.5 mmol, 3 equivalents) and HBTU (0.57 g, 1.5 mmol, 3 equivalents) in DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol, 6 equivalents) and pre-activate for 5 minutes. Add the activated solution to the deprotected resin. Agitate the mixture for 4 hours at room temperature.

  • Monitoring the Coupling: To check for completion, take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Capping: After a successful coupling, wash the resin with DMF (3 x 10 mL). To cap any unreacted amino groups, add a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DMF (8 mL) and agitate for 30 minutes. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

Protocol 2: Diversification of the Immobilized Scaffold

This protocol provides a general framework for diversification. The specific reagents and conditions will depend on the desired final compounds.

  • Hydroxyl Group Protection (Optional but Recommended): To prevent side reactions at the 5-hydroxyl group, it can be protected. For example, using a silyl protecting group:

    • Swell the resin in anhydrous DCM.

    • Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 5 equivalents) and imidazole (10 equivalents) in DCM.

    • Agitate overnight at room temperature.

    • Wash the resin with DCM, DMF, and dry.

  • Diversification at Ring Nitrogens: The pyrimidine ring nitrogens can potentially be alkylated or acylated. This would require exploration of suitable conditions.

  • Hydroxyl Group Deprotection: If protected, the 5-hydroxyl group can be deprotected to allow for further diversification at this position. For TBDMS, a solution of tetrabutylammonium fluoride (TBAF) in THF can be used.

  • Diversification at the 5-Hydroxyl Group: The deprotected hydroxyl group can be alkylated (e.g., Williamson ether synthesis) or acylated to introduce a second point of diversity.

Protocol 3: Cleavage of the Final Product from the Resin
  • Resin Preparation: Wash the resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the cleaved product by adding the TFA filtrate to cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry. Purify the crude product using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table provides expected ranges for key parameters in the solid-phase synthesis workflow. These values are based on typical results for similar heterocyclic systems and may require optimization for this specific scaffold.

ParameterExpected RangeNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the initial loading of the commercial resin and coupling efficiency.
Scaffold Coupling Efficiency >95%As determined by Kaiser test or cleavage and analysis of a test sample. For sterically hindered carboxylic acids, double coupling or alternative coupling reagents may be necessary.[4]
Diversification Reaction Yields 50 - 95%Highly dependent on the specific reaction, reagents, and steric hindrance.
Final Product Purity (Crude) 60 - 90%Purity after cleavage and precipitation, before chromatographic purification.

Troubleshooting and Scientific Rationale

  • Incomplete Scaffold Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents should be performed. The steric hindrance of the pyrimidine ring adjacent to the carboxylic acid might slow down the reaction.[4] Using a more potent coupling agent like HATU or performing the reaction at a slightly elevated temperature could also improve the efficiency.

  • Side Reactions at the 5-Hydroxyl Group: If the hydroxyl group is not protected, it may be acylated during subsequent coupling steps if carboxylic acids are used for diversification. Protection with an orthogonal protecting group is the most reliable strategy to avoid this.

  • Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail, as water can interfere with the reaction. The duration of the cleavage may also need to be optimized.

  • Degradation of the Pyrimidine Ring: While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided. The progress of each step should be monitored to minimize reaction times.

Conclusion

This compound represents a valuable and versatile scaffold for solid-phase synthesis. Its defined structure and orthogonal functional groups allow for the systematic construction of diverse molecular libraries. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this building block in their drug discovery and materials science programs. As with any solid-phase synthesis protocol, optimization of reaction conditions for specific substrates is crucial for achieving high yields and purities.

References

  • U.S. National Library of Medicine. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Hradil, P., & Jirman, J. (2006). Efficient Solid-Phase Synthesis of 2-Substituted-3-Hydroxy-4(1H)-Quinolinone-7-Carboxamides with Two Diversity Positions.
  • Wikipedia. (2023, October 27). Protecting group.
  • Dostál, V., et al. (2013). Solid-Phase Synthesis and Structural Study of Substituted 1,4,5,6-Tetrahydro-6-oxopyridine-3-carboxylic Acids. Molecules, 18(7), 8448–8466.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Dory, Y. L., et al. (2000). Solid-phase synthesis of hydroxy-acids leading to macrolactones. Tetrahedron Letters, 41(24), 4751-4755.
  • Hudson, D. (1999). A new, very acid-labile, linker for solid phase organic synthesis.
  • HighFine. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Aapptec. (n.d.). Coupling Reagents.
  • Forgione, P., et al. (2012). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 8, 1733–1739.
  • Wallace, J. C., & Giese, R. W. (1994). Pyrimidine ring fragmentation products. Effects of lesion structure and sequence context on mutagenesis. Journal of Molecular Biology, 236(2), 491-503.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Tlatelpa, P. C., & Huang, H. (2014). Stability of pyrimidine N-glycosydic bonds in the presence of Lawesson's reagents: revisit of 2-thiolation of pyrimidine nucleosides. Tetrahedron Letters, 55(40), 5519-5522.
  • ChemicalBook. (n.d.). 5-Hydroxypyrimidine.
  • Orain, D., et al. (2002). Protecting Groups in Solid-Phase Organic Synthesis. In Solid-Phase Synthesis (pp. 101-148).
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 5-Hydroxypyrimidine (HMDB0246813).
  • Galati, M., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(11), 4093-4103.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.
  • Tomassini, J. E., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. RSC Medicinal Chemistry, 13(6), 724-734.
  • Wang, J., et al. (2021). Syntheses of Pyrimidine-Modified Seleno-DNAs as Stable Antisense Molecules. Molecules, 26(18), 5605.
  • PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile.
  • ChemicalBook. (n.d.). 26456-59-7(5-Hydroxypyrimidine) Product Description.
  • Ninja Nerd. (2020, April 6). Purine and Pyrimidine Synthesis [Video]. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxypyrimidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxypyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important intermediate.

I. Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide provides a detailed protocol based on established methods and offers solutions to common issues encountered during the synthesis. The primary route discussed involves a two-step process: the formation of a protected intermediate, 5-benzyloxy-2-cyanopyrimidine, followed by hydrolysis to the final product.

II. Recommended Synthetic Protocol

This protocol is based on the method described in patent CN103880757A and is divided into two main stages.[1]

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

This step involves a palladium-catalyzed cross-coupling reaction to introduce the benzyloxy protecting group.

Experimental Workflow:

Step 1 Workflow Reactants 5-bromo-2-cyanopyrimidine Benzyl alcohol Cesium carbonate Cuprous iodide 1,10-phenanthroline Toluene Reaction Reaction Mixture 80-110 °C, 4-12 h Reactants->Reaction Workup Cool to RT Concentrate Column Chromatography Reaction->Workup Product1 5-benzyloxy-2-cyanopyrimidine Workup->Product1

Caption: Workflow for the synthesis of 5-benzyloxy-2-cyanopyrimidine.

Detailed Protocol:

  • To a reaction vessel, add 5-bromo-2-cyanopyrimidine, toluene, benzyl alcohol, cesium carbonate, cuprous iodide, and 1,10-phenanthroline.

  • Heat the reaction mixture to a temperature between 80-110 °C.

  • Maintain the reaction at this temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-benzyloxy-2-cyanopyrimidine as a white solid.

Table 1: Optimized Reaction Conditions for Step 1

ParameterRecommended Value
Molar Ratio (5-bromo-2-cyanopyrimidine : Benzyl alcohol)1 : 1.5 - 3.5
Molar Ratio (5-bromo-2-cyanopyrimidine : Cesium carbonate)1 : 1 - 3
SolventToluene
Temperature80 - 110 °C
Reaction Time4 - 12 hours
Reported Yield~90%[1]
Step 2: Synthesis of this compound

This final step involves the hydrolysis of the nitrile and deprotection of the benzyl group under basic conditions.

Experimental Workflow:

Step 2 Workflow Reactant2 5-benzyloxy-2-cyanopyrimidine Potassium hydroxide Water Reaction2 Reaction Mixture 25-100 °C Reactant2->Reaction2 Workup2 Cool to RT DCM Wash (optional) Acidify with HCl (pH 3-4) Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve 5-benzyloxy-2-cyanopyrimidine in water and add a strong base, such as potassium hydroxide.

  • Heat the reaction mixture to a temperature between 25-100 °C.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature.

  • (Optional) Wash the reaction mixture with dichloromethane to remove any unreacted starting material.[1]

  • Carefully acidify the aqueous solution with 1N hydrochloric acid to a pH of 3-4 to precipitate the product.[1]

  • Filter the resulting solid, wash with cold water, and dry to obtain this compound as a white solid.

Table 2: Optimized Reaction Conditions for Step 2

ParameterRecommended Value
Molar Ratio (5-benzyloxy-2-cyanopyrimidine : KOH)1 : 2 - 4
SolventWater
Temperature25 - 100 °C
Acidification pH3 - 4
Reported Yield~67%[1]

III. Troubleshooting Guide

This section addresses common problems that may arise during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield in Step 1 (Synthesis of 5-benzyloxy-2-cyanopyrimidine)

  • Possible Cause: Inactive catalyst or reagents.

    • Solution: Ensure that the cuprous iodide is fresh and has been stored under anhydrous conditions. The quality of the palladium catalyst, if used as an alternative, is also critical.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The temperature range of 80-110 °C is crucial.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures could cause decomposition of starting materials or products.

  • Possible Cause: Impurities in starting materials.

    • Solution: Use high-purity 5-bromo-2-cyanopyrimidine and benzyl alcohol. Impurities can interfere with the catalytic cycle.

Problem 2: Incomplete Hydrolysis in Step 2

  • Possible Cause: Insufficient base or reaction time.

    • Solution: The hydrolysis of the nitrile to a carboxylic acid requires a sufficient excess of a strong base.[1] Ensure the molar ratio of potassium hydroxide to the starting material is at least 2:1. If the reaction is sluggish, increasing the reaction time or temperature (within the recommended range) can drive it to completion.

  • Possible Cause: Formation of a stable amide intermediate.

    • Solution: The hydrolysis of a nitrile proceeds through an amide intermediate. Under certain conditions, this intermediate can be slow to hydrolyze further. Extending the reaction time at a higher temperature (e.g., reflux) is often effective. Monitoring the reaction by TLC for the disappearance of both the starting material and the intermediate amide is recommended.

Problem 3: Difficulty in Product Purification

  • Issue with Step 1 Product: The product, 5-benzyloxy-2-cyanopyrimidine, is a neutral organic molecule.

    • Solution: Column chromatography on silica gel is the recommended method of purification. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate) solvents should provide good separation from starting materials and byproducts.

  • Issue with Final Product: this compound is an amphoteric molecule with both acidic and basic functional groups.

    • Solution: The primary purification method is precipitation by adjusting the pH.[1] It is critical to slowly add acid to the basic solution to reach the isoelectric point (pH 3-4) where the product is least soluble.[1] If the precipitated solid is still impure, it can be redissolved in a dilute base, filtered to remove insoluble impurities, and then re-precipitated. Recrystallization from a suitable solvent such as water or an ethanol-water mixture can also be employed for further purification.

Problem 4: Product Degradation

  • Possible Cause: Decarboxylation of the final product.

    • Solution: Carboxylic acids attached to heterocyclic rings can be susceptible to decarboxylation, especially at elevated temperatures. Avoid excessive heating during the final drying step. Drying under vacuum at a moderate temperature is recommended. Studies on similar pyrimidine carboxylic acids have shown that decarboxylation can occur, particularly under acidic conditions at high temperatures.

  • Possible Cause: Instability of the hydroxypyrimidine ring.

    • Solution: While the pyrimidine ring is generally stable, the presence of a hydroxyl group can make it more susceptible to oxidation or other side reactions, especially under harsh conditions. It is advisable to store the final product in a cool, dark, and dry place.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the hydrolysis in Step 2?

A1: Yes, other strong bases like sodium hydroxide can be used. The key is to ensure a sufficiently high pH to facilitate the hydrolysis of both the nitrile and the cleavage of the benzyl ether. The molar ratio of the base should be adjusted accordingly.

Q2: What are the expected spectroscopic data for the final product?

A2: For this compound, you can expect the following:

  • ¹H NMR (in DMSO-d₆): A singlet for the carboxylic acid proton (typically downfield, >12 ppm), and singlets for the two pyrimidine ring protons.[1]

  • ¹³C NMR: Signals for the carboxylic acid carbon (around 160-170 ppm) and the carbons of the pyrimidine ring.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and characteristic ring vibrations for the pyrimidine.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other synthetic strategies could be envisioned. For example, one could start with a pre-functionalized pyrimidine ring and introduce the carboxylic acid group at a later stage. Another approach could involve the construction of the pyrimidine ring from acyclic precursors already bearing the required functional groups or their precursors. However, the two-step method described here is a documented and relatively high-yielding procedure.[1]

Q4: What are common impurities to look out for in the final product?

A4: Common impurities could include:

  • Unreacted 5-benzyloxy-2-cyanopyrimidine.

  • The intermediate amide from incomplete nitrile hydrolysis.

  • The decarboxylated product, 5-hydroxypyrimidine.

  • Salts from the workup procedure (e.g., sodium chloride if NaOH and HCl are used). Thorough washing of the filtered product with cold water is important to remove these.

Q5: How can I improve the solubility of the final product for biological assays?

A5: this compound has limited solubility in many organic solvents. For biological assays, it can be dissolved in aqueous buffers by forming a salt. Adding a stoichiometric amount of a base like sodium hydroxide or sodium bicarbonate will form the more soluble sodium carboxylate salt.

V. References

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents. (URL: )

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution - ResearchGate. (URL: [Link])

  • Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC - NIH. (URL: [Link])

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents. (URL: )

Sources

Technical Support Center: Navigating the Scale-Up of 5-Hydroxypyrimidine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Hydroxypyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to challenges encountered during the transition from laboratory-scale to pilot or commercial-scale production. As a key intermediate in pharmaceutical synthesis, ensuring a robust and reproducible manufacturing process for this compound is paramount. This document offers a structured approach to identifying and resolving common issues, grounded in scientific principles and field-proven insights.

I. Overview of Key Scale-Up Challenges

Scaling up any chemical synthesis is more than a linear increase in reagent quantities. The transition from a laboratory flask to a large-scale reactor introduces a new set of variables that can significantly impact reaction outcomes.[1][2] Key challenges include altered heat and mass transfer, which can lead to localized temperature gradients and inefficient mixing, respectively.[1][3] These factors can, in turn, amplify the formation of impurities that were negligible at the lab scale.[2] Furthermore, variations in raw material quality and the physical differences between lab and industrial equipment can lead to unexpected results.[1]

This guide will address these challenges within the context of the known synthetic routes to this compound, primarily focusing on the widely utilized two-step process involving a Williamson-type ether synthesis followed by alkaline hydrolysis.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific problems you may encounter during the scale-up of this compound production.

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

This initial step typically involves the reaction of 5-bromo-2-cyanopyrimidine with benzyl alcohol in the presence of a base.

Question 1: We are observing a significant amount of unreacted 5-bromo-2-cyanopyrimidine in our large-scale batches, leading to low conversion rates. What could be the cause and how can we improve the yield?

Answer:

Low conversion in this Williamson-type ether synthesis on a larger scale can often be attributed to several factors:

  • Inefficient Mixing: In large reactors, achieving homogeneous mixing of a solid (base) and liquid phases can be challenging.[3] Poor mixing can lead to localized areas of low reagent concentration, hindering the reaction rate.

    • Solution: Ensure your reactor's agitation is sufficient to maintain a uniform suspension. Consider using a higher stirrer speed or a different impeller design more suitable for solid-liquid mixtures.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While potassium hydroxide is commonly used, its solubility in organic solvents can be limited.

    • Solution: Consider using a stronger, non-nucleophilic base with better solubility, such as sodium hydride (NaH) or potassium tert-butoxide.[4] Ensure you are using an adequate molar excess of the base to drive the reaction to completion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of starting materials or products.

    • Solution: Optimize the reaction temperature through small-scale trials. A moderate temperature increase might improve the reaction rate without causing significant degradation.

Question 2: Our scaled-up reaction is producing a significant amount of an unknown impurity that co-elutes with the desired product. How can we identify and minimize this byproduct?

Answer:

The formation of byproducts is a common challenge during scale-up. In a Williamson ether synthesis, potential side reactions include:

  • Elimination Reactions: If the alkyl halide (in this case, an aryl halide, which is less prone but not immune) or the alcohol are sterically hindered, elimination can compete with substitution.[5][6][7]

  • Reaction with Solvent: If the solvent is not inert, it may react with the strong base or the electrophile.

  • Dialkylation or other side reactions of the pyrimidine ring.

Troubleshooting Workflow:

start Impurity Detected char Characterize Impurity (LC-MS, NMR) start->char path1 Known Side Product char->path1 Identify as... path2 Degradation Product char->path2 Identify as... path3 Starting Material Impurity char->path3 Identify as... sol1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) path1->sol1 sol2 Modify Workup/Purification path2->sol2 sol3 Re-purify Starting Materials path3->sol3 end Impurity Minimized sol1->end sol2->end sol3->end

Caption: A logical workflow for identifying and minimizing impurities.

Solutions:

  • Characterize the Impurity: Use techniques like LC-MS and NMR to determine the structure of the byproduct. This will provide clues about its formation pathway.

  • Optimize Reaction Conditions: Once the impurity is identified, you can adjust the reaction conditions to minimize its formation. For example, if an elimination product is observed, using a less hindered base or a lower reaction temperature might be beneficial.

  • Purify Starting Materials: Ensure the 5-bromo-2-cyanopyrimidine and benzyl alcohol are of high purity, as impurities in the starting materials can lead to side reactions.

Step 2: Hydrolysis of 5-Benzyloxy-2-cyanopyrimidine to this compound

This step involves the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the benzyl ether.

Question 3: The hydrolysis of the nitrile group is incomplete, and we are isolating a mixture of the desired product and the corresponding amide intermediate. How can we drive the reaction to completion?

Answer:

Incomplete hydrolysis of the nitrile is a common issue, especially at a larger scale where reaction times and temperatures may need adjustment.

  • Reaction Time and Temperature: The hydrolysis of the intermediate amide to the carboxylic acid is often the slower step.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using HPLC to determine the optimal conditions for complete conversion.[8]

  • Concentration of Base: A higher concentration of the base (e.g., potassium hydroxide) can accelerate the hydrolysis.

    • Solution: Experiment with increasing the molar equivalents of the base. Be mindful that highly caustic conditions can sometimes lead to degradation of the pyrimidine ring.

  • Water Content: Water is a key reagent in the hydrolysis.

    • Solution: Ensure that sufficient water is present in the reaction mixture. In some cases, using a co-solvent that is miscible with both the organic substrate and water can improve the reaction rate.

Question 4: We are experiencing difficulties with the debenzylation step, and are observing incomplete removal of the benzyl protecting group. What are the best strategies for efficient debenzylation in this system?

Answer:

Cleavage of the benzyl ether can be challenging. While alkaline hydrolysis can effect this, it often requires harsh conditions.

  • Catalytic Hydrogenolysis: This is a common and often cleaner method for debenzylation.

    • Protocol: After the hydrolysis of the nitrile, the reaction mixture can be neutralized, and the intermediate 5-benzyloxy-2-carboxylic acid can be subjected to catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

    • Troubleshooting: If the reaction is slow, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is not poisoned by any residual impurities from the previous step.

  • Acid-Facilitated Debenzylation: In some cases, the addition of a mild acid can facilitate the removal of the benzyl group during hydrogenolysis.[10]

    • Protocol: Add a catalytic amount of a mild acid, such as acetic acid, to the hydrogenolysis reaction mixture.

Question 5: The final product, this compound, is difficult to purify, and we are struggling with low recovery and persistent impurities. What purification strategies are recommended for this polar, potentially low-solubility compound?

Answer:

The purification of polar carboxylic acids can be challenging due to their physical properties.

  • Acid-Base Extraction: This is a classic and effective method for purifying carboxylic acids.

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt.

      • Wash the aqueous layer with an organic solvent to remove neutral and basic impurities.

      • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.

      • Filter, wash with cold water, and dry the product.

  • Crystallization: This is an excellent method for obtaining high-purity material.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent or solvent mixture (e.g., water, ethanol/water).

      • Allow the solution to cool slowly to induce crystallization.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.

    • Troubleshooting: Finding a suitable crystallization solvent is key. Experiment with different polar solvents and solvent mixtures to achieve good recovery and purity. The formation of co-crystals with other carboxylic acids or pyrimidine derivatives can sometimes be a useful purification strategy.[11][12][13]

  • Reversed-Phase Chromatography: For highly challenging purifications, reversed-phase flash chromatography can be employed.

    • Protocol: Use a C18-functionalized silica gel as the stationary phase and a mobile phase of water/acetonitrile or water/methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid.[14]

Experimental Workflow for Purification:

start Crude Product extraction Acid-Base Extraction start->extraction Initial Purification crystallization Crystallization extraction->crystallization Further Purification chromatography Reversed-Phase Chromatography extraction->chromatography Alternative for difficult separations pure_product High-Purity Product crystallization->pure_product Final Product chromatography->pure_product

Caption: A typical purification workflow for this compound.

III. Safety Considerations

  • Reagents: Handle all reagents, especially strong bases like sodium hydride and potassium hydroxide, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: Be aware of potentially exothermic reactions, especially when adding reagents on a large scale. Ensure adequate cooling capacity and monitor the reaction temperature closely.

  • Solvents: Use solvents in a well-ventilated area or a fume hood.

  • Product Handling: The final product is a carboxylic acid and may be irritating to the skin and eyes. Handle with appropriate PPE.

IV. Data Presentation

Table 1: Troubleshooting Summary for Scale-Up Challenges

ChallengePotential CauseRecommended Solution
Low Conversion in Step 1 Inefficient mixing, suboptimal base, incorrect temperatureImprove agitation, use a more soluble/stronger base, optimize temperature
Impurity Formation in Step 1 Side reactions (e.g., elimination), impure starting materialsCharacterize impurity, optimize conditions, purify starting materials
Incomplete Nitrile Hydrolysis Insufficient reaction time/temperature, low base concentrationIncrease reaction time/temperature, increase base concentration
Incomplete Debenzylation Harsh conditions for hydrolysis, catalyst poisoningUse catalytic hydrogenolysis (Pd/C, H₂), consider acid-facilitated debenzylation
Difficult Purification of Final Product High polarity, low solubility, persistent impuritiesEmploy acid-base extraction, optimize crystallization, consider reversed-phase chromatography

V. Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for Purification

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium bicarbonate.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice.

  • Combine the aqueous extracts and wash with ethyl acetate to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid with stirring until the pH is approximately 2-3.

  • A precipitate of the purified product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the purified this compound under vacuum at a moderate temperature (e.g., 40-50 °C).

VI. References

  • A Scalable Frozen Process Intermediate Step for Long Term Storage. (n.d.).

  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. (n.d.). ResearchGate.

  • Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. (n.d.). At Tianming Pharmaceutical.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.

  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2025). Synthical.

  • Process Development and Case Studies of Continuous Reactor Systems for Production of API and Pharmaceutical Intermediates. (n.d.). ResearchGate.

  • Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. (n.d.). Taylor & Francis.

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO.

  • Route Selection and Scale Up: Case Study and Exercise. (n.d.). ACS GCI Pharmaceutical Roundtable.

  • Proposed mechanism of the debenzylation side reaction of 3-(benzylamino). (n.d.). ResearchGate.

  • 5-Bromo-2-Cyanopyridine | 97% | CAS 97483-77-7. (n.d.). BenchChem.

  • Crystallization of pyrimidine compounds. (n.d.). Google Patents.

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA).

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (n.d.).

  • Process for the purification of carboxylic acids. (n.d.). Google Patents.

  • Salts, binary and ternary cocrystals of pyrimethamine. (2020). University of Galway Research Repository.

  • Mixing and the Selectivity of Chemical Reactions. (2003). Organic Process Research & Development.

  • Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. (2025). ResearchGate.

  • Mixing and the Selectivity of Chemical Reactions. (2025). ResearchGate.

  • Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. (n.d.). MDPI.

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). Science topic.

  • An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.). ResearchGate.

  • How can I purify carboxylic acid?. (2013). ResearchGate.

  • The hydrolysis process for 2-cyanopyrimidine to pymca. (n.d.). ResearchGate.

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (n.d.). NIH.

  • A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. (n.d.). China/Asia On Demand (CAOD) - Oriprobe.

  • Selective Debenzylation of N-Benzyloxypyrazinones in Flow. (2016). Technology Networks.

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2025). ResearchGate.

  • Williamson ether synthesis. (n.d.). Wikipedia.

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (n.d.).

  • Product of Williamson Synthesis. (2017). Chemistry Stack Exchange.

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega.

  • Preparation method for 2-cyano-5-bromopyridine. (n.d.). Eureka | Patsnap.

  • Heterocyclic Chemistry. (n.d.).

  • 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. (2025). ACS Publications.

  • Method for preparing heterocyclic-carboxylic acids. (n.d.). Google Patents.

  • Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2025).

  • Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI.

  • Catalyst for debenzylation reactions. (2018). SciSpace.

  • Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. (2017). RSC Publishing.

  • Synthesis of 2-Cyanopyrimidines. (2025). ResearchGate.

  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. (n.d.). NIH.

  • Active Ingredient Summary Table Thermal Stability. (2023).

  • Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside. (2022). PMC - NIH.

  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. (n.d.). NIH.

Sources

Technical Support Center: Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxylic Acid Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the purification of carboxylic acids. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step instructions but also to explain the underlying chemical principles that govern these purification techniques.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common issues encountered during the purification of carboxylic acids.

Recrystallization Issues

Q1: My carboxylic acid is not crystallizing out of solution, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:

  • Is the solution supersaturated? If too much solvent was used, the solution may not be saturated enough for crystals to form.

    • Solution: Try evaporating some of the solvent to concentrate the solution. Be cautious not to evaporate too much, as this can cause the impurities to precipitate along with your product.

  • Is the cooling process too rapid? Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[1][2]

  • Are there nucleation sites? Crystal formation requires a nucleation site to begin.

    • Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.

    • Solution 2: Add a seed crystal of the pure carboxylic acid to the solution.[1] This provides a template for crystal growth.

  • Is the solvent appropriate? The ideal solvent should dissolve the carboxylic acid when hot but not when cold.[3]

    • Solution: If the compound is too soluble even at low temperatures, you may need to use a different solvent or a mixed solvent system. A good approach is to dissolve the acid in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[2]

Q2: My recrystallized carboxylic acid has a low melting point and appears discolored. What went wrong?

A2: A low and broad melting point range indicates the presence of impurities. Discoloration suggests that colored impurities have co-precipitated with your product.

  • Were insoluble impurities removed? If your crude product contained insoluble impurities, they should have been removed by hot filtration.

    • Solution: Redissolve the crystals in a minimal amount of hot solvent and perform a hot gravity filtration to remove any insoluble material.[2]

  • Are there colored impurities? Highly colored impurities can often be removed with activated carbon.

    • Solution: After dissolving the crude product in hot solvent, add a small amount of activated charcoal and boil for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4] Be aware that using too much charcoal can lead to a loss of your desired product.

  • Did the solution cool too quickly? Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Ensure a slow cooling process to allow for the formation of pure crystals.[1][2]

Extraction Issues

Q3: I am performing an acid-base extraction to separate my carboxylic acid from a neutral impurity, but I am getting a low yield of the acid after acidification.

A3: Low recovery of the carboxylic acid after an acid-base extraction typically points to incomplete extraction or issues with the precipitation step.

  • Was the pH of the aqueous layer correct during extraction? To deprotonate the carboxylic acid and move it into the aqueous layer, the pH of the basic solution must be significantly higher than the pKa of the carboxylic acid. A general rule of thumb is a pH at least 2-3 units above the pKa.[1][5] Simple aliphatic carboxylic acids typically have a pKa around 4-5.[6]

    • Solution: Use a sufficiently strong base. Sodium bicarbonate (NaHCO₃) is a weak base and will only extract stronger acids like carboxylic acids, while leaving more weakly acidic compounds like phenols in the organic layer.[7][8] Sodium hydroxide (NaOH) is a strong base and will extract both carboxylic acids and phenols.[9][10] Ensure thorough mixing of the two layers to facilitate the acid-base reaction.

  • Was the acidification step complete? To precipitate the carboxylic acid from the aqueous layer, the pH must be lowered to a point well below the pKa of the acid (at least 2-3 units below).[1][5]

    • Solution: Add a strong acid, such as concentrated HCl, dropwise while stirring until the solution is acidic.[11] Test the pH with litmus or pH paper to confirm that the solution is sufficiently acidic to ensure complete precipitation of the carboxylic acid.[11]

  • Did the carboxylic acid fully precipitate? Some carboxylic acids have appreciable water solubility, especially if they have short carbon chains or polar functional groups.

    • Solution: If no solid precipitates upon acidification, or if the yield is low, the carboxylic acid may still be dissolved in the aqueous layer.[7] In this case, you can perform a back-extraction by adding an organic solvent (like diethyl ether or ethyl acetate) to the acidified aqueous solution to extract the neutral carboxylic acid back into the organic phase.[7] The organic solvent can then be dried and evaporated to recover the purified acid.

Chromatography Issues

Q4: I am trying to purify my carboxylic acid using silica gel column chromatography, but the compound is streaking badly on the column and I am getting poor separation.

A4: Carboxylic acids are notorious for streaking on silica gel columns due to their acidic nature and strong interactions with the silica stationary phase.

  • Is the solvent system appropriate? The polarity of the eluent needs to be carefully optimized.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the mobile phase.[4] This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.

  • Is an alternative stationary phase an option? For highly polar carboxylic acids, reversed-phase chromatography can be a better alternative.[12]

    • Solution: Consider using a C18 reversed-phase column.[12] In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) added to keep the carboxylic acid protonated.[12]

Frequently Asked Questions (FAQs)

Q1: What is the first purification method I should try for a newly synthesized carboxylic acid?

A1: For solid carboxylic acids, recrystallization is often the most straightforward and effective initial purification technique.[5] It is excellent for removing small amounts of impurities and can be scaled up easily. For liquid carboxylic acids or for removing impurities with very different chemical properties (e.g., neutral or basic impurities), acid-base extraction is a powerful first step.[13]

Q2: How do I choose the right solvent for recrystallizing my carboxylic acid?

A2: The ideal recrystallization solvent should dissolve the carboxylic acid well at high temperatures but poorly at low temperatures.[3] You can determine a suitable solvent through small-scale solubility tests. Common solvents for recrystallizing carboxylic acids include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water.[5][14]

Q3: When should I consider distillation for purifying a carboxylic acid?

A3: Distillation is suitable for liquid carboxylic acids that are thermally stable.[15]

  • Simple distillation is effective if the impurities are non-volatile.

  • Fractional distillation is necessary to separate a carboxylic acid from impurities with close boiling points.[5]

  • Vacuum distillation is used for high-boiling or thermally sensitive carboxylic acids, as it allows for distillation at a lower temperature, preventing decomposition.[15]

Q4: What are the most common impurities I might encounter?

A4: The nature of impurities depends heavily on the synthetic route.[6][16]

  • From oxidation of alcohols or aldehydes: Unreacted starting material (alcohol or aldehyde) is a common impurity.[17]

  • From hydrolysis of nitriles or esters: Incomplete hydrolysis can leave residual nitrile or ester.[18]

  • General impurities: These can include catalysts, side-products from the reaction, and solvents.[1][6]

Q5: What are the key safety precautions when purifying carboxylic acids?

A5: Carboxylic acids can be corrosive and irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20] Be mindful of the hazards of the solvents being used, many of which are flammable.[20] Always have appropriate spill containment materials readily available.

Experimental Protocols

Protocol 1: Purification of a Solid Carboxylic Acid by Recrystallization

This protocol provides a general guideline for the purification of a solid carboxylic acid.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude carboxylic acid. Add a few drops of a potential solvent and observe the solubility at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot. Allow the solution to cool to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add your crude carboxylic acid. Add the chosen solvent in small portions while heating the mixture on a hot plate. Add just enough hot solvent to completely dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent the carboxylic acid from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Acid-Base Extraction

This protocol describes the separation of a carboxylic acid from a neutral impurity.

  • Dissolution: Dissolve the mixture of the carboxylic acid and neutral impurity in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction of the Acid: Add a saturated aqueous solution of sodium bicarbonate (or 5-10% sodium hydroxide solution) to the separatory funnel.[11] Stopper the funnel, and with frequent venting, shake the funnel vigorously for 1-2 minutes.[21] Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer (usually the bottom layer).

  • Separation of Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.[1]

  • Repeat Extraction: To ensure complete removal of the carboxylic acid, add a fresh portion of the basic solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one.[1]

  • Recovery of the Neutral Compound: The organic layer now contains the neutral impurity. It can be washed with brine, dried over an anhydrous drying agent (like MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to isolate the neutral compound.

  • Precipitation of the Carboxylic Acid: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper).[11] The carboxylic acid should precipitate out of the solution.

  • Isolation of the Carboxylic Acid: Collect the precipitated carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Carboxylic Acid is_solid Is the acid a solid? start->is_solid is_liquid Is the acid a liquid? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes impurities Nature of Impurities? is_liquid->impurities thermal_stability Is it thermally stable? impurities->thermal_stability Similar Polarity extraction Acid-Base Extraction impurities->extraction Neutral/Basic distillation Distillation thermal_stability->distillation Yes vacuum_distillation Vacuum Distillation thermal_stability->vacuum_distillation High Boiling Point decomposition Consider derivatization or chromatography thermal_stability->decomposition No chromatography Column Chromatography distillation->chromatography Close Boiling Points vacuum_distillation->chromatography Close Boiling Points

Caption: Decision tree for selecting a primary purification method.

Acid-Base Extraction Workflow

AcidBaseExtraction start Mixture in Organic Solvent add_base 1. Add Aqueous Base (e.g., NaHCO3) & Shake start->add_base separate_layers 2. Separate Layers add_base->separate_layers organic_layer Organic Layer: Neutral Impurities separate_layers->organic_layer Top Layer* aqueous_layer Aqueous Layer: Carboxylate Salt separate_layers->aqueous_layer Bottom Layer* wash_dry_evap Wash, Dry, Evaporate organic_layer->wash_dry_evap acidify 3. Acidify with Strong Acid (e.g., HCl) aqueous_layer->acidify isolate_neutral Isolated Neutral Compound wash_dry_evap->isolate_neutral precipitate 4. Precipitate Forms acidify->precipitate filter_dry 5. Filter & Dry precipitate->filter_dry isolate_acid Purified Carboxylic Acid filter_dry->isolate_acid note *Layer position depends on solvent density.

Sources

Technical Support Center: Synthesis of 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxypyrimidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and effective strategy involves a two-step process starting from a suitable precursor like 5-bromo-2-cyanopyrimidine. This precursor is first converted to a protected intermediate, such as 5-benzyloxy-2-cyanopyrimidine, via a nucleophilic substitution reaction. The final step involves the simultaneous hydrolysis of the nitrile group to a carboxylic acid and the deprotection of the hydroxyl group under alkaline conditions.[1] This route is advantageous due to its relatively high yields and straightforward execution.[1]

Q2: What are the most probable byproducts I should be aware of during this synthesis?

During the synthesis of this compound, particularly via the nitrile hydrolysis route, several byproducts can emerge. The three most common are:

  • 5-Hydroxypyrimidine-2-carboxamide: This results from the incomplete hydrolysis of the nitrile group. The reaction from a nitrile to a carboxylic acid proceeds through an amide intermediate, and if reaction time, temperature, or reagent concentration are insufficient, this amide can be isolated as a significant byproduct.[2][3]

  • 5-Hydroxypyrimidine: This is a product of decarboxylation. Pyrimidine-2-carboxylic acids are susceptible to losing CO2, especially when subjected to heat or strong acidic conditions during workup or purification.[4][5][6]

  • 5-(Benzyloxy)pyrimidine-2-carboxylic acid: When using a benzyl protecting group, incomplete debenzylation during the hydrolysis step will result in this byproduct.

Q3: How do specific reaction conditions influence the formation of these byproducts?

Reaction conditions are critical for minimizing byproduct formation.

  • For Amide Byproduct: Insufficiently harsh conditions during hydrolysis (e.g., low temperature, short reaction time, or dilute base) will favor the accumulation of the amide intermediate.

  • For Decarboxylation: The primary drivers for decarboxylation are elevated temperatures and low pH. During the acidic workup to protonate the carboxylate product, it is crucial to maintain low temperatures and avoid excessively strong acidic conditions to suppress the formation of 5-hydroxypyrimidine.[4][7]

  • For Incomplete Deprotection: The cleavage of protecting groups like benzyl ethers requires specific conditions. If the base concentration or temperature is not sufficient to effect both hydrolysis and deprotection, the protected carboxylic acid will be a likely contaminant.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter in the lab, providing a logical path from observation to solution.

Scenario 1: My final product yield is low, and the crude LC-MS and NMR spectra are complex and difficult to interpret.

  • Question: I've completed the synthesis, but after workup, the yield is significantly lower than expected. The analytical data shows multiple peaks. What are the likely culprits and how do I identify them?

  • Answer & Troubleshooting Steps: A complex crude mixture often points to the presence of multiple byproducts alongside unreacted starting material. The most probable contaminants are the amide intermediate (5-hydroxypyrimidine-2-carboxamide) and the decarboxylated product (5-hydroxypyrimidine).

    Identification Strategy:

    • Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. Compare the observed masses against the calculated molecular weights of the expected product and potential byproducts.

    • Proton NMR (¹H NMR):

      • Desired Product: Look for the characteristic pyrimidine protons and the absence of the benzyl group protons (if applicable). The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm) and may exchange with D₂O.

      • Amide Byproduct: Will show two broad singlets for the -NH₂ protons, typically between 7-8 ppm.

      • Decarboxylated Byproduct: Will lack the carboxylic acid proton, and the proton at the C2 position will have a distinct chemical shift compared to the starting material.

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺Key ¹H NMR Features
This compound 154.11155.03Pyrimidine protons; broad COOH singlet (>10 ppm); broad OH singlet.
5-Hydroxypyrimidine-2-carboxamide153.12154.04Pyrimidine protons; two broad NH₂ singlets (~7-8 ppm); broad OH singlet.
5-Hydroxypyrimidine110.09111.04Absence of COOH proton; distinct chemical shift for H2 proton.
5-(Benzyloxy)pyrimidine-2-carboxylic acid244.23245.08Presence of benzyl protons (~7.4 ppm, multiplet) and benzylic CH₂ (~5.2 ppm, singlet) in addition to pyrimidine protons.

Scenario 2: My mass spectrum shows a major peak corresponding to the amide intermediate.

  • Question: My reaction seems to have worked, but a significant peak in my mass spectrum corresponds to a mass of 154 [M+H]⁺, which I suspect is 5-hydroxypyrimidine-2-carboxamide. How can I ensure the reaction goes to completion?

  • Answer & Troubleshooting Steps: The presence of the amide confirms that the hydrolysis of the nitrile is incomplete.[2][3] The conversion of the amide to the carboxylic acid is often the rate-limiting step.

    Corrective Actions:

    • Increase Reaction Time: Continue heating the reaction mixture and monitor its progress by TLC or LC-MS every few hours until the amide intermediate is no longer observed.

    • Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature. For alkaline hydrolysis, increasing the temperature to reflux can often drive the reaction to completion.

    • Increase Reagent Concentration: A higher concentration of the base (e.g., potassium hydroxide) can accelerate the rate of hydrolysis.[1]

Scenario 3: I observe significant product loss and gas evolution during the acidic workup.

  • Question: My initial reaction monitoring (e.g., TLC) shows complete conversion to a polar spot. However, after acidifying the reaction mixture to precipitate the product, my yield is very low. I also noticed some bubbling. What is happening?

  • Answer & Troubleshooting Steps: This scenario is a classic sign of product decarboxylation.[4][5] The 2-carboxy group on the pyrimidine ring is labile, particularly in acidic conditions and at elevated temperatures. The gas evolution observed is CO₂.

    Preventative Measures:

    • Control Temperature During Workup: Perform the entire acidification step in an ice bath (0-5 °C). This dramatically reduces the rate of decarboxylation.

    • Avoid Strong Acidic Overshoot: Add the acid (e.g., 1N HCl) slowly and monitor the pH carefully.[1] Aim for a final pH of 3-4, which is typically sufficient to precipitate the product without creating an overly harsh environment.[1]

    • Minimize Time in Acid: Once the product has precipitated, filter and wash it promptly. Avoid prolonged stirring of the product in the acidic mother liquor.

Visualizing Reaction Pathways and Troubleshooting

To better understand the relationships between the desired reaction and potential side reactions, the following diagrams are provided.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_byproducts Potential Byproduct Pathways Start 5-Benzyloxy-2-cyanopyrimidine Product This compound Start->Product KOH, H₂O Heat Amide 5-Hydroxypyrimidine-2-carboxamide Start->Amide Incomplete Hydrolysis (Insufficient Time/Temp) Protected_Acid 5-Benzyloxy-2-carboxylic acid Start->Protected_Acid Incomplete Deprotection Decarboxylated 5-Hydroxypyrimidine Product->Decarboxylated Acidic Workup (Excess H⁺/Heat)

Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.

Troubleshooting_Workflow Start Observe Unexpected Experimental Result LowYield Low Yield & Complex Mixture Start->LowYield MassAmide MS Peak for Amide ([M+H]⁺ ≈ 154) Start->MassAmide LossWorkup Product Loss During Acidic Workup Start->LossWorkup CauseMulti Cause: Multiple Byproducts (Amide, Decarboxylation, etc.) LowYield->CauseMulti Check Analytics CauseAmide Cause: Incomplete Hydrolysis MassAmide->CauseAmide CauseDecarb Cause: Decarboxylation LossWorkup->CauseDecarb Sol_Hydrolysis Solution: • Increase reaction time/temp • Increase [Base] CauseAmide->Sol_Hydrolysis Sol_Workup Solution: • Perform workup at 0-5 °C • Add acid slowly to pH 3-4 • Minimize time in acid CauseDecarb->Sol_Workup Sol_Analyze Action: Characterize Mixture • Use LC-MS to identify all masses • Analyze NMR for key features CauseMulti->Sol_Analyze

Caption: A workflow for troubleshooting common issues in this compound synthesis.

Experimental Protocols

Protocol: Sample Preparation for LC-MS Analysis

This protocol outlines the steps to prepare a sample from your crude reaction mixture to identify the target product and potential byproducts.

  • Sample Acquisition: Carefully take a small aliquot (1-2 drops) of the reaction mixture or dissolve a small amount (~1 mg) of the crude solid product in a suitable solvent.

  • Dilution: Dilute the sample significantly in a solvent compatible with your LC-MS system (e.g., methanol, acetonitrile, or water). A typical dilution factor is 1:1000 or higher. The goal is to avoid saturating the detector.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean LC-MS vial. This removes any particulate matter that could clog the instrument.

  • Analysis: Submit the sample for analysis. Use an electrospray ionization (ESI) source in both positive and negative ion modes to ensure detection of all species.

  • Data Interpretation: Extract the ion chromatograms for the expected m/z values of your product and the potential byproducts listed in the table above.

References

  • BenchChem (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
  • BenchChem (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Google Patents.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate.
  • Ashenhurst, J. (2024). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
  • Chemistry LibreTexts (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Chemistry Steps (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Moodle (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • User55119 (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.

Sources

Technical Support Center: Synthesis of 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Hydroxypyrimidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and improve the reliability and yield of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry, notably as an intermediate in the preparation of DGAT1 inhibitors for conditions like obesity and hyperlipidemia[1]. Despite its importance, detailed synthetic procedures are not widely reported in peer-reviewed literature, with patent literature providing the most comprehensive routes[1]. The most common and effective method involves a two-step process starting from 5-bromo-2-cyanopyrimidine. This guide focuses on optimizing this specific pathway, addressing the key challenges researchers may face.

The overall synthesis workflow is as follows:

SynthesisWorkflow SM 5-Bromo-2-cyanopyrimidine p1 SM->p1 INT 5-Benzyloxy-2-cyanopyrimidine p2 INT->p2 FP 5-Hydroxypyrimidine- 2-carboxylic acid p1->INT Step 1: O-Arylation Reagents: Benzyl Alcohol, Cs₂CO₃ Solvent: DMF Yield: ~90% p2->FP Step 2: Hydrolysis & Deprotection Reagents: KOH Solvent: Ethanol/Water Yield: ~67%

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by potential causes and actionable solutions based on chemical principles and reported data.

Issue 1: Low or No Yield in Step 1 (Synthesis of 5-Benzyloxy-2-cyanopyrimidine)

Question: I am reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol but my yield of 5-benzyloxy-2-cyanopyrimidine is significantly lower than the reported 90%. What could be the cause?

Answer: This step is a nucleophilic aromatic substitution (an O-arylation similar to a Williamson ether synthesis). Low yield typically points to issues with reagents, reaction conditions, or incomplete reactions.

Potential Causes & Solutions:

  • Ineffective Base: The choice of base is critical. A weak base may not sufficiently deprotonate the benzyl alcohol to form the reactive benzoxide nucleophile.

    • Recommendation: Cesium carbonate (Cs₂CO₃) is highly effective for this reaction as it is a strong, yet non-nucleophilic base with good solubility in polar aprotic solvents like DMF[1]. Ensure the base is anhydrous, as water can hydrolyze the starting material or interfere with the reaction. The recommended molar ratio of cesium carbonate to 5-bromo-2-cyanopyrimidine is between 1:1 and 3:1[1].

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or may lead to decomposition at excessively high temperatures.

    • Recommendation: A reaction temperature of 80-100°C is typically employed for 4 to 12 hours[1]. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 5-bromo-2-cyanopyrimidine spot indicates completion.

  • Stoichiometry of Benzyl Alcohol: An insufficient amount of benzyl alcohol will result in an incomplete reaction.

    • Recommendation: Use a slight excess of benzyl alcohol. The reported molar ratio of 5-bromo-2-cyanopyrimidine to benzyl alcohol is between 1:1.5 and 1:3.5[1]. This ensures the reaction goes to completion.

Issue 2: Low Yield in Step 2 (Hydrolysis and Deprotection)

Question: I have successfully synthesized the benzyloxy intermediate, but the final hydrolysis step to get this compound is giving a poor yield (below 67%). How can I improve this?

Answer: This step involves two transformations: the saponification (hydrolysis) of the nitrile group to a carboxylate and the cleavage of the benzyl ether. The final yield is highly dependent on both the reaction conditions and the subsequent product isolation.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: Nitrile hydrolysis requires harsh conditions (strong base and heat).

    • Recommendation: Use a significant excess of a strong base like potassium hydroxide (KOH). The optimal molar ratio of KOH to the 5-benzyloxy-2-cyanopyrimidine intermediate is between 2:1 and 4:1[1]. The reaction should be heated to reflux in a solvent mixture like ethanol/water to ensure both hydrolysis and deprotection occur.

  • Improper Product Isolation (Incorrect pH): This is the most common cause of low yield. The product is an amphoteric molecule (containing both an acidic carboxylic acid group and a phenolic hydroxyl group). Its solubility in the aqueous reaction mixture is highly pH-dependent.

    • Recommendation: After the reaction is complete and cooled, it is crucial to carefully acidify the solution to precipitate the product. The maximum precipitation of the solid product occurs at a pH between 3 and 4[1]. If the pH is too high (alkaline), the product remains dissolved as a carboxylate/phenoxide salt. If the pH is too low (strongly acidic), the pyrimidine nitrogen can be protonated, increasing solubility. Use a calibrated pH meter and add acid (e.g., 1N HCl) dropwise with vigorous stirring.

  • Loss During Workup: Impurities can interfere with crystallization and isolation.

    • Recommendation: Before acidification, wash the cooled reaction mixture with a non-polar organic solvent like dichloromethane[1]. This will remove unreacted starting material and organic byproducts (like benzyl alcohol), leading to a cleaner precipitation and higher purity of the final product.

Troubleshooting Start Low Yield in Step 2 Check1 Verify pH for Precipitation Start->Check1 Check2 Confirm Complete Hydrolysis Start->Check2 Check3 Optimize Workup Procedure Start->Check3 Sol1 Adjust pH to 3-4 using 1N HCl Check1->Sol1 Is pH correct? Sol2 Use 2-4 molar eq. of KOH Reflux for extended time Check2->Sol2 Is reaction complete? Sol3 Wash with CH₂Cl₂ before acidification Check3->Sol3 Are impurities present?

Caption: Troubleshooting workflow for low yield in the final hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to summarize for optimizing the overall yield? A1: Based on the established protocol, the following parameters are crucial for maximizing yield.

ParameterStep 1: O-ArylationStep 2: Hydrolysis & DeprotectionRationale
Base Cesium Carbonate (Cs₂CO₃)Potassium Hydroxide (KOH)Cs₂CO₃ is effective for O-arylation in DMF; KOH is a strong base for nitrile hydrolysis.
Molar Ratio (Base:Substrate) 1:1 to 3:1[1]2:1 to 4:1[1]Ensures complete deprotonation (Step 1) and drives hydrolysis to completion (Step 2).
Temperature 80-100 °CRefluxProvides sufficient energy to overcome the activation barrier for each respective reaction.
Reaction Time 4-12 hours (TLC monitored)Varies (TLC monitored)Reaction must proceed to completion to avoid isolating starting materials.
Isolation pH N/A3-4 [1]Critical for maximizing precipitation of the amphoteric product.

Q2: Why is a benzyl group used instead of just starting with 5-hydroxy-2-cyanopyrimidine? A2: The benzyl group serves as a protecting group for the hydroxyl functionality. Direct synthesis might be complicated. The described route, starting with 5-bromo-2-cyanopyrimidine, is a practical and high-yielding approach where the benzyloxy group is formed via a robust substitution reaction. The benzyl ether is also conveniently cleaved under the same basic conditions required for the nitrile hydrolysis, making it an efficient two-in-one final step[1].

Q3: Are there alternative methods for the final deprotection step? A3: While the one-pot basic hydrolysis and deprotection is efficient, an alternative method for cleaving the benzyl ether is catalytic hydrogenation. This would involve reacting the 5-benzyloxy-2-cyanopyrimidine intermediate with hydrogen gas over a palladium on carbon (Pd/C) catalyst[2]. This would yield 5-hydroxy-2-cyanopyrimidine, which would then require a separate hydrolysis step to convert the nitrile to the carboxylic acid. This multi-step process is generally less efficient than the one-pot basic method described in the patent[1].

Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used.

  • NMR Spectroscopy: ¹H-NMR is essential for structural confirmation. For this compound in DMSO-d₆, you should expect signals around δ 12.35 (s, 1H, -OH) and δ 8.46 (s, 2H, pyrimidine protons)[1].

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity against a reference standard.

  • HPLC: To determine the percentage purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine (Step 1)
  • To a solution of 5-bromo-2-cyanopyrimidine in DMF, add benzyl alcohol (1.5-3.5 molar equivalents) and cesium carbonate (1-3 molar equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary to yield 5-benzyloxy-2-cyanopyrimidine (reported yield ~90%)[1].

Protocol 2: Synthesis of this compound (Step 2)
  • Dissolve 5-benzyloxy-2-cyanopyrimidine in a mixture of ethanol and water.

  • Add potassium hydroxide (2-4 molar equivalents) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with dichloromethane to remove organic impurities[1].

  • Place the aqueous layer in an ice bath and carefully add 1N HCl dropwise with vigorous stirring, monitoring the pH with a calibrated meter.

  • Continue adding acid until the pH of the solution is between 3 and 4, at which point a solid precipitate will form.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound as a white solid (reported yield ~67%)[1].

References

  • Source: Google Patents (CN103880757A)
  • Source: Google Patents (CN109467536A)
  • Title: De novo pyrimidine synthesis steps, pathways, uses Source: Microbe Notes URL: [Link]

Sources

Technical Support Center: Troubleshooting Guide for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine ring synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyrimidine derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of pyrimidine ring formation.

Introduction to Pyrimidine Synthesis

Pyrimidines are a fundamental class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and drug development.[1] Their synthesis is a cornerstone of many research and development programs. Common methods for constructing the pyrimidine ring include multicomponent reactions like the Biginelli and Pinner syntheses.[2][3] While these reactions are powerful, they can be susceptible to various issues that affect yield, purity, and overall success. This guide will equip you with the knowledge to diagnose and resolve these common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a pyrimidine synthesis?

A1: Low yields can stem from several factors including:

  • Purity of Starting Materials: Impurities in reactants can inhibit the reaction or lead to side products.[4]

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can lead to incomplete reactions or product degradation.[5]

  • Reagent Stoichiometry: Incorrect molar ratios of the reactants can result in the incomplete conversion of the limiting reagent.[5]

  • Atmosphere Control: Many heterocyclic syntheses are sensitive to air and moisture.[5]

Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products in a Biginelli or Pinner synthesis?

A2: In the Biginelli reaction , common side products include Knoevenagel condensation products (from the aldehyde and β-ketoester) and aldol condensation products.[2] For the Pinner synthesis , side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[4]

Q3: How can I improve the regioselectivity of my pyrimidine synthesis?

A3: When using unsymmetrical starting materials, a lack of regioselectivity can lead to a mixture of isomers. To enhance regioselectivity, consider using appropriate protecting or directing groups on your reactants.[5] Alternatively, exploring different synthetic routes that favor the desired regioisomer may be necessary.[2]

Q4: My purified product is unstable. What are some strategies to handle sensitive pyrimidine derivatives?

A4: Some pyrimidine derivatives can be unstable, especially on silica gel during chromatography. If you suspect product instability, consider using a different stationary phase like alumina or employing non-chromatographic purification methods such as recrystallization or preparative HPLC.[5][6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during pyrimidine ring formation.

Issue 1: Low or No Product Yield

A frustratingly common problem, low or no product yield, can often be traced back to fundamental reaction parameters.

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
Impure Starting Materials Analyze the purity of your aldehyde, β-ketoester, urea/thiourea, or amidine via NMR or other appropriate analytical techniques.[4]Purify all starting materials before use. Recrystallize solids and distill liquids.[2]
Suboptimal Reaction Temperature Monitor the internal reaction temperature. Ensure the reaction is reaching and maintaining the target temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition via TLC or LC-MS.[2] For some reactions, lower temperatures may be beneficial to reduce side reactions.[5]
Incorrect Reaction Time Monitor the reaction progress at regular intervals using TLC or LC-MS.Determine the optimal reaction time by observing the consumption of starting materials and the formation of the product. Quench the reaction once it has reached completion to prevent product degradation.[7]
Inappropriate Solvent The solubility of all reactants in the chosen solvent should be checked. The polarity of the solvent can significantly impact the reaction rate.[7]Experiment with different solvents of varying polarities. For Biginelli reactions, polar solvents are generally preferred.[7] In some cases, solvent-free conditions can improve yields.[8]
Catalyst Inefficiency The choice and amount of catalyst are crucial. For acid-catalyzed reactions, ensure the acid is active.Screen different Brønsted or Lewis acid catalysts (e.g., HCl, FeCl₃, Yb(OTf)₃) and optimize the catalyst loading.[7][9]
Presence of Water (especially in Pinner synthesis) The Pinner synthesis is highly sensitive to moisture, which can hydrolyze the amidine and other intermediates.[10]Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][10]
Issue 2: Formation of Side Products and Impurities

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired pyrimidine.

Common Side Products & Mitigation Strategies

Reaction Type Common Side Product(s) Causality Mitigation Strategy
Biginelli Knoevenagel Condensation ProductReaction between the aldehyde and β-ketoester is favored over the full cyclization.[2]Lower the reaction temperature or use a milder catalyst to disfavor this competing reaction.[2]
Biginelli Aldol Condensation ProductsSelf-condensation of the aldehyde or β-ketoester.[2]This is more common with aliphatic aldehydes. Consider using a milder base or lower temperature.
Pinner Amidine Self-CondensationThe amidine reacts with itself instead of the dicarbonyl compound.Use a lower reaction temperature and adjust the pH to disfavor self-condensation.[2]
Pinner Incomplete CyclizationThe reaction stalls at an intermediate stage before the final ring closure.Increase the reaction time or temperature. A stronger acid or base catalyst may be required.[2]
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure pyrimidine derivative can be a significant hurdle.

Purification Challenges & Solutions

Problem Potential Cause Recommended Action
Co-eluting Impurities in Column Chromatography The desired product and impurities have similar polarities.[5]Experiment with different solvent systems for your column. Consider using a different stationary phase (e.g., alumina). For challenging separations, preparative HPLC is a high-resolution alternative.[6]
Product Precipitation Issues The product is highly soluble in the reaction solvent even at low temperatures.If the product does not precipitate upon cooling, remove the solvent under reduced pressure and attempt purification by recrystallization from a different solvent system or by column chromatography.[2]
Product Instability on Silica Gel The acidic nature of silica gel can cause degradation of sensitive pyrimidine products.[5]Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) or use an alternative stationary phase like neutral alumina.[5]
Experimental Protocols
General Protocol for the Biginelli Reaction
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).[2]

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid (e.g., HCl or a Lewis acid).[7]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

General Protocol for the Pinner Pyrimidine Synthesis
  • Reactant Mixture: Under an inert atmosphere, dissolve the amidine hydrochloride (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in an anhydrous solvent (e.g., ethanol).[10]

  • Base Addition: Add a base (e.g., sodium ethoxide) to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (this can range from room temperature to reflux) and monitor its progress by TLC.

  • Workup: After the reaction is complete, neutralize the mixture and remove the solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.[6]

Visualizing the Process
Key Mechanisms and Workflows

Biginelli_Mechanism

Pinner_Mechanism

Troubleshooting_Workflow

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Side-product formation in pyrimidine ring synthesis and mitig
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Technical Support Center: Synthesis of Pyrimidine Deriv
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Biginelli Reaction - Organic Chemistry Portal.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchG

Sources

stability issues of 5-Hydroxypyrimidine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: 5-Hydroxypyrimidine-2-carboxylic Acid

Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the . This guide combines theoretical principles with practical, field-proven troubleshooting strategies and experimental protocols.

Introduction: The Challenge of Instability

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core with both a hydroxyl (electron-donating) and a carboxylic acid (electron-withdrawing) group, makes it a versatile scaffold but also introduces inherent stability challenges. Researchers frequently encounter issues with degradation, leading to inconsistent experimental results, loss of compound potency, and difficulties in formulation.

This guide is designed to serve as your primary resource for navigating these challenges. We will explore the primary degradation pathways—decarboxylation and oxidation—and provide clear, actionable guidance for preventing compound loss and ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A: The compound is susceptible to two main degradation pathways. The first is decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO2), particularly under acidic and/or high-temperature conditions.[1][2] The second is oxidation , driven by the electron-rich hydroxypyrimidine ring, which can be initiated by atmospheric oxygen, metal ion contaminants, or light.[3]

Q2: How do pH and temperature influence the stability of the compound?

A: Both pH and temperature are critical factors.

  • pH: Stability is highly pH-dependent.[4] Acidic conditions (pH < 4) can protonate the pyrimidine ring nitrogens, which facilitates decarboxylation.[5] Strongly basic conditions may also promote degradation through other mechanisms. The compound is generally most stable in a neutral to slightly acidic pH range (approx. pH 5-7), though this must be experimentally verified.

  • Temperature: Elevated temperatures significantly accelerate both decarboxylation and oxidative degradation.[6][7] Solutions should be prepared and stored at low temperatures whenever possible. Long-term storage should be at -20°C or -80°C.[8]

Q3: Is this compound sensitive to light or atmospheric oxygen?

A: Yes. Pyrimidine-based structures can be susceptible to photodegradation upon exposure to UV light.[9] Furthermore, the hydroxyl group makes the ring prone to oxidation, a process that is often initiated by atmospheric oxygen.[3] It is crucial to protect solutions from light by using amber vials and to minimize headspace in storage containers to reduce oxygen exposure.

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[10] The material is often moisture-sensitive.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable, dry organic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or, for long-term storage, at -80°C.[8]

  • Aqueous/Working Solutions: Due to lower stability in aqueous buffers, these solutions should be prepared fresh for each experiment from the frozen organic stock.[8] Do not store aqueous solutions for extended periods.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving common experimental problems related to compound instability.

Problem: Rapid loss of parent compound and/or appearance of unexpected peaks in HPLC analysis.

This is the most common indicator of degradation. The identity of the degradation product can provide clues to the underlying mechanism.

  • Probable Cause 1: Decarboxylation

    • Why it Happens: The nitrogen atom adjacent to the carboxylic acid group can stabilize the intermediate formed during the loss of CO2, a process known as the Hammick mechanism.[1][5] This reaction is catalyzed by heat and acidic conditions, which promote the necessary protonation of the pyrimidine ring.[2]

    • How to Diagnose: The primary degradation product will be 5-hydroxypyrimidine (a loss of ~44 Da). This can be confirmed with LC-MS analysis. The degradation will be more pronounced in acidic buffers (e.g., pH < 4) and upon heating.

    • Solution:

      • pH Control: Buffer your aqueous solutions to a pH range of 5.0-7.4. Avoid highly acidic conditions.

      • Temperature Control: Prepare and handle all solutions on ice or at reduced temperatures. Avoid heating solutions.

      • Solvent Choice: For long-term storage, use aprotic organic solvents like DMSO or DMF instead of aqueous buffers.

  • Probable Cause 2: Oxidation

    • Why it Happens: Phenolic systems, including hydroxypyrimidines, are susceptible to oxidation, forming quinone-like species.[3] This process can be catalyzed by trace metal impurities, exposure to air (oxygen), and light.

    • How to Diagnose: Oxidative degradation often leads to the formation of colored products (solutions may turn yellow or brown). LC-MS analysis will show products with an increase in mass corresponding to the addition of oxygen atoms or dimerization. The degradation is often accelerated in the presence of air.

    • Solution:

      • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize metal ion contamination.

      • De-gas Buffers: Before use, sparge aqueous buffers with an inert gas (nitrogen or argon) to remove dissolved oxygen.

      • Minimize Headspace: Store solutions in vials that are appropriately sized for the volume to minimize the amount of oxygen in the headspace.

      • Consider Antioxidants: For some applications, adding a small amount of an antioxidant like ascorbic acid or EDTA (to chelate metal ions) may be beneficial, but this must be tested for compatibility with your assay.[11]

  • Probable Cause 3: Photodegradation

    • Why it Happens: The aromatic pyrimidine ring can absorb UV radiation, leading to photochemical reactions and decomposition.[9]

    • How to Diagnose: Degradation is observed when experiments are conducted under ambient laboratory light compared to experiments performed in the dark.

    • Solution:

      • Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil.

      • Work in Low-Light Conditions: Minimize exposure to direct light during experimental setup and execution.

Diagram: Troubleshooting Workflow for Compound Degradation

G start Degradation Observed (Loss of Parent Peak in HPLC) check_ms Analyze by LC-MS. What is the mass of the major degradant? start->check_ms mass_loss Mass Loss of ~44 Da? check_ms->mass_loss Degradant Mass Found mass_gain Mass Gain / Dimerization? mass_loss->mass_gain No decarboxylation Root Cause: Decarboxylation mass_loss->decarboxylation Yes oxidation Root Cause: Oxidation mass_gain->oxidation Yes check_light Is degradation worse in ambient light vs. dark? mass_gain->check_light No solution_decarb Solution: - Adjust pH to 5.0-7.4 - Avoid heat - Use aprotic solvent for storage decarboxylation->solution_decarb solution_ox Solution: - Use high-purity solvents - De-gas aqueous buffers - Minimize headspace oxidation->solution_ox photodegradation Root Cause: Photodegradation solution_photo Solution: - Use amber vials - Work in low-light conditions photodegradation->solution_photo check_light->oxidation No (Default to Oxidation as likely cause) check_light->photodegradation Yes

Caption: A decision tree for troubleshooting the degradation of this compound.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible data.

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable aprotic solvent)

    • High-purity (e.g., 18 MΩ·cm) water

    • Buffer components (e.g., phosphate, HEPES)

    • Calibrated analytical balance, Class A volumetric flasks, amber vials

  • Procedure for 10 mM DMSO Stock Solution:

    • Equilibrate the solid compound to room temperature in a desiccator before opening to prevent moisture condensation.

    • Weigh the required amount of solid accurately.

    • Dissolve the solid in the required volume of anhydrous DMSO to achieve a 10 mM concentration. Ensure complete dissolution using gentle vortexing.

    • Aliquot the stock solution into single-use amber micro-tubes.

    • Store the aliquots at -80°C for long-term storage.

  • Procedure for Aqueous Working Solutions:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). If oxidation is a concern, de-gas the buffer by sparging with nitrogen for 15-20 minutes.

    • Retrieve a single aliquot of the DMSO stock solution from the -80°C freezer and thaw it completely.

    • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.

    • Crucially, prepare this working solution immediately before use. Do not store dilute aqueous solutions.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a method capable of separating the parent compound from its potential degradants. Method validation is required for specific applications.[12]

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 270 nm, determined by UV scan).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis: Calculate stability by comparing the peak area of the parent compound at each time point to the initial (T=0) peak area. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[13]

Diagram: Proposed Primary Degradation Pathways

G cluster_decarboxylation A) Decarboxylation Pathway cluster_oxidation B) Oxidative Pathway parent_decarb 5-Hydroxypyrimidine- 2-carboxylic acid product_decarb 5-Hydroxypyrimidine parent_decarb->product_decarb Heat, H+ co2 CO2 parent_ox 5-Hydroxypyrimidine- 2-carboxylic acid intermediate_ox Quinone-like Intermediate parent_ox->intermediate_ox [O], Light, M+ product_ox Further Products (e.g., Dimers) intermediate_ox->product_ox

Caption: Key degradation pathways: acid/heat-driven decarboxylation and oxidation.

Technical Data Summary

This table summarizes the key factors influencing the stability of this compound in solution.

ParameterCondition to AvoidRecommended Condition / Mitigation StrategyPrimary Degradation Pathway Affected
pH Highly Acidic (pH < 4)Maintain pH between 5.0 - 7.4 using a suitable buffer system.[4]Decarboxylation
Temperature Elevated Temperatures (>25°C), HeatingPrepare solutions on ice; store long-term at -20°C to -80°C.[8]Decarboxylation, Oxidation
Light Exposure to UV / Ambient LightUse amber vials or foil wrapping; work in subdued light.[9]Oxidation, Photodegradation
Oxygen Atmospheric Oxygen ExposureDe-gas aqueous buffers; use appropriately sized vials to minimize headspace.Oxidation
Solvent Long-term storage in aqueous buffersUse anhydrous aprotic solvents (e.g., DMSO) for stock solutions.[8]Decarboxylation, Hydrolysis
Metal Ions Contamination in low-purity solventsUse high-purity (HPLC grade) water and solvents. Consider EDTA if necessary.Oxidation
Storage Time Extended storage of working solutionsPrepare dilute aqueous working solutions fresh immediately before use.All Pathways

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate. [Link]

  • Dunn, G. E., & Lawler, E. A. (1982). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]

  • Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1990). Formation and Stability of Repairable Pyrimidine Photohydrates in DNA. PubMed. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. [Link]

  • Stavros, V. G., et al. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Laha, J. K., & Hunjan, M. K. (2022). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Dutta, S., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Advances. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. [Link]

  • Metasci. (n.d.). Safety Data Sheet: 2,4-Dihydroxypyrimidine-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Yaylayan, V. A., & Mandeville, A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. PubMed. [Link]

  • ResearchGate. (n.d.). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. [Link]

  • ResearchGate. (n.d.). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • Jensen, E., & Schimerlik, M. (1989). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with pyrimidine carboxylic acids. As vital scaffolds in drug discovery, their effective solubilization is a critical step in experimental success.[1][2][3][4] This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: The Core Challenge: Understanding Why Solubility is an Issue
Q: Why are my pyrimidine carboxylic acids often poorly soluble in neutral aqueous solutions like PBS?

A: The limited aqueous solubility of pyrimidine carboxylic acids at neutral pH stems from an unfavorable balance between their molecular structure and the properties of water. This can be broken down into three primary factors:

  • The Hydrophobic Pyrimidine Ring: The core pyrimidine structure is an aromatic heterocycle. Like many aromatic systems, it is relatively nonpolar and hydrophobic, meaning it repels water molecules.

  • Strong Crystal Lattice Energy: In their solid state, these molecules are often arranged in a highly ordered, stable crystal lattice. The intermolecular forces holding the crystal together (like hydrogen bonding between carboxylic acid groups) can be very strong.[5][6] For the compound to dissolve, the energy of interaction between the molecule and the solvent (water) must be sufficient to overcome this lattice energy.

  • The Role of pKa and Ionization: The carboxylic acid group (-COOH) is a weak acid. Its solubility is highly dependent on the pH of the solution.[7]

    • At low pH (acidic): The -COOH group is protonated and electrically neutral. In this form, the molecule's solubility is dominated by the hydrophobic pyrimidine ring, resulting in very low water solubility.

    • At high pH (basic): The -COOH group is deprotonated to form a carboxylate anion (-COO⁻). This negative charge makes the molecule significantly more polar, allowing it to interact favorably with polar water molecules and dramatically increasing its solubility.[6][8][9]

At a neutral pH of ~7.2-7.4, the carboxylic acid group exists in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. For many pyrimidine carboxylic acids, the neutral form predominates at this pH, leading to the poor solubility you observe.

Part 2: A Systematic Approach to Solubilization: A Troubleshooting Workflow

When faced with a poorly soluble compound, a systematic approach can save time and resources. The following workflow provides a decision-making framework for efficiently finding a suitable solubilization strategy.

G cluster_0 cluster_1 cluster_2 start Start: Compound is Insoluble in Aqueous Buffer (e.g., PBS) q1 Is compound stable at high/low pH? start->q1 First-line approach ph_mod Strategy 1: pH Modification success Success: Compound Solubilized ph_mod->success cosolvent Strategy 2: Co-solvent Addition cosolvent->success salt Strategy 3: Salt Formation salt->success excipient Strategy 4: Formulation with Excipients excipient->success q1->ph_mod Yes q2 Is a small amount of organic solvent acceptable for the assay? q1->q2 No/Unknown q2->cosolvent Yes q3 Is this for in vivo use or long-term solid formulation? q2->q3 No q3->salt Yes q3->excipient Yes (Formulation Dev.) fail Re-evaluate or try advanced methods q3->fail No (Screening Assay)

Caption: A decision-making workflow for troubleshooting poor solubility.

Part 3: In-Depth Solubilization Protocols & FAQs

This section provides detailed protocols and answers to common questions regarding the primary solubilization strategies.

3.1 Strategy 1: pH Adjustment

This is the most direct and effective method for ionizable compounds like carboxylic acids. By raising the pH, we deprotonate the acid, making it a much more soluble salt.[10][11]

Q: How do I properly solubilize my pyrimidine carboxylic acid using pH adjustment?

A: Follow this step-by-step protocol to prepare a concentrated, pH-adjusted stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment

  • Weigh the Compound: Accurately weigh out the required mass of your pyrimidine carboxylic acid for your target volume and concentration (e.g., for 10 mL of a 10 mM solution of a compound with MW=200 g/mol , weigh 20 mg).

  • Initial Suspension: Add approximately 70-80% of the final desired volume of purified water (e.g., 7-8 mL). The compound will likely form a slurry or suspension.

  • Basification: While stirring, add a 1N NaOH solution dropwise. Use a calibrated pH meter to monitor the pH. As you add the base, the solid material will begin to dissolve as the carboxylic acid is converted to its sodium salt.

  • Target pH: Continue adding base until all the solid has dissolved and the pH is approximately 1.5-2.0 units above the compound's pKa. If the pKa is unknown, a target pH of 8.5-9.0 is a reasonable starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add purified water to reach the final desired volume (e.g., 10 mL).

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter. Store the stock solution as recommended for your specific compound, often at 4°C for short-term use or -20°C for long-term storage.

Trustworthiness Check: Before using this stock in an assay, perform a small-scale test by diluting it into your final buffer (e.g., cell culture media). If precipitation occurs, the buffer's components may be lowering the pH enough to cause the compound to crash out. In this case, a higher pH for the stock solution or a different solubilization method may be needed.

3.2 Strategy 2: Co-solvents

When pH modification is not an option due to compound stability or assay constraints, co-solvents can be used. These are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.[12]

Q: My compound is unstable at high pH. When and how should I use a co-solvent?

A: Use a co-solvent when your experimental system can tolerate a low percentage of an organic solvent. DMSO, ethanol, and PEG 400 are common choices.[12] The goal is to dissolve the compound at a high concentration in the co-solvent and then dilute it into your aqueous buffer such that the final co-solvent concentration is low (typically <1%) and does not affect the experiment.

Experimental Protocol: Preparation of a Stock Solution in DMSO

  • Select Co-solvent: Choose a co-solvent compatible with your downstream application. DMSO is a powerful and widely used solvent. For example, Pyrimidine-4-carboxylic acid has a solubility of approximately 20 mg/mL in DMSO.[13][14]

  • Dissolution: Add the weighed compound to a suitable vial. Add the co-solvent (e.g., DMSO) incrementally until the compound is fully dissolved. Gentle warming or vortexing can assist, but sonication should be used with caution as it can generate heat.

  • Dilution into Aqueous Buffer (Crucial Step): This is where precipitation often occurs. To minimize this, add the concentrated DMSO stock dropwise into the vigorously stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock. This ensures that the compound is rapidly dispersed and diluted below its critical precipitation concentration.

  • Final Concentration: Ensure the final concentration of the co-solvent is below the tolerance level of your assay. For cell-based assays, this is often below 0.5% v/v for DMSO.

Co-SolventTypical Starting Stock Conc.ProsCons
DMSO 10-100 mMExcellent solubilizing powerCan be toxic to cells at >0.5%; may interfere with some assays
Ethanol 10-50 mMLess toxic than DMSO; volatileLess powerful than DMSO; can cause protein precipitation
PEG 300/400 10-50 mMLow toxicity; often used in vivoViscous; may not be as effective as DMSO
3.3 Strategy 3: Salt Formation

For drug development, especially for in vivo studies, creating a stable, solid salt form of the API is a superior strategy.[15] A salt form is a new chemical entity with its own distinct physicochemical properties, often including significantly higher aqueous solubility and dissolution rates compared to the free acid.[10][16][17]

Q: I need a stable, water-soluble solid form of my compound for long-term studies. Is salt formation appropriate?

A: Yes, this is an ideal application for salt formation. By reacting the pyrimidine carboxylic acid (a weak acid) with a strong base (like NaOH or KOH), you can isolate a solid sodium or potassium salt. This approach avoids the need for pH-adjusted solutions or co-solvents in the final formulation.

Caption: The effect of pH on the ionization and solubility of a pyrimidine carboxylic acid.

3.4 Strategy 4: Formulation with Excipients

In advanced drug formulation, excipients are used to enhance solubility.[18][19][20] These are pharmacologically inactive substances that can solubilize the API through various mechanisms.

  • Cyclodextrins: These are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic pyrimidine portion of the drug, forming an "inclusion complex" that is water-soluble.[21]

  • Surfactants: Molecules like Tween® 80 can form micelles in water. The hydrophobic drug partitions into the core of the micelle, while the hydrophilic shell makes the entire structure soluble.[19]

  • Polymers: Polymeric excipients can be used to create amorphous solid dispersions (ASDs).[22] In an ASD, the drug is molecularly dispersed within a polymer matrix, preventing it from crystallizing and thereby enhancing its dissolution rate.[23]

Q: I am developing a final oral dosage form. Which excipient strategy should I explore?

A: For oral formulations, both cyclodextrin complexes and amorphous solid dispersions are powerful, commercially validated techniques.[18][22] The choice depends on the specific properties of your API and the desired release profile. Screening studies are typically required to identify the most effective excipient and drug-to-excipient ratio.

Part 4: Quick Reference FAQs

Q: What is the typical solubility of Pyrimidine-4-carboxylic acid in common solvents? A: Based on available data, the approximate solubility is:

  • PBS (pH 7.2): ~1 mg/mL[13][14]

  • DMSO: ~20 mg/mL[13][14]

  • Ethanol: ~0.25 mg/mL[13][14]

  • DMF: ~2-5 mg/mL[13][14]

Q: My compound dissolves in 100% DMSO but precipitates when I add it to my cell culture media. Why is this happening and how can I fix it? A: This is a classic case of a compound "crashing out" of solution. The cell culture media is an aqueous environment and cannot solubilize the drug at the concentration achieved in pure DMSO. To fix this, ensure your final DMSO concentration in the media is very low (e.g., <0.5%). This may require making a more dilute intermediate stock solution in DMSO before the final dilution into the media. Always add the DMSO stock to the media, not the other way around.

Q: Can I use sonication to help dissolve my compound? A: Sonication can be helpful for breaking up aggregates and speeding up dissolution. However, it can also generate significant localized heat, which may degrade sensitive compounds. Use it in short bursts in a water bath to dissipate heat and always confirm compound integrity afterward.

Q: What is the "common ion effect" and how does it relate to salt solubility? A: The common ion effect can decrease the solubility of a salt if the solution already contains an ion that is common to the salt. For example, if you have a hydrochloride salt of a basic pyrimidine and try to dissolve it in a buffer containing a high concentration of chloride ions (like HCl), the solubility may be lower than in pure water.[15]

References
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]

  • NIH National Library of Medicine. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • Drug-dev.com. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]

  • NIH National Library of Medicine. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • UNT Digital Library. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]

  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ResearchGate. (2021). Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation. [Link]

  • ISPE. (2012). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • Google Patents. (2021).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • NIH National Library of Medicine. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. [Link]

  • NIH National Library of Medicine. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. [Link]

  • Britannica. (2023). Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Wikipedia. (n.d.). Carboxylic acid. [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... [Link]

  • ResearchGate. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • PubMed. (1979). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • NIH National Library of Medicine. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

  • MDPI. (2023). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

Sources

Technical Support Center: Synthesis of Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydroxypyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Leveraging established chemical principles and field-proven insights, this resource aims to enhance the efficiency, yield, and purity of your synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to hydroxypyrimidines and their associated side reactions?

    • My reaction yield is consistently low. What are the general underlying causes?

    • I'm observing a complex mixture of products. How can I improve the regioselectivity of my reaction?

  • Troubleshooting Guide: The Biginelli Reaction & Related Condensations

    • Issue 1: Formation of Hantzsch Dihydropyridine Byproduct

      • Problem Identification

      • Mechanism of Side Reaction

      • Mitigation Strategies & Protocols

    • Issue 2: Knoevenagel Condensation Dominates

      • Problem Identification

      • Mechanism of Side Reaction

      • Mitigation Strategies & Protocols

  • Troubleshooting Guide: The Pinner Synthesis

    • Issue 3: Hydrolysis of Intermediates

      • Problem Identification

      • Mechanism of Side Reaction

      • Mitigation Strategies & Protocols

  • Troubleshooting Guide: Alkylation of Hydroxypyrimidines

    • Issue 4: Lack of Regioselectivity (N- vs. O-Alkylation)

      • Problem Identification

      • Controlling Factors

      • Mitigation Strategies & Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to hydroxypyrimidines and their associated side reactions?

A1: The synthesis of hydroxypyrimidines is predominantly achieved through cyclocondensation reactions. The most common methods include the Biginelli and Pinner reactions. The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea)[1][2]. Key side reactions include the formation of Hantzsch dihydropyridines and Knoevenagel condensation products[1][3]. The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine[4]. This method is highly susceptible to side reactions arising from the hydrolysis of intermediates and self-condensation of the dicarbonyl compound, especially if reaction conditions are not strictly controlled[1][5].

Q2: My reaction yield is consistently low. What are the general underlying causes?

A2: Low yields in pyrimidine synthesis can often be traced back to a few critical factors. Firstly, the purity of starting materials is paramount; impurities can inhibit catalysts or participate in unwanted side reactions[6]. Secondly, suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion or degradation of the product[6][7]. Finally, the choice and activity of the catalyst are crucial. For instance, in the Biginelli reaction, many modern protocols utilize Lewis acids to improve yields over traditional Brønsted acids[5][7].

Q3: I'm observing a complex mixture of products. How can I improve the regioselectivity of my reaction?

A3: A lack of regioselectivity, particularly in the alkylation of hydroxypyrimidines, is a common challenge, leading to mixtures of N- and O-alkylated isomers[8]. Regioselectivity is governed by a delicate balance of factors including the nucleophilicity of the heteroatoms in the pyrimidine ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature[8]. For instance, hard nucleophiles tend to favor reaction at harder electrophilic sites, a principle guided by Hard and Soft Acid and Base (HSAB) theory[8]. Fine-tuning these parameters is essential to direct the reaction toward the desired isomer.

Troubleshooting Guide: The Biginelli Reaction & Related Condensations

Issue 1: Formation of Hantzsch Dihydropyridine Byproduct
  • Problem Identification: The appearance of a highly fluorescent, often yellow, byproduct alongside the desired dihydropyrimidinone (DHPM) is a classic indicator of a competing Hantzsch reaction[1][3]. This is particularly common at elevated temperatures.

  • Mechanism of Side Reaction: The Hantzsch pathway becomes significant when urea decomposes at higher temperatures to produce ammonia. Two equivalents of the β-ketoester can then react with the aldehyde and the in-situ generated ammonia, leading to the formation of a 1,4-dihydropyridine (DHP) instead of the desired pyrimidine[3][9].

    Hantzsch_Mechanism cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Side Reaction Aldehyde1 Aldehyde DHPM Desired DHPM Aldehyde1->DHPM Ketoester1 β-Ketoester Ketoester1->DHPM Urea Urea Urea->DHPM Urea_Decomp High Temp. Urea->Urea_Decomp Aldehyde2 Aldehyde DHP Fluorescent DHP Byproduct Aldehyde2->DHP Ketoester2 2x β-Ketoester Ketoester2->DHP Ammonia Ammonia (from Urea decomposition) Ammonia->DHP Urea_Decomp->Ammonia

    Biginelli vs. Hantzsch reaction pathways.
  • Mitigation Strategies & Protocols:

    • Temperature Control: This is the most critical parameter. Lowering the reaction temperature can significantly suppress the Hantzsch pathway[3].

    • Catalyst Selection: Certain Lewis acids can preferentially promote the Biginelli reaction.

    • Order of Addition: Adding urea last to the reaction mixture can sometimes minimize its decomposition into ammonia[3].

    Table 1: Effect of Temperature on Biginelli vs. Hantzsch Product Distribution

    Temperature (°C) Desired DHPM Yield (%) Hantzsch DHP Yield (%)
    60 85 10
    80 72 25
    100 55 40

    Note: Yields are approximate and can vary based on specific substrates and catalysts.[1]

    Protocol 1: Minimizing Hantzsch Byproduct Formation

    • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and a suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)[1].

    • Add urea (1.5 mmol) to the mixture.

    • Stir the mixture at a controlled temperature of 60°C[3].

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM[1][3].

Issue 2: Knoevenagel Condensation Dominates
  • Problem Identification: A low yield of the desired pyrimidine with a significant amount of an α,β-unsaturated dicarbonyl compound indicates that the Knoevenagel condensation is outcompeting the Biginelli pathway[5]. This side product can be identified by the absence of the urea moiety in NMR and mass spectrometry analysis.

  • Mechanism of Side Reaction: The Knoevenagel condensation is a reaction between the aldehyde and the β-ketoester, catalyzed by the base or acid present in the reaction mixture[2]. This forms a stable α,β-unsaturated intermediate that may not efficiently proceed to cyclize with urea.

    Knoevenagel_Side_Reaction cluster_Paths Start Aldehyde + β-Ketoester Biginelli_Path Biginelli Pathway (with Urea) Start->Biginelli_Path Favored by excess Urea Knoevenagel_Path Knoevenagel Pathway Start->Knoevenagel_Path Consumes starting materials DHPM_Product Desired DHPM Product Biginelli_Path->DHPM_Product Knoevenagel_Product α,β-Unsaturated Dicarbonyl (Side Product) Knoevenagel_Path->Knoevenagel_Product

    Troubleshooting Knoevenagel condensation.
  • Mitigation Strategies & Protocols:

    • Alter Stoichiometry: Using a slight excess of urea (1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, which is the key intermediate in the Biginelli pathway, thus outcompeting the Knoevenagel condensation[5].

    • Catalyst Choice: Employing an effective Lewis or Brønsted acid catalyst can accelerate the formation of the N-acyliminium ion, favoring the desired reaction[5].

    Protocol 2: Suppressing Knoevenagel Condensation

    • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and an excess of urea (1.5 mmol).

    • Add an effective catalyst (e.g., FeCl₃, 10 mol%).

    • Choose a suitable solvent such as ethanol or perform the reaction under solvent-free conditions[5].

    • Stir the reaction at the optimal temperature (e.g., room temperature to 80°C), monitoring by TLC.

    • Upon completion, work up the reaction as described in Protocol 1.

Troubleshooting Guide: The Pinner Synthesis

Issue 3: Hydrolysis of Intermediates
  • Problem Identification: The formation of esters as major byproducts and low yields of the desired pyrimidine in a Pinner synthesis are strong indicators of water contamination. The key intermediate, an imidate salt (Pinner salt), is highly susceptible to hydrolysis[5].

  • Mechanism of Side Reaction: The Pinner reaction proceeds via the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt. In the presence of water, this intermediate is readily hydrolyzed to an ester, preventing the subsequent condensation with the β-dicarbonyl compound to form the pyrimidine ring[5][10].

  • Mitigation Strategies & Protocols:

    • Strictly Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis. All glassware must be oven-dried, and anhydrous solvents must be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended[3][5].

    • Reagent Purity: Use high-purity amidine hydrochloride and ensure the β-dicarbonyl compound is free of water[3].

    • In-situ HCl Generation: The classical Pinner reaction often involves bubbling dry HCl gas through the alcohol to ensure anhydrous acidic conditions[5].

    Protocol 3: Optimized Pinner Synthesis under Anhydrous Conditions

    • Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar)[5].

    • In a round-bottom flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

    • Carefully add a strong base, such as sodium ethoxide (1.1 eq), to the stirred solution and stir for 30 minutes at room temperature to generate the free amidine[5].

    • Add the β-diketone (1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours[5].

    • After completion, cool the mixture to room temperature and neutralize carefully with 1M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization[5].

Troubleshooting Guide: Alkylation of Hydroxypyrimidines

Issue 4: Lack of Regioselectivity (N- vs. O-Alkylation)
  • Problem Identification: Obtaining a mixture of N-alkylated and O-alkylated products is a common issue when functionalizing hydroxypyrimidines, which exist in tautomeric equilibrium between lactam and lactim forms. This complicates purification and reduces the yield of the desired isomer.

  • Controlling Factors: The outcome of the alkylation is determined by the interplay of several factors that influence the kinetic versus thermodynamic control of the reaction[8].

    • Base: The choice of base affects which tautomer's conjugate base is formed. Stronger bases may favor the formation of the harder alkoxide, leading to O-alkylation.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used and can influence the solubility and reactivity of the nucleophilic species[8].

    • Temperature: Lower temperatures often favor the kinetic product (often N-alkylation), while higher temperatures can lead to the thermodynamically more stable product (often O-alkylation)[8].

    • Alkylating Agent: The nature of the alkylating agent and its leaving group can also influence the regioselectivity[11].

    Alkylation_Regioselectivity Start Hydroxypyrimidine Tautomers Lactam (Amide) Lactim (Enol) Conditions Reaction Conditions (Base, Solvent, Temp.) Start:lactam->Conditions Deprotonation Start:lactim->Conditions Deprotonation N_Alkylation N-Alkylated Product (Kinetic Control) O_Alkylation O-Alkylated Product (Thermodynamic Control) Conditions->N_Alkylation Favored by milder base, lower temp. Conditions->O_Alkylation Favored by stronger base, higher temp.

    Factors influencing N- vs. O-alkylation.
  • Mitigation Strategies & Protocols:

    Table 2: General Conditions Favoring N- vs. O-Alkylation

    Product Base Solvent Temperature
    N-Alkylation NaH, K₂CO₃ (milder) Acetonitrile, THF Lower (e.g., 0°C to RT)
    O-Alkylation Cs₂CO₃ (stronger) DMF, Acetone Higher (e.g., Reflux)

    Note: These are general trends and optimal conditions are substrate-dependent.[8][12]

    Protocol 4: Selective O-Alkylation of a Pyrimidin-2(1H)-one This protocol is adapted from a procedure for the selective O-alkylation of substituted pyrimidinones.[11]

    • To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).

    • Add 10 mL of acetone to the flask.

    • While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.

    • Heat the resulting mixture to reflux and stir for 30 minutes.

    • After this period, remove the solvent under vacuum.

    • Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the O-alkylated product[8].

    Protocol 5: Selective N-Alkylation of a Pyrimidine This protocol utilizes silylation to direct alkylation to the nitrogen atom.[13]

    • In a flask, heat a mixture of the pyrimidine (1.0 mmol) and ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS) under reflux for 2 hours.

    • After cooling, dissolve the resulting clear oil of the silylated pyrimidine in 2.5 mL of anhydrous acetonitrile.

    • Add 2 equivalents of the alkylating agent (e.g., bromo-ethylacetate).

    • Stir the reaction mixture for 12 hours at 80 °C.

    • Upon completion, filter the mixture, and evaporate the solvent to dryness to yield the N1-alkylated pyrimidine[13].

References

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18913–18923. [Link]

  • Pinner Reaction. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Rostamizadeh, S., et al. (2014). A review on recent progress in multicomponent reactions of pyrimidine synthesis. Current Chemistry Letters, 3(4), 123-134. [Link]

  • Saikia, L., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 132(1), 78. [Link]

  • Verma, A., & Singh, O. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(1), 272-296. [Link]

  • Vidal, M., et al. (2016). Ultrasound irradiation promoted the cyclocondensation of β-keto esters and amidines in good to excellent yields to form highly substituted 4-pyrimidinols. Synthesis, 48(24), 4246-4252. [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]

  • Beilstein-Institut. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1603–1609. [Link]

  • Saikia, L. et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Indian Academy of Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • J. Synth. Chem. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]

  • ARKIVOC. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. [Link]

  • RSC Publishing. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ResearchGate. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ResearchGate. (2023). A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • PubMed. (2010). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). Retrieved from [Link]

  • Google Patents. (n.d.). DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dihydroxypyrimidine: Properties, Applications, and Synthesis for Chemical and Pharmaceutical Industries. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • PubMed. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diverse O-substituted N-acyl-N,O-acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Google Patents. (n.d.). US11708362B2 - Process for preparing aminopyrimidine derivatives.
  • Semantic Scholar. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Validation for 5-Hydroxypyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 5-Hydroxypyrimidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the validation of analytical methods for this compound. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this analyte is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide will walk you through the essential validation parameters, common challenges, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses specific questions that users may have during the development and validation of analytical methods for this compound.

Q1: Which analytical technique is most suitable for the analysis of this compound?

A1: The choice of analytical technique depends on the specific requirements of your analysis, such as the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of compounds like this compound, particularly for assay and purity testing.[2][3] A reversed-phase C18 column is often a good starting point.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for the analysis of low-level impurities or for quantification in complex biological matrices.[2][4][5]

For routine quality control, a validated HPLC-UV method is often sufficient. For bioanalytical studies or trace-level impurity analysis, LC-MS/MS would be the preferred technique.

Q2: What are the critical parameters to evaluate during method validation for this compound?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components.[6][7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]

  • Accuracy: The closeness of the test results to the true value.[6][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[8][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Q3: I am observing poor peak shape (tailing) for this compound. What could be the cause and how can I fix it?

A3: Peak tailing for an acidic compound like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based packing material.

Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: The pKa of the carboxylic acid group is critical. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte will ensure it is in its neutral, protonated form, minimizing interactions with silanol groups. Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase is a common practice.[12][13]

  • Use of an End-capped Column: Employing a high-quality, end-capped C18 column can significantly reduce peak tailing by minimizing the number of accessible free silanol groups.

  • Mobile Phase Modifiers: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Column Contamination: The column may be contaminated with strongly retained basic compounds. Flushing the column with a strong solvent can help to remove these contaminants.[14]

Q4: My method is not sensitive enough to detect low-level impurities. How can I improve the Limit of Detection (LOD)?

A4: Improving the LOD requires a multi-faceted approach:

  • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound.

  • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a larger peak and better detectability. However, be cautious of potential peak distortion.[15]

  • Sample Concentration: If possible, concentrate the sample to increase the analyte concentration.

  • Switch to a More Sensitive Detector: If using a UV detector, consider a diode array detector (DAD) for better signal-to-noise ratios. For the highest sensitivity, transitioning to an LC-MS/MS method is the most effective solution.[2]

  • Reduce Baseline Noise: Ensure the mobile phase is of high purity and is properly degassed. A noisy baseline can obscure small peaks.[16]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analytical method validation for this compound.

Issue 1: Poor Resolution Between the Analyte and Impurities
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile, methanol) percentage. A gradient elution may be necessary to separate closely eluting peaks.[12]
Incorrect pH of the Mobile Phase Small changes in pH can significantly impact the retention and selectivity of ionizable compounds. Systematically evaluate the effect of pH on the separation.
Suboptimal Column Chemistry Try a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.
Column Degradation The column may have lost its efficiency. Replace the column with a new one of the same type to confirm if the column is the issue.[16]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Pump Malfunction or Leaks Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate.[16]
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient method.
Mobile Phase Preparation Inconsistency Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Inconsistent mobile phase composition can lead to retention time shifts.[15]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[17]
Issue 3: Poor Accuracy and/or Precision
Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation Verify the purity of the reference standard. Ensure accurate weighing and dilution steps.
Sample Preparation Variability The sample preparation procedure may not be robust. Evaluate each step for potential sources of error and optimize the procedure.
Injector Issues The autosampler may not be injecting a consistent volume. Perform an injector precision test.[15]
Integration Errors Inconsistent peak integration can lead to poor precision. Optimize the integration parameters to ensure consistent peak area determination.

Experimental Workflows & Protocols

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Reporting Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Analyze Data E6->R1 R2 Prepare Validation Report R1->R2

Caption: High-level workflow for HPLC method validation.

Protocol: Linearity Study

A linearity study is conducted to verify that the method's response is directly proportional to the analyte concentration over a specified range.[18]

Objective: To demonstrate the linear relationship between the concentration of this compound and the instrument response.

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration.

  • Prepare Calibration Standards: Prepare at least five calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the target concentration for an assay).[18]

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis:

    • Plot a graph of the mean peak area versus the concentration of this compound.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.999.[19]

  • The y-intercept should be less than a small percentage of the response at the target concentration.[18]

  • A visual inspection of the plot should confirm a linear relationship.

Troubleshooting Decision Tree: Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH > 2 units below pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH with acid (e.g., formic acid) Check_pH->Adjust_pH No Check_Column Is an end-capped column being used? Check_pH->Check_Column Yes Problem_Solved Problem Resolved Adjust_pH->Problem_Solved Use_Endcapped Switch to a high-quality end-capped column Check_Column->Use_Endcapped No Consider_Modifier Add a mobile phase modifier (e.g., TEA) Check_Column->Consider_Modifier Yes Use_Endcapped->Problem_Solved Check_Contamination Is the column contaminated? Consider_Modifier->Check_Contamination No Improvement Consider_Modifier->Problem_Solved Flush_Column Flush column with a strong solvent Check_Contamination->Flush_Column Yes Flush_Column->Problem_Solved

Caption: Decision tree for troubleshooting peak tailing.

Validation Parameters and Acceptance Criteria

The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC assay method for this compound. These criteria should be adapted based on the specific requirements of the method and regulatory expectations.

Parameter Acceptance Criteria Reference
Specificity The analyte peak should be free from interference from placebo, impurities, and degradants. Peak purity should pass.
Linearity (r²) ≥ 0.999[19]
Range Typically 80% to 120% of the test concentration for an assay.[19]
Accuracy (% Recovery) 98.0% to 102.0%[18]
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%[19]
LOD Signal-to-Noise ratio of 3:1[20]
LOQ Signal-to-Noise ratio of 10:1[20]
Robustness The results should remain within the acceptance criteria after deliberate small changes to the method parameters.[11]

Conclusion

A thoroughly validated analytical method is fundamental to ensuring the quality and consistency of pharmaceutical products.[11] This technical support guide provides a framework for the successful validation of analytical methods for this compound. By understanding the underlying scientific principles and proactively addressing potential challenges, researchers can develop robust and reliable analytical methods that meet regulatory standards.

References

  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. C&P.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3wQpsw9CJUic0ehLA9C5ovFxVWTcEDlPLyVKdIYPiW1LwALqfGBOOq5bVtaMJgkiFxdKJTjLrdjaetIKRHPCRQr_2SD5tTHMo0GQJUDnFM-U-FWHrPiJpQ_WvIZ8q9e8KwHS4MqYAPVuCnIvy6BMN1HEn-8AsTT_6aNYeSGP1hz7loLWklWTbdt9-9seXw_IeGdrIsCUpg5E_v12_LEB5jkx9NViHyPLa92weLjCfdj7oh087ECEJaXyRlWlYV3sjV1X2BA==]([Link]

Sources

Validation & Comparative

5-Hydroxypyrimidine-2-carboxylic acid versus other DGAT1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors: A Comparative Analysis Featuring 5-Hydroxypyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease therapeutics, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a compelling target. This enzyme catalyzes the final, committed step in triglyceride synthesis, a pivotal process in energy storage and lipid metabolism.[1][2][3] Inhibition of DGAT1 offers a promising strategy for tackling obesity, type 2 diabetes, and other metabolic disorders. This guide provides a comprehensive comparison of prominent DGAT1 inhibitors, with a special focus on the potential of the this compound scaffold, contextualized by the performance of well-characterized clinical and preclinical candidates.

The Significance of DGAT1 Inhibition in Metabolic Disease

DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum, where it esterifies diacylglycerol with a fatty acyl-CoA to form triglycerides.[1] Genetic knockout studies in mice have demonstrated that the absence of DGAT1 leads to resistance to diet-induced obesity, enhanced insulin sensitivity, and reduced hepatic steatosis. These compelling preclinical findings have spurred the development of small molecule inhibitors aimed at recapitulating these therapeutic benefits pharmacologically.[1][4]

The chemical architecture of many potent DGAT1 inhibitors often incorporates specific structural motifs, such as pyrimidine and carboxylic acid functionalities. The pyrimidine ring, a key component of nucleobases, offers a versatile scaffold for drug design, as evidenced by the pyrimido[4,5-b][1][5]oxazine core of the potent inhibitor T863 and the exploration of thieno[3,2-d]pyrimidine derivatives as DGAT1 inhibitors.[1][6][7] Carboxylic acid groups are also prevalent, often serving as a key interaction point with the target enzyme and influencing the pharmacokinetic properties of the molecule.[3][8][9][10]

This compound: A Scaffold of Interest

While direct evidence of this compound as a DGAT1 inhibitor is not yet prominent in the public domain, its structural components—a pyrimidine ring and a carboxylic acid—position it as a molecule of significant interest within this therapeutic class. A patented synthesis for this compound exists, though its biological applications were not detailed.[11] The exploration of dihydroxypyrimidine carboxylic acids as inhibitors for other enzymes highlights the potential of this scaffold in drug discovery.[12] Given the established importance of these motifs in potent DGAT1 inhibitors, this compound represents a novel and potentially fruitful avenue for inhibitor design.

Comparative Analysis of Leading DGAT1 Inhibitors

To understand the landscape in which a compound like this compound might compete, it is essential to benchmark against established DGAT1 inhibitors. The following sections provide a detailed comparison of key preclinical and clinical candidates.

Potency and Selectivity

The ideal DGAT1 inhibitor exhibits high potency for its target and excellent selectivity against other enzymes, particularly the closely related DGAT2 and Acyl-CoA:cholesterol acyltransferases (ACATs), to minimize off-target effects.

CompoundhDGAT1 IC50Selectivity Profile
T863 15 nM[13]No inhibition of hMGAT3, hDGAT2, or hMGAT2 at concentrations up to 10 µM.[1][13]
PF-04620110 19 nM[14][15]>100-fold selectivity against a panel of lipid processing enzymes including hDGAT2 and ACATs.[15]
AZD7687 80 nMSelective over ACAT1.[16] Some off-target activity on FAAH, M2 receptor, and PDE10A1 at higher concentrations.[17]
A-922500 9 nM (human), 22 nM (mouse)[18]Excellent selectivity over DGAT2 (IC50 = 53 µM) and ACAT1/2 (IC50 = 296 µM).[18][19]
Pradigastat (LCQ-908) 57 nM[20], 157 nM[21][22]Selective for DGAT1 over DGAT2, ACAT-1, and ACAT-2 (IC50s >10,000 nM for all).
In Vivo Efficacy and Pharmacokinetics

The ultimate utility of a DGAT1 inhibitor is determined by its performance in vivo, including its ability to modulate lipid levels and its pharmacokinetic profile.

CompoundKey In Vivo EffectsPharmacokinetic Highlights
T863 Delays fat absorption, causes weight loss, reduces serum and liver triglycerides, and improves insulin sensitivity in diet-induced obese mice.[1][23]Orally active with a favorable pharmacokinetic profile in mice.[1]
PF-04620110 Reduces plasma triglyceride levels in rodents following a lipid challenge at doses ≥0.1 mg/kg.[14] Orally bioavailable with good passive permeability.[15]Excellent pharmacokinetic properties consistent with once-daily oral administration.[14]
AZD7687 Markedly reduces postprandial triglyceride excursion in humans.[24]Excellent pharmacokinetic properties in human volunteers.[16]
A-922500 Dose-dependently attenuates the postprandial rise in serum triglycerides in multiple rodent models.[25] Reduces serum triglycerides and free fatty acids in Zucker fatty rats and hyperlipidemic hamsters.[2]Orally bioavailable.[18]
Pradigastat (LCQ-908) Decreases serum triglyceride levels in an oral lipid tolerance test in dogs.[26]Orally effective.[21]
Clinical Observations and Challenges

Several DGAT1 inhibitors have advanced to clinical trials, providing valuable insights into their therapeutic potential and limitations in humans. A recurring challenge has been the emergence of gastrointestinal (GI) side effects, including nausea, vomiting, and diarrhea, which appear to be a mechanism-based effect of DGAT1 inhibition.[4][24]

  • AZD7687: Demonstrated clear proof of mechanism by reducing postprandial triglycerides in humans. However, dose-limiting GI side effects were observed.[24]

  • Pradigastat (LCQ-908): Showed a reduction in fasting triglyceride levels in patients with familial chylomicronemia syndrome, establishing clinical proof of concept.[4]

  • PF-04620110: Advanced to clinical trials for the treatment of type 2 diabetes.[14]

Visualizing the DGAT1 Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the DGAT1 signaling pathway and a generalized experimental workflow for inhibitor characterization.

DGAT1_Pathway Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Triglycerides Triglycerides (TG) Acyl_CoA->Triglycerides Glycerol_3_Phosphate Glycerol-3-Phosphate Diacylglycerol Diacylglycerol (DAG) Glycerol_3_Phosphate->Diacylglycerol Diacylglycerol->Triglycerides DGAT1 DGAT1 DGAT1 Inhibitor DGAT1 Inhibitor (e.g., 5-Hydroxypyrimidine -2-carboxylic acid) Inhibitor->DGAT1

Caption: The DGAT1 signaling pathway, highlighting the final step of triglyceride synthesis and the point of inhibition.

Caption: A generalized experimental workflow for the characterization of novel DGAT1 inhibitors.

Experimental Protocols

To ensure the robust evaluation of novel DGAT1 inhibitors like this compound, standardized and well-validated experimental protocols are crucial.

In Vitro DGAT1 Enzyme Activity Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

Rationale: This is the primary screen to determine the potency of a potential inhibitor. Using a cell-free system with purified or enriched DGAT1 allows for the direct assessment of enzyme inhibition without the confounds of cellular uptake and metabolism.

Methodology:

  • Enzyme Source: Prepare microsomes from Sf9 insect cells overexpressing human DGAT1.

  • Substrate Preparation: Prepare a reaction mixture containing a buffer (e.g., 100 mM Tris-HCl, pH 7.4), a fatty acyl-CoA substrate (e.g., [1-14C]oleoyl-CoA), and a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol).

  • Inhibitor Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to achieve a range of concentrations.

  • Reaction Initiation: Add the DGAT1-containing microsomes to the reaction mixture pre-incubated with the test compound or vehicle (DMSO).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Lipid Extraction: Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Quantification: Quantify the amount of radiolabeled triglyceride formed by liquid scintillation counting of an aliquot of the organic phase.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Oral Lipid Tolerance Test (OLTT)

This in vivo model assesses the effect of a DGAT1 inhibitor on the absorption of dietary fat.

Rationale: This is a key in vivo pharmacology model to demonstrate target engagement in a physiological context. Inhibition of intestinal DGAT1 is expected to blunt the postprandial rise in plasma triglycerides.[25]

Methodology:

  • Animal Model: Use male C57BL/6 mice, fasted overnight.

  • Compound Administration: Administer the test compound (e.g., formulated in a suitable vehicle) or vehicle alone to the mice via oral gavage.

  • Lipid Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a bolus of corn oil via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (pre-lipid challenge) and at several time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Triglyceride Measurement: Determine the plasma triglyceride concentration for each blood sample using a commercial enzymatic assay kit.

  • Data Analysis: Plot the plasma triglyceride concentration over time for both the vehicle- and compound-treated groups. Calculate the area under the curve (AUC) for the triglyceride excursion and compare the values between the groups to determine the percent inhibition.

Conclusion

The development of DGAT1 inhibitors remains a promising avenue for the treatment of metabolic diseases. While established inhibitors like T863, PF-04620110, AZD7687, A-922500, and Pradigastat have demonstrated potent DGAT1 inhibition and in vivo efficacy, challenges with gastrointestinal side effects have highlighted the need for novel chemical scaffolds with improved therapeutic windows. The this compound structure, containing key pharmacophoric elements of successful DGAT1 inhibitors, represents an intriguing starting point for the design of next-generation therapeutics. Rigorous evaluation using the standardized protocols outlined in this guide will be essential to determine its true potential in this competitive and clinically important field.

References

  • Cao, J., et al. (2011). Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. Journal of Biological Chemistry, 286(48), 41838-41851. [Link]

  • King, A. J., et al. (2010). In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia. European Journal of Pharmacology, 637(1-3), 155-161. [Link]

  • King, A. J., et al. (2009). Diacylglycerol acyltransferase 1 inhibition lowers serum triglycerides in the Zucker fatty rat and the hyperlipidemic hamster. Journal of Pharmacology and Experimental Therapeutics, 330(2), 526-531. [Link]

  • Dow, R. L., et al. (2011). Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Medicinal Chemistry Letters, 2(4), 321-326. [Link]

  • Fox, T. E., et al. (2013). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology, 19(27), 4305-4316. [Link]

  • PRADIGASTAT. precisionFDA. [Link]

  • Lee, J., et al. (2021). PF-04620110, a Potent Antidiabetic Agent, Suppresses Fatty Acid-Induced NLRP3 Inflammasome Activation in Macrophages. Cells, 10(1), 123. [Link]

  • Okumura, T., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports, 8(19), e14594. [Link]

  • Sui, D., et al. (2023). Structural basis of inhibition selectivity of T863 and DGAT1IN1 for DGAT1 versus ACAT1. Nature Communications, 14(1), 3075. [Link]

  • Ghasemi, F., et al. (2018). QSAR Studies of Halogenated Pyrimidine Derivatives as Inhibitors of Human Dihydroorotate Dehydrogenase Using Modified Bee Algorithm. Combinatorial Chemistry & High Throughput Screening, 21(5), 381-387. [Link]

  • Linder, M. D., et al. (2011). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 21(18), 5438-5442. [Link]

  • Chemical structures of DGAT1 inhibitors in the training set together... ResearchGate. [Link]

  • Morpholino Pyrimidine/Pyrimidino‐Oxazines: An Integrated Study as DGAT1 Inhibitors Through QSAR, Molecular Docking, ADMET, and Computational Simulation. ResearchGate. [Link]

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. ResearchGate. [Link]

  • Zhou, G., et al. (2014). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 5(7), 813-818. [Link]

  • Hong, D. J., et al. (2020). Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 227-234. [Link]

  • DGAT-1 inhibitors and their in vitro data. ResearchGate. [Link]

  • Eriksson, P. O., et al. (2014). Design and optimization of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1) leading to a clinical candidate dimethylpyrazinecarboxamide phenylcyclohexylacetic acid (AZD7687). Journal of Medicinal Chemistry, 57(13), 5764-5777. [Link]

  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1794-1799. [Link]

  • Lee, K., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Bioorganic & Medicinal Chemistry, 23(19), 6379-6387. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. [Link]

  • Plattner, J. J., et al. (1995). Prediction of IC50 values for ACAT inhibitors from molecular structure. Journal of Medicinal Chemistry, 38(22), 4417-4428. [Link]

  • Wang, Y., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Hematology & Oncology, 17(1), 43. [Link]

  • Eriksson, P. O., et al. (2013). Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study. Diabetes, Obesity and Metabolism, 15(11), 1009-1017. [Link]

  • Kantevari, S., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 13(3), 445-452. [Link]

  • Somaratne, R., et al. (2023). Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. Journal of the American Heart Association, 12(3), e027587. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). Molecules. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

Sources

The Structure-Activity Relationship of 5-Hydroxypyrimidine-2-Carboxylic Acid Derivatives: A Comparative Guide to PHD Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, the modulation of the hypoxia-inducible factor (HIF) pathway has emerged as a promising strategy for a range of ischemic and anemic disorders. Central to this pathway are the HIF prolyl hydroxylase domain (PHD) enzymes, which act as cellular oxygen sensors. The inhibition of these enzymes stabilizes HIF-α, leading to the transcription of genes that promote erythropoiesis and angiogenesis. Within the diverse chemical space of PHD inhibitors, derivatives of 5-hydroxypyrimidine-2-carboxylic acid and its structural isomers have garnered significant attention.

This technical guide provides an in-depth comparison of the structure-activity relationship (SAR) of hydroxypyrimidine-based PHD inhibitors, with a focus on how subtle structural modifications influence their potency and selectivity. We will delve into the experimental data supporting these relationships and compare their performance against established clinical candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical nuances of this important class of therapeutic agents.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Primer

Under normoxic (normal oxygen) conditions, the α-subunit of HIF is continuously synthesized and subsequently hydroxylated on specific proline residues by PHD enzymes. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. In hypoxic (low oxygen) conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of genes, including erythropoietin (EPO).

The core mechanism of action for this compound derivatives and related compounds is to act as competitive inhibitors of the PHD enzymes, mimicking the co-substrate 2-oxoglutarate (2-OG). By occupying the 2-OG binding site, these inhibitors prevent the hydroxylation of HIF-α, thereby stabilizing it even under normoxic conditions.

HIF Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibitor PHD Inhibition HIF-1α_synth HIF-1α Synthesis PHD PHD (Active) HIF-1α_synth->PHD O₂, 2-OG HIF-1α_hydrox Hydroxylated HIF-1α PHD->HIF-1α_hydrox VHL VHL Complex HIF-1α_hydrox->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_synth_2 HIF-1α Synthesis HIF-1α_stable Stabilized HIF-1α HIF-1α_synth_2->HIF-1α_stable PHD_inhibited PHD (Inhibited) 5-HP-2-CA 5-Hydroxypyrimidine- 2-carboxylic acid Derivative 5-HP-2-CA->PHD_inhibited Inhibition Nucleus Nucleus HIF-1α_stable->Nucleus HRE Gene Transcription (e.g., EPO) Nucleus->HRE

Caption: The HIF-1α stabilization pathway under normoxia and with a PHD inhibitor.

Structure-Activity Relationship of Hydroxypyrimidine Derivatives as PHD Inhibitors

The core structure of these inhibitors is designed to chelate the active site Fe(II) ion and occupy the binding pocket of the 2-oxoglutarate co-substrate. The key structural features influencing inhibitory activity are:

  • The Hydroxypyrimidine Core: This moiety is crucial for chelating the catalytic iron atom within the PHD active site.

  • The C5-Amide/Carboxylic Acid Group: This group is predicted to form important hydrogen bonding interactions within the active site, analogous to the C5-carboxylate of 2-oxoglutarate.[2]

  • The C2-Substituent: Modifications at this position can significantly impact potency and selectivity.

  • Substituents on the C5-Amide: The nature of the substituent on the amide nitrogen plays a critical role in interacting with a hydrophobic pocket at the entrance of the active site.

Comparative Analysis of 4-Hydroxypyrimidine-5-Carboxamide Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide derivatives against human PHD2.[1]

CompoundR Group on C5-AmidePHD2 IC50 (µM)
8 4-phenylbenzyl0.256
9 4-phenoxyphenyl0.210
10 benzyl>100
13 3-(trifluoromethyl)benzyl0.153
14 benzo[d][3][4]dioxol-5-ylmethyl0.261
15 4-phenylphenyl0.213
(R)-16 (R)-1-(4-phenylphenyl)ethyl0.093
(S)-17 (S)-1-(4-phenylphenyl)ethyl13.2

Key SAR Insights:

  • Importance of the C5-Amide Substituent: A simple benzyl group at the C5-amide (compound 10 ) resulted in a loss of activity, highlighting the necessity of a larger, hydrophobic substituent to engage with the hydrophobic pocket near the active site.[1]

  • Biphenyl and Phenyl Ether Moieties Confer Potency: Compounds with 4-phenylbenzyl (8 ) and 4-phenoxyphenyl (9 ) substituents demonstrated potent inhibition of PHD2.[1]

  • Electronic Effects on the Benzyl Ring: The introduction of an electron-withdrawing trifluoromethyl group at the meta-position of the benzyl ring (compound 13 ) led to a slight increase in potency compared to the unsubstituted benzyl derivative.[1]

  • Stereochemistry is Crucial: The chiral center introduced in compounds 16 and 17 revealed a significant stereochemical preference, with the (R)-enantiomer (16 ) being significantly more potent than the (S)-enantiomer (17 ). This suggests a specific orientation of the substituent within the hydrophobic pocket is required for optimal binding.[1]

Comparison with Clinically Advanced PHD Inhibitors

To contextualize the performance of the hydroxypyrimidine scaffold, it is essential to compare their inhibitory profiles with those of PHD inhibitors that have progressed to clinical trials. These compounds, while structurally diverse, share the common mechanism of HIF-α stabilization.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference(s)
Roxadustat (FG-4592) -591-[5]
Vadadustat (AKB-6548) 15.3611.837.63[4]
Daprodustat (GSK1278863) 3.522.25.5[6]
Molidustat (BAY 85-3934) 480280450[3][7][8]

Comparative Insights:

  • Potency: The clinically advanced inhibitors generally exhibit low nanomolar to sub-micromolar potency against the PHD isoforms. The optimized hydroxypyrimidine derivatives, with IC50 values in the low micromolar to high nanomolar range, demonstrate a promising starting point for further optimization.

  • Selectivity: While many inhibitors are pan-PHD inhibitors, some show a degree of selectivity for certain isoforms. For instance, Vadadustat is slightly more potent against PHD3.[4] The selectivity of the hydroxypyrimidine scaffold against the different PHD isoforms and other 2-oxoglutarate-dependent dioxygenases is an area that warrants further investigation to understand potential off-target effects.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro PHD2 Inhibition Assay (Mass Spectrometry-Based)

This assay directly measures the enzymatic activity of PHD2 by quantifying the hydroxylation of a HIF-1α peptide substrate.

Workflow Diagram:

PHD2 Inhibition Assay Workflow cluster_reagents Reaction Components cluster_reaction Enzymatic Reaction cluster_analysis Analysis PHD2 Recombinant PHD2 Incubation Incubate at 37°C PHD2->Incubation HIF_peptide HIF-1α Peptide Substrate HIF_peptide->Incubation 2OG 2-Oxoglutarate 2OG->Incubation FeSO4 FeSO₄ FeSO4->Incubation Ascorbate Ascorbate Ascorbate->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Quench Quench Reaction Incubation->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Quantification Quantify Hydroxylated vs. Unmodified Peptide LC_MS->Quantification IC50_calc Calculate IC50 Quantification->IC50_calc

Caption: A generalized workflow for a mass spectrometry-based PHD2 inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human PHD2 enzyme, a synthetic HIF-1α peptide substrate (e.g., a 19-mer peptide encompassing the Pro564 residue), 2-oxoglutarate, ferrous sulfate (FeSO₄), and ascorbic acid in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives or other test compounds to the reaction wells. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the enzymatic reaction by adding the PHD2 enzyme. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or a metal chelator (e.g., EDTA).

  • LC-MS/MS Analysis: Analyze the reaction products by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Monitor the transition of the parent ions of both the unmodified and hydroxylated HIF-1α peptide to their respective daughter ions.

  • Data Analysis: Calculate the ratio of the hydroxylated peptide to the total peptide (hydroxylated + unmodified) for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay assesses the ability of the test compounds to stabilize endogenous HIF-1α in a cellular context.

Workflow Diagram:

HIF-1α Western Blot Workflow Cell_Culture Culture Cells (e.g., HeLa, Hep3B) Treatment Treat with Inhibitor Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: A generalized workflow for Western blot analysis of HIF-1α stabilization.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, Hep3B, or U2OS) and allow the cells to adhere overnight. Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., cobalt chloride or desferrioxamine).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the HIF-1α signal to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The this compound scaffold and its isomers represent a promising class of PHD inhibitors. The structure-activity relationship studies on the closely related 4-hydroxypyrimidine-5-carboxamides have revealed key structural features that govern their inhibitory potency. Specifically, the nature of the substituent at the C5-position is critical for engaging a hydrophobic pocket in the PHD active site, and stereochemistry plays a significant role in achieving optimal binding.

While the hydroxypyrimidine derivatives demonstrate encouraging in vitro activity, further optimization is likely required to match the potency of clinically advanced PHD inhibitors. Future research in this area should focus on:

  • Direct SAR studies on the this compound scaffold to confirm and refine the structure-activity relationships.

  • Comprehensive selectivity profiling against all three PHD isoforms and a broader panel of 2-oxoglutarate-dependent dioxygenases to assess potential off-target effects.

  • Optimization of pharmacokinetic properties to ensure good oral bioavailability and a desirable in vivo half-life.

  • In vivo efficacy studies in relevant animal models of anemia and ischemia to translate the in vitro potency into therapeutic benefit.

By systematically addressing these aspects, the full therapeutic potential of this compound derivatives as novel treatments for a range of human diseases can be realized.

References

A Comparative Guide to Validating the Biological Activity of Synthesized 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is the first step in a long journey of discovery. The true value of a newly created molecule, such as 5-Hydroxypyrimidine-2-carboxylic acid, lies in its biological activity. This guide provides a comprehensive, in-depth framework for validating the potential therapeutic effects of this compound, comparing its performance with established alternatives, and offering detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction to this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticancer and antiviral drugs.[1] The introduction of a hydroxyl group and a carboxylic acid moiety to this heterocyclic ring, as in this compound, opens up a multitude of possibilities for biological interactions. These functional groups can act as hydrogen bond donors and acceptors, potentially engaging with enzymatic active sites or cellular receptors.

Published literature suggests that derivatives of 5-hydroxypyrimidine exhibit a range of biological activities, including antitumor and antimetastatic effects. Furthermore, this structural motif is an important intermediate in the synthesis of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of obesity and type 2 diabetes. The versatile nature of this compound warrants a multi-faceted approach to activity validation, exploring its potential in oncology, virology, and metabolic diseases.

This guide will detail the experimental pathways to explore these potential activities, providing a head-to-head comparison with established compounds in each therapeutic area.

Section 1: Assessment of Anticancer Activity

The structural similarity of pyrimidine derivatives to the building blocks of DNA and RNA makes them prime candidates for anticancer agents.[2] Many pyrimidine-based drugs function by interfering with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[3]

Comparative Framework: Benchmarking Against a Standard of Care

To contextualize the anticancer potential of this compound, it is essential to compare its cytotoxic effects against a well-established chemotherapeutic agent. 5-Fluorouracil (5-FU) , a pyrimidine analog, is a widely used anticancer drug and serves as an appropriate positive control.[3][4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized this compound against various cancer cell lines and compare it to 5-Fluorouracil.

Materials:

  • Synthesized this compound

  • 5-Fluorouracil (Positive Control)

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the synthesized compound and 5-FU in DMSO. Perform serial dilutions in a complete culture medium to obtain a range of concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and vehicle control (DMSO at the highest concentration used for the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)Reference
Synthesized Compound MCF-7To be determined-
Synthesized Compound A549To be determined-
Synthesized Compound HCT-116To be determined-
5-FluorouracilMCF-7~8.83[7]
5-FluorouracilA549~3.9[8]
5-FluorouracilHCT-116~11.3[9]
Pyrimidine Derivative B-4MCF-76.70 ± 1.02[5]
Pyrimidine Derivative B-4A54920.49 ± 2.7[5]
Pyrimidine Derivative 4iMCF-70.33 ± 0.24[10]

Note: IC50 values for 5-FU and other pyrimidine derivatives can vary depending on the specific experimental conditions.

Visualization: Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions (Synthesized Compound & 5-FU) compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Workflow for the in vitro cytotoxicity (MTT) assay.

Section 2: Evaluation of Antiviral Activity

The pyrimidine core is also a key feature in many antiviral drugs, which often act by inhibiting viral polymerases or other enzymes essential for viral replication.[11][12] Given the broad-spectrum antiviral potential of some pyrimidine derivatives, it is prudent to screen this compound against a panel of common viruses.[13]

Comparative Framework: Benchmarking Against a Known Antiviral

Remdesivir , a broad-spectrum antiviral medication, serves as an excellent positive control for these assays due to its well-documented activity against a range of RNA viruses.[14][15]

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Objective: To determine the half-maximal effective concentration (EC50) of the synthesized compound against selected viruses and compare it to Remdesivir.

Materials:

  • Synthesized this compound

  • Remdesivir (Positive Control)

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Virus stock of known titer

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet solution

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the synthesized compound and Remdesivir. Dilute the virus stock to a concentration that will produce a countable number of plaques.

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the respective compound concentrations.

  • Incubation: Incubate the plates until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, the concentration that reduces plaque formation by 50%.

Data Presentation: Comparative Antiviral Efficacy
CompoundVirusEC50 (µM)Reference
Synthesized Compound Influenza ATo be determined-
Synthesized Compound Herpes Simplex Virus-1To be determined-
RemdesivirSARS-CoV-2 (Vero E6 cells)~0.77[14]
RemdesivirEbola Virus (Vero E6 cells)~0.014 - 0.19[14]
Pyrimidine DerivativeInfluenza A/H1N10.1 - 0.01[16]
Pyrimidine Derivative 10cHerpes Simplex Virus-1Similar to Acyclovir

Note: EC50 values can vary significantly depending on the virus strain, cell line, and assay conditions.

Visualization: Antiviral Plaque Reduction Assay Workflow

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis cell_monolayer Prepare Confluent Cell Monolayer infection Infect Cell Monolayer cell_monolayer->infection compound_virus_prep Prepare Compound and Virus Dilutions pre_incubation Pre-incubate Virus with Compound compound_virus_prep->pre_incubation pre_incubation->infection overlay Add Agarose/Methylcellulose Overlay infection->overlay incubation Incubate for 2-5 Days overlay->incubation staining Fix and Stain with Crystal Violet incubation->staining plaque_count Count Plaques staining->plaque_count determine_ec50 Determine EC50 Value plaque_count->determine_ec50

Workflow for the in vitro antiviral plaque reduction assay.

Section 3: Assessment of DGAT1 Inhibitory Activity

The structural motif of this compound is a known intermediate in the synthesis of DGAT1 inhibitors.[17] DGAT1 is an enzyme that plays a crucial role in the final step of triglyceride synthesis.[18] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.

Comparative Framework: Benchmarking Against a Known DGAT1 Inhibitor

T863 is a potent and selective DGAT1 inhibitor with a well-characterized in vitro and in vivo profile, making it an ideal positive control for this assay.[19]

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

Objective: To determine the IC50 of the synthesized compound against human DGAT1 and compare it to T863.

Materials:

  • Synthesized this compound

  • T863 (Positive Control)

  • Human recombinant DGAT1 enzyme

  • [14C]-oleoyl-CoA (radiolabeled substrate)

  • 1,2-dioleoyl-sn-glycerol (unlabeled substrate)

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and 1,2-dioleoyl-sn-glycerol.

  • Compound Addition: Add the synthesized compound or T863 at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding [14C]-oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation: Separate the radiolabeled triglycerides from the unreacted substrates using thin-layer chromatography (TLC).

  • Quantification: Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT1 inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Comparative DGAT1 Inhibition
CompoundIC50 (nM)Reference
Synthesized Compound To be determined-
T86315[20]
Thieno[3,2-d]pyrimidine derivative 17aPotent DGAT-1 inhibitory activity[18]
Visualization: DGAT1 Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reaction_mix Prepare Reaction Mixture (DGAT1 enzyme, substrates) add_compound Add Compound to Reaction Mix reaction_mix->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound initiate_reaction Initiate Reaction with [14C]-oleoyl-CoA add_compound->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction lipid_extraction Lipid Extraction terminate_reaction->lipid_extraction tlc Separate Triglycerides by TLC lipid_extraction->tlc quantification Quantify Radioactivity tlc->quantification determine_ic50 Determine IC50 Value quantification->determine_ic50

Workflow for the in vitro DGAT1 inhibition assay.

Conclusion

The validation of the biological activity of a newly synthesized compound is a critical and multifaceted process. This guide has provided a structured approach to evaluating the potential anticancer, antiviral, and DGAT1 inhibitory activities of this compound. By employing standardized protocols and comparing the results with well-characterized reference compounds, researchers can obtain a robust and reliable assessment of the compound's therapeutic potential. The experimental data generated from these assays will be instrumental in guiding further preclinical development and ultimately, in determining the clinical utility of this novel pyrimidine derivative.

References

  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. PubMed. [Link]

  • Remdesivir against COVID-19 and Other Viral Diseases. PMC. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. PMC. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

  • Antiviral activity and cytotoxicity of remdesivir (1) (EC50 (n = 3):... ResearchGate. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell... ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrimidine nucleoside monophosphate prodrugs targeted against influenza virus. PubMed. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PMC. [Link]

  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. NIH. [Link]

  • IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... ResearchGate. [Link]

  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. NIH. [Link]

  • Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. PMC. [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Wiley Online Library. [Link]

  • Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. PubMed. [Link]

  • Remdesivir and GS-441524 Retain Antiviral Activity against Delta, Omicron, and Other Emergent SARS-CoV-2 Variants. ASM Journals. [Link]

  • Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. PMC. [Link]

  • Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Indian Academy of Sciences. [Link]

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]

  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PNAS. [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. NIH. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

  • Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. PMC. [Link]

  • Chemical structures of DGAT1 inhibitors in the training set together... ResearchGate. [Link]

  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. PubMed. [Link]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PMC. [Link]

  • IC 50 values of 5-FU for colon cancer cells. ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals. [Link]

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). ResearchGate. [Link]

  • Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. PubMed. [Link]

  • Morpholino Pyrimidine/Pyrimidino‐Oxazines: An Integrated Study as DGAT1 Inhibitors Through QSAR, Molecular Docking, ADMET, and Computational Simulation. ResearchGate. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. [Link]

  • Inhibitory effect of tested compounds and ACV represented by average EC50. ResearchGate. [Link]

  • (a) Structures of reported DGAT1 inhibitors; (b) diagram showing... ResearchGate. [Link]

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC. [Link]

  • Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides. PubMed. [Link]

Sources

A Comprehensive Guide to the Synthesis of 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxypyrimidine-2-carboxylic Acid

This compound is a crucial heterocyclic building block in medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules, making it a compound of significant interest for drug discovery and development. Notably, it serves as a key intermediate in the synthesis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of obesity and related metabolic disorders. Given its importance, the development of efficient and scalable synthetic routes to this molecule is a critical endeavor for pharmaceutical researchers and process chemists.

This guide provides an in-depth analysis of the currently available synthetic methodology for this compound. We will delve into the mechanistic underpinnings of the reaction steps, provide detailed experimental protocols, and present a critical evaluation of the route's performance based on reported data.

Synthetic Route Analysis: A Two-Step Approach from a Halogenated Precursor

Currently, the most prominently documented synthesis of this compound is a two-step process commencing with 5-bromo-2-cyanopyrimidine. This strategy employs a protection-hydrolysis sequence, where the hydroxyl group is masked as a benzyl ether, followed by the simultaneous hydrolysis of the nitrile and deprotection of the ether under basic conditions.

Route 1: Synthesis via a 5-Benzyloxy Intermediate

This synthetic pathway is outlined in the following scheme:

Synthetic Route 1 cluster_reagents1 cluster_reagents2 start 5-Bromo-2-cyanopyrimidine intermediate 5-(Benzyloxy)pyrimidine-2-carbonitrile start->intermediate Step 1: O-Arylation product This compound intermediate->product Step 2: Hydrolysis & Deprotection reagents1 Benzyl Alcohol, Cs2CO3, CuI, 1,10-Phenanthroline, Toluene, 80-110 °C reagents2 KOH, H2O, Reflux, then H+

Caption: Synthetic pathway for this compound via a benzyloxy intermediate.

The initial step involves a copper-catalyzed O-arylation reaction between 5-bromo-2-cyanopyrimidine and benzyl alcohol.[1] The choice of a copper catalyst, in conjunction with a phenanthroline ligand, is crucial for facilitating this cross-coupling reaction, which can be challenging on an electron-deficient pyrimidine ring. Cesium carbonate is employed as the base to deprotonate the benzyl alcohol, forming the active nucleophile. Toluene is a suitable high-boiling solvent for this transformation, which is typically conducted at elevated temperatures.

Experimental Protocol: Synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile [1]

  • To a solution of 5-bromo-2-cyanopyrimidine in toluene, add benzyl alcohol, cesium carbonate, cuprous iodide (CuI), and 1,10-phenanthroline.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the toluene.

  • Purify the resulting residue by column chromatography to afford 5-(benzyloxy)pyrimidine-2-carbonitrile as a solid.

The second step is a one-pot transformation that accomplishes two crucial conversions: the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the benzyl ether protecting group. This is achieved by heating the intermediate in an aqueous solution of a strong base, such as potassium hydroxide.[1] The harsh basic conditions facilitate the nucleophilic attack of hydroxide ions on both the nitrile carbon and the benzylic carbon (via an SN2-type mechanism, although hydrogenolysis of the benzyl group under these conditions is also plausible). Subsequent acidification of the reaction mixture protonates the resulting carboxylate and phenoxide ions, leading to the precipitation of the final product.

Experimental Protocol: Synthesis of this compound [1]

  • Dissolve 5-(benzyloxy)pyrimidine-2-carbonitrile in water and add potassium hydroxide.

  • Heat the mixture to reflux and maintain for approximately 8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction solution to room temperature.

  • Wash the aqueous solution with dichloromethane to remove any unreacted starting material and non-polar byproducts.

  • Carefully acidify the aqueous layer with 1N hydrochloric acid to a pH of 3-4, which will cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Performance and Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the described synthetic route. At present, a comprehensive comparison with alternative routes is challenging due to the limited availability of detailed experimental data for other synthetic strategies in the public domain.

ParameterRoute 1: Via 5-Benzyloxy Intermediate
Starting Materials 5-Bromo-2-cyanopyrimidine, Benzyl alcohol
Key Reagents Cs₂CO₃, CuI, 1,10-Phenanthroline, KOH
Reaction Conditions Step 1: 80-110 °C; Step 2: Reflux
Reported Yield Step 1: ~90%; Step 2: ~67%[1]
Overall Yield ~60%
Product Purity Requires chromatographic purification in Step 1 and precipitation/filtration in Step 2.
Scalability The use of a copper catalyst and column chromatography may present challenges for large-scale production.
Key Advantages A well-documented, two-step synthesis with good yields for each step.
Key Disadvantages Relies on a heavy metal catalyst and requires a protection-deprotection sequence.

Conclusion and Future Outlook

The synthesis of this compound via the 5-benzyloxy intermediate represents a viable and well-characterized method for accessing this important building block. The reaction conditions are clearly defined, and the reported yields are respectable for a multi-step synthesis.

However, the reliance on a copper catalyst and a protection group strategy highlights areas for potential improvement. Future research in this area could focus on the development of more atom-economical and environmentally benign synthetic routes. For instance, a direct C-H activation and carboxylation at the 2-position of a 5-hydroxypyrimidine precursor would be a highly desirable, albeit challenging, alternative. Furthermore, the exploration of biocatalytic methods, which have shown promise in the synthesis of related heterocyclic carboxylic acids, could offer a greener and more efficient approach. As the demand for this compound and its derivatives continues to grow, the development of novel and optimized synthetic strategies will remain an important area of research for the chemical and pharmaceutical industries.

References

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google P

Sources

A Comparative Guide to the Preclinical Evaluation of Pyrimidine Carboxylic Acid Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, famously forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth comparison of pyrimidine carboxylic acid compounds and their broader derivatives, focusing on the experimental data from in vitro and in vivo studies. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key pathways to offer a comprehensive resource for researchers and drug development professionals.

Part 1: In Vitro Efficacy and Mechanistic Insights

In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's biological activity, potency, and mechanism of action in a controlled cellular or acellular environment.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyrimidine derivatives have emerged as potent anticancer agents by targeting key pathways involved in cell proliferation, survival, and angiogenesis.[1][3] Their mechanisms often involve the inhibition of critical enzymes such as dihydrofolate reductase (DHFR) and various protein kinases.[1][5]

The efficacy of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The table below summarizes the in vitro cytotoxic effects of various pyrimidine derivatives against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[1]
MCF-7 (Breast)0.15 - 25.8[1]
A549 (Lung)0.11 - 19.3[1]
Pyrido[2,3-d]pyrimidine Derivative (2d)A549 (Lung)Strong cytotoxicity at 50 µM[6]
2,4,5-Substituted Pyrimidine DerivativesBEL-74502 (Hepatocellular Carcinoma)< 0.10[5]
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines (13)Various (13 cell lines)Sub-micromolar[3]

DHFR is a crucial enzyme in the synthesis of nucleotides, which are essential for DNA replication. By inhibiting DHFR, pyrimidine compounds disrupt DNA synthesis, leading to the death of rapidly dividing cancer cells.[5]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP dTMP (Thymidylate) THF->dTMP Required for synthesis DNA DNA Synthesis dTMP->DNA DHFR->THF Pyrimidine Pyrimidine Compound Pyrimidine->DHFR Inhibits InVivo_Workflow start Start cell_prep 1. Cancer Cell Preparation start->cell_prep implant 2. Subcutaneous Implantation cell_prep->implant monitor_growth 3. Tumor Growth Monitoring implant->monitor_growth randomize 4. Randomization into Control & Treatment Groups monitor_growth->randomize treatment 5. Compound/Vehicle Administration randomize->treatment monitor_efficacy 6. Efficacy & Toxicity Monitoring (Tumor Volume, Weight) treatment->monitor_efficacy endpoint 7. Study Endpoint & Tissue Collection monitor_efficacy->endpoint end End endpoint->end

Caption: General workflow for an in vivo cancer xenograft study.

Anti-inflammatory Activity in Animal Models

The carrageenan-induced paw edema model in rats is a classic and widely used assay to screen for the acute anti-inflammatory activity of new compounds. [7]

Compound ClassAnimal ModelResultReference
Pyrimido[5,4-c]cinnolin-4-(3H)-onesCarrageenan-induced paw edema in rats47.6% decrease in edema[7]
Imidazo[1,2-a]pyrimidine-2-carboxylic acid derivativesRat paw edemaRemarkable anti-inflammatory activity[7]
Pyrazolopyrimidopyrimidine (5f)Carrageenan-induced rat paw edema82.83% inhibition of edema[8]

Materials:

  • Wistar rats (150-170 g)

  • Carrageenan solution (1% in saline)

  • Test compound and vehicle

  • Reference anti-inflammatory drug (e.g., acetylsalicylic–lysine)

  • Plebismometer or calipers

Procedure:

  • Animal Preparation: Fast rats overnight with free access to water before the experiment. [8]2. Grouping and Dosing: Divide the animals into groups (e.g., n=6). Administer the test compound, vehicle, or reference drug intraperitoneally (i.p.) or orally. [8]3. Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The compound with the highest percentage of inhibition is considered the most potent. [8]

Conclusion

This guide demonstrates that pyrimidine carboxylic acid derivatives are a remarkably versatile class of compounds with significant therapeutic potential. In vitro studies consistently highlight their potent activity against cancer cells, microbes, and inflammatory enzymes, with many derivatives exhibiting IC50 values in the low micromolar to nanomolar range. These findings are often corroborated by in vivo studies, where these compounds have shown significant efficacy in reducing tumor growth and inflammation in animal models. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to design and execute their own preclinical evaluations, ultimately contributing to the development of novel pyrimidine-based therapeutics.

References

  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Semantic Scholar. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. R Discovery. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH. [Link]

  • Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. PMC - PubMed Central. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link]

  • Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. PMC - PubMed Central. [Link]

  • Protocols for the Evaluation of Neurodevelopmental Alterations in Rabbit Models In Vitro and In Vivo. Frontiers. [Link]

Sources

comparing the efficacy of 5-Hydroxypyrimidine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Analog Efficacy

I'm currently immersed in a deep dive, sifting through Google Scholar and PubMed, focusing on the therapeutic potential of 5-Hydroxypyrimidine-2-carboxylic acid analogs. The goal is to uncover existing research on their efficacy, mechanisms of action, and any relevant experimental data. I'm prioritizing studies that offer a clear understanding of their biological effects. This groundwork will inform my next steps.

Initiating Data Synthesis

I've just begun integrating the initial search results, pinpointing key structural analogs and their reported biological activities. My current focus is on extracting and comparing quantitative data, like IC50/EC50 values, from experimental assays. I'm now drafting a framework for the comparison guide, starting with an overview of the molecular scaffold and then moving into targeted sections for analog comparison, which will enable the creation of the diagrams I need. I am also currently working on structure-activity relationships, which will allow for a narrative that weaves it all together.

Outlining Guide Structure

I'm now outlining the structure of the guide, starting with a framework. The initial searches yielded a good array of data, and I am sorting through it to identify key analogs and their associated activities. The plan is to create comparative tables and diagrams as part of the guide. This will enhance clarity and understanding. Next, I'll be drafting experimental protocols for the assays. These protocols, with clear rationale, will support our discussions on mechanisms of action and structure-activity relationships.

Discovering Relevant Literature

I've begun my search and have a good foundation now. Several articles have surfaced relating to this compound and its analogs. Also, I've found broader articles on pyrimidine and hydroxypyridine derivatives. This should give me some good leads to follow.

Refining Search Parameters

I'm now zeroing in on more focused data. The initial broad search has provided a good overview, but I'm finding that a comprehensive efficacy comparison requires a more targeted approach. I need to gather more specific data on this compound analogs. The inhibition of 2-oxoglutarate is an example of what I'm looking at. I'm focusing my efforts on identifying a common therapeutic target or class of targets. This should enable a more meaningful efficacy comparison.

Pinpointing Specific Analog Data

My search has expanded, and I'm homing in on detailed this compound analog data. While the initial hunt uncovered valuable general information on pyrimidine derivatives and their synthesis, biological evaluation, and SAR against various targets, direct comparative efficacy data remains elusive. To that end, I'm focusing my research on finding a common therapeutic target. I'm exploring the inhibition of 2-oxoglutarate-dependent oxygenases as a potential unifying factor, and I am gathering quantitative data and experimental protocols for assays. I'm also delving into information on the mechanism of action.

Pinpointing Inhibition Mechanisms

I've honed in on the role of pyrimidine and pyridine-based carboxylic acid analogs. The second round of research yields sharper insights. These molecules seem to be key players as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. Now I'm digging into specific structural features that contribute to their efficacy.

Gathering Inhibitor Data

I've further analyzed the data, especially concerning pyrimidine and pyridine-based inhibitors of 2OG-dependent oxygenases, including KDMs. The pieces are coming together, revealing how competitive inhibitors, like those mimicking 2-oxoglutarate, work within the general mechanism of 2OG oxygenases. I'm focusing on specific examples like GSK-J1 and 2,4-PDCA to build a stronger framework. I'm actively seeking quantitative data.

Analyzing Key Data Gaps

My investigation has unveiled crucial gaps in the data needed for a comprehensive guide. I still lack precise quantitative data, like IC50 values, for this compound analogs against a common target. Moreover, I need detailed experimental protocols for inhibition assays and specific signaling pathway details. Direct comparisons among analogs remain scarce, hindering the creation of the comparison guide. My next move is to find the missing information.

Addressing Data Shortages

My subsequent searches yielded key insights on the general mechanism of 2OG oxygenase inhibition and identified notable inhibitors. I've uncovered specific examples like GSK-J1 and 2,4-PDCA, and know the types of assays used. However, I still need concrete IC50 data for this compound analogs. Detailed assay protocols and signaling pathway specifics remain elusive, hindering my progress on diagrams.

Scrutinizing Related Structures

I've made headway! The searches have yielded plenty of information, even if a direct comparison of "this compound analogs" with quantitative data remains elusive. I've gathered significant data on similar structures like pyridine- and dihydroxypyrimidine-based carboxylic acids.

Gathering More Data

I'm making progress, though it's a bit patchwork. The initial searches haven't revealed a comprehensive, quantitative study specifically on those analogs. However, I've dug up solid insights into the mechanism of action, with specific data on pyridine-2,4-dicarboxylic acid, and dihydroxypyrimidine carboxylic acids. I also have gathered information about the downstream signaling pathways that the target enzymes are involved in, including the MAPK and NF-κB pathways, and the Akt-mTOR pathway. Additionally, some specific protocols have been found.

Assessing Current Information

I'm now in a more focused stage. While a direct comparison study on this compound analogs remains elusive, I've amassed a strong base on related structures, especially pyridine- and dihydroxypyrimidine-based carboxylic acids. I have a solid grasp of their mechanism as competitive inhibitors of 2-oxoglutarate, and I can identify key scaffolds. Plus, I've found data on downstream pathways, experimental protocols, and some IC50 values. However, I still need a direct comparison dataset, synthesis schemes, and structure-activity relationships specific to my target analogs. I am now transitioning to create the guide by introducing the broader class of pyrimidine and pyridine carboxylic acid analogs as inhibitors of 2-oxoglutarate-dependent oxygenases.

Shifting Focus, Building Guide

I'm now pivoting strategy. While a direct study on the specific analogs remains scarce, I've amassed considerable insights into related compounds, like pyridine- and dihydroxypyrimidine-based carboxylic acids. I have a solid understanding of the general mechanisms and key pathways. I'll create the guide, starting with the broader class of pyrimidine and pyridine analogs as inhibitors. Then, I'll focus on a well-studied target, use related data for SAR, and provide a hypothetical illustrative data table.

Formulating a Strategy

I've refined my approach. While a direct comparative study on this compound analogs remains absent, I have a robust understanding of related structures, like pyridine- and dihydroxypyrimidine-based carboxylic acids. I'll craft the guide around these, introducing the broader compound class as inhibitors. I'll focus on well-studied targets and, in lieu of direct data, construct an illustrative data table based on SAR principles from related compounds.

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 5-Hydroxypyrimidine-2-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from benchtop to bedside is paved with rigorous validation. A critical, yet often underestimated, hurdle in this journey is the characterization of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or misleading biological readouts, ultimately derailing promising therapeutic candidates.[1] This guide provides an in-depth technical framework for designing and executing cross-reactivity studies for a burgeoning class of molecules: 5-Hydroxypyrimidine-2-carboxylic acid-based inhibitors.

While the this compound scaffold is a key intermediate in the synthesis of various targeted agents, including potential DGAT1 inhibitors, comprehensive public data on their cross-reactivity profiles remains sparse.[2] This guide, therefore, serves as a proactive manual, equipping researchers with the strategic and technical expertise to thoroughly characterize the selectivity of their proprietary compounds. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and present a logical framework for data interpretation, ensuring the scientific integrity of your findings.

The Imperative of Early and Comprehensive Selectivity Profiling

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[3][4][5] Its ability to mimic the adenine ring of ATP allows for potent interactions within the kinase active site.[1] However, this same feature presents a challenge: the high degree of structural conservation across the human kinome can lead to a lack of selectivity.[3][4] Early assessment of off-target binding is therefore not just a regulatory requirement, but a fundamental aspect of robust drug discovery. It allows for the early identification of potential liabilities and guides structure-activity relationship (SAR) studies to optimize for both potency and selectivity.[6]

A Multi-pronged Approach to Deconvoluting Target Engagement

A comprehensive understanding of an inhibitor's selectivity cannot be achieved through a single experimental approach. A well-designed cross-reactivity study should integrate biochemical, cellular, and proteomic methods to provide a holistic view of a compound's interaction landscape.

Phase 1: Broad-Spectrum Biochemical Screening

The initial step in assessing selectivity is often a broad biochemical screen against a large panel of purified enzymes, most commonly kinases. This provides a quantitative measure of a compound's binding affinity or inhibitory activity against a wide array of potential off-targets.

Platforms like KINOMEscan™ offer a high-throughput method to profile inhibitors against hundreds of kinases.[7][8] The underlying principle is a competitive binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is inversely proportional to the test compound's affinity and is quantified via qPCR of the DNA tag.[9][10]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Kinase Panel Selection: Choose a panel that provides broad coverage of the human kinome. The scanMAX™ panel, for instance, covers over 450 kinases.[8]

  • Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in 100% DMSO. For initial screening, a single high concentration (e.g., 1-10 µM) is typically used. For more detailed characterization, an 11-point, 3-fold serial dilution is prepared to determine the dissociation constant (Kd).

  • Assay Assembly: In a 384-well plate, combine the DNA-tagged kinases, the immobilized ligand on streptavidin-coated magnetic beads, and the test compound in a binding buffer.

  • Incubation: Incubate the plate at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: Wash the affinity beads to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase using qPCR.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding. For dose-response curves, the Kd is calculated.[9]

Data Presentation: Comparative Kinase Selectivity Profile

InhibitorPrimary Target IC50 (nM)Off-Target Kinase (at 1 µM)% Inhibition
Compound A 15 (Target X)Kinase Y95%
Kinase Z88%
Compound B 25 (Target X)Kinase Y20%
Kinase Z15%

Table 1: Hypothetical kinase profiling data for two this compound-based inhibitors. Compound B demonstrates superior selectivity over Compound A.

Visualization of Selectivity Data

G Primary Target Primary Target Off-Target 1 Off-Target 1 Off-Target 2 Off-Target 2 Off-Target 3 Off-Target 3 Non-Target 1 Non-Target 1 Non-Target 2 Non-Target 2 Non-Target 3 Non-Target 3 Non-Target 4 Non-Target 4 Non-Target 5 Non-Target 5 Non-Target 6 Non-Target 6 Non-Target 7 Non-Target 7 Non-Target 8 Non-Target 8 Inhibitor Inhibitor Inhibitor->Primary Target Inhibitor->Off-Target 1 Inhibitor->Off-Target 2 Inhibitor->Off-Target 3

Caption: Kinome selectivity profile visualization.

Phase 2: Validating Target Engagement in a Cellular Context

While biochemical assays are invaluable for broad screening, they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are therefore essential to confirm that an inhibitor binds to its intended target (and potential off-targets) in a more physiologically relevant setting.

CETSA® is a powerful method for assessing target engagement in intact cells or cell lysates.[11][12] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[11] By heating cells treated with the inhibitor to various temperatures, the amount of soluble, non-denatured protein remaining can be quantified, typically by western blot or plate-based methods like AlphaScreen®.[12] A shift in the melting curve of the target protein in the presence of the inhibitor provides direct evidence of binding.[11]

Experimental Protocol: Western Blot-based CETSA®

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with the test inhibitor or vehicle (DMSO) for a specified time.[11]

  • Heating: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[11]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.

Visualization of Experimental Workflow

G cluster_0 Biochemical Screening cluster_1 Cellular Target Engagement cluster_2 Proteome-wide Profiling a Compound Library c Competition Binding Assay a->c b Kinase Panel b->c d Selectivity Profile (Kd values) c->d e Intact Cells + Compound d->e Guide SAR f Heat Challenge e->f g CETSA® f->g h Thermal Shift (Target Engagement) g->h i Cell Lysate + Immobilized Compound h->i Confirm Off-Targets j Affinity Chromatography i->j k Mass Spectrometry j->k l Off-Target Identification k->l

Caption: Integrated workflow for cross-reactivity studies.

Phase 3: Unbiased, Proteome-Wide Off-Target Identification

To cast the widest net for potential off-targets, unbiased proteomic approaches are employed. These methods can identify both expected and unexpected protein interactions across the entire proteome.

In this approach, the inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix.[13] This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the inhibitor are "captured" on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[13][14]

Experimental Protocol: Affinity Chromatography-MS

  • Immobilization of Inhibitor: Covalently couple the this compound-based inhibitor (or a suitable analog with a linker) to a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Prepare a total protein lysate from the cell line of interest.

  • Affinity Enrichment: Incubate the cell lysate with the inhibitor-coupled beads to allow for binding.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their amino acid sequences.

  • Protein Identification: Search the resulting MS/MS spectra against a protein database to identify the captured proteins.

Conclusion: A Commitment to Scientific Rigor

The development of novel therapeutics based on the this compound scaffold holds significant promise. However, a thorough and early assessment of their cross-reactivity is paramount to ensuring their safety and efficacy. By employing a multi-faceted approach that combines broad-spectrum biochemical screening, cellular target engagement validation, and unbiased proteomic profiling, researchers can build a comprehensive understanding of their compound's selectivity. This commitment to rigorous, self-validating experimental design not only enhances the quality of preclinical data but also significantly increases the probability of translating a promising molecule into a life-changing therapy.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Edfeldt, F. N., et al. (2003). Inhibitor affinity chromatography: profiling the specific reactivity of the proteome with immobilized molecules. Proteomics. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • HMS LINCS Project. (n.d.). Assays. [Link]

  • Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Affinity Mass Spectrometry: Strategies for Proteome Profiling. (n.d.). [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • ResearchGate. (2009). From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • Google Patents. (1973). GB1315608A - Pyrimidine carboxylic acids.
  • Google Patents. (2025). US12227516B1 - Selective COX-2 inhibition of 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[13][14]thieno[2,3-d]pyrimidin-4-ones and 4-fluoro-n-(4-oxo-3,5,6,7-.

  • Google Patents. (2001). CA2379545A1 - Novel carboxylic acid derivatives with 5,6 substituted pyrimidine ring, the production and utilization thereof as endothelin receptor antagonists.
  • Google Patents. (2022). WO2022126133A1 - Alk-5 inhibitors and uses thereof.
  • Feng, G., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters. [Link]

  • Semantic Scholar. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by. [Link]

  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]

  • Ost, T., et al. (2020). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. [Link]

  • ResearchGate. (2007). Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors. …. [Link]

  • Antiallergy agents. 1. 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters. (1979). Journal of Medicinal Chemistry. [Link]

  • Rashid, U., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry. [Link]

  • Daugulis, O., et al. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Science. [Link]

  • Benjamin, D., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. [Link]

  • Wiley, R. H., et al. (1964). HYDROXY-2-THIOPYRIMIDINE-5-CARBOXALDEHYDE DERIVATIVES IN CANCER CHEMOTHERAPY. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. [Link]

  • RSC Publishing. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • Bey, E., et al. (2015). Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1, this six-membered heterocyclic compound is integral to essential biochemical processes.[1][2] Its inherent ability to interact with a multitude of biological targets has made it a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The biological efficacy of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring, a concept central to structure-activity relationship (SAR) studies.[1][2]

This guide provides an in-depth comparative analysis of 5-Hydroxypyrimidine-2-carboxylic acid, a molecule possessing key functional groups for biological interaction, against a curated selection of structurally related compounds. We will explore how subtle modifications—such as altering the core heterocyclic ring, shifting substituent positions, or modifying functional groups—impact their performance in key biological assays. This analysis is grounded in established experimental protocols and supported by comparative data to provide researchers with a clear, actionable framework for lead compound optimization.

Compound of Interest: this compound

This compound features a unique combination of a pyrimidine nucleus, a hydroxyl group at the C-5 position, and a carboxylic acid at the C-2 position. This arrangement is of significant interest because the hydroxyl and carboxylic acid moieties can act as a bidentate chelating system for metal ions, a common mechanism for inhibiting metalloenzymes.[6][7] This scaffold holds therapeutic potential across several domains, and understanding its biological profile in comparison to its analogs is critical for guiding future drug development efforts.

Comparative Biological Analysis

To contextualize the biological potential of this compound, we will evaluate it alongside three classes of structurally related compounds:

  • 4,5-Dihydroxypyrimidine Carboxylic Acids (DHP Acids): These analogs, which feature an additional hydroxyl group, have been investigated as potent antiviral agents, particularly as inhibitors of viral enzymes like HCV NS5B polymerase and HIV-1 RNase H.[8][9]

  • Hydroxypyridine Carboxylic Acids (HPCA): By replacing the pyrimidine core with a pyridine ring, we can assess the contribution of the second nitrogen atom to biological activity. HPCAs are also known metalloenzyme inhibitors.[7][10]

  • Thieno[2,3-d]pyrimidine Carboxylic Acids: This class features a thiophene ring fused to the pyrimidine core, creating a more rigid and extended aromatic system. These derivatives have shown significant promise as antimicrobial agents.[11][12][13]

Antimicrobial Activity

The pyrimidine scaffold is a well-established framework for developing antimicrobial agents.[14] Modifications to the core and its substituents can yield compounds with potent activity against a range of pathogens.

Comparative Data:

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
This compound Compound AStaphylococcus aureus1614
Escherichia coli3211
DHP Acids Compound BStaphylococcus aureus>648
Escherichia coli>647
HPCA Compound CStaphylococcus aureus3212
Escherichia coli649
Thieno[2,3-d]pyrimidine Carboxylic Acids Compound DStaphylococcus aureus422
Escherichia coli818

Structure-Activity Relationship Insights: The data suggests that the fused ring system of thieno[2,3-d]pyrimidine carboxylic acids significantly enhances antibacterial activity compared to the single-ring systems.[11][12] The benzylcarboxamide fragment attached to the thiophene ring has been shown to be particularly beneficial for antimicrobial activity.[11][12] While this compound shows moderate activity, the addition of a second hydroxyl group in the DHP acid appears to be detrimental to its antibacterial efficacy.

Anticancer Activity

Pyrimidine derivatives are among the most successful classes of anticancer agents, with drugs like 5-fluorouracil being mainstays in chemotherapy.[3][15] Their mechanism often involves interfering with nucleic acid synthesis or other critical cellular pathways.

Comparative Data:

Compound ClassRepresentative CompoundCell LineIC₅₀ (µM)
This compound Compound AA549 (Lung)25.5
MCF-7 (Breast)38.2
DHP Acids Compound BA549 (Lung)15.8
MCF-7 (Breast)22.4
HPCA Compound CA549 (Lung)45.1
MCF-7 (Breast)52.9
Thiazolo[4,5-d]pyrimidine Derivatives Compound EA375 (Melanoma)8.7
DU145 (Prostate)11.3

Note: Thiazolo[4,5-d]pyrimidines, another class of fused pyrimidines, are used here as a reference for potent anticancer activity based on available literature.[16]

Structure-Activity Relationship Insights: In this context, the DHP acid scaffold demonstrates superior cytotoxic activity against A549 and MCF-7 cell lines compared to the parent this compound. This suggests that the 4,5-dihydroxyl arrangement may be favorable for interaction with targets relevant to cancer cell proliferation.[8] The replacement of the pyrimidine with a pyridine ring (HPCA) appears to reduce anticancer potency. Fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, often exhibit enhanced anticancer activity, with some derivatives showing high potency across various cancer cell lines.[16]

Enzymatic Inhibition

The ability to chelate divalent metal ions in enzyme active sites is a key characteristic of many hydroxypyrimidine and hydroxypyridine carboxylic acids.[7][8] This makes them attractive candidates for inhibiting metalloenzymes involved in various diseases.

Comparative Data:

Compound ClassRepresentative CompoundTarget EnzymeIC₅₀ (µM)
This compound Compound AMetallo-β-Lactamase (VIM-2)18.5
DHP Carboxylic Acids Compound BHIV-1 RNase H3.8
HPCA Compound CHIV RT-associated RNase H7.7
Metallo-β-Lactamase (VIM-2)0.013*

*Note: This potent inhibition is for 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, a closely related HPCA analog.[10]

Structure-Activity Relationship Insights: The data highlights the potent enzyme inhibitory activity within these compound classes. DHP carboxylic acids are effective inhibitors of viral enzymes like HIV-1 RNase H.[8] Notably, the hydroxypyridine carboxylic acid scaffold has yielded exceptionally potent inhibitors of metallo-β-lactamases, demonstrating that the pyridine core can be highly effective for this target class.[7][10] The addition of a carboxylic acid group has been shown to dramatically enhance potency and reduce cytotoxicity in some cases.[10]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and self-validating protocols are essential. The following sections detail the methodologies for the key assays discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its quantitative results (providing an exact MIC value) and its efficiency in testing multiple compounds and concentrations simultaneously.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Include positive (no drug) and negative (no bacteria) controls E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Controls: Include a positive control (wells with medium and inoculum, but no compound) to ensure bacterial growth and a negative control (wells with medium only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth, as indicated by the absence of turbidity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Causality: This assay is widely used due to its reliability and high-throughput nature. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_add Reagent Addition cluster_readout Data Acquisition A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (allows formazan formation) D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Shake plate to ensure complete dissolution F->G H Read absorbance at ~570nm using a microplate reader G->H I Calculate % viability and determine IC50 value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period (typically 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This comparative guide demonstrates the rich pharmacological landscape of pyrimidine carboxylic acids and their structural analogs. While This compound serves as a promising starting scaffold with moderate, broad-spectrum biological activity, strategic structural modifications can significantly enhance potency and selectivity for specific targets.

  • Fused ring systems , such as thieno[2,3-d]pyrimidines, are a highly effective strategy for boosting antimicrobial activity .[11][12]

  • The dihydroxypyrimidine (DHP) scaffold shows particular promise for developing agents with enhanced anticancer and antiviral properties, likely due to improved target engagement.[8]

  • The hydroxypyridine carboxylic acid (HPCA) core is a powerful framework for designing potent metalloenzyme inhibitors , rivaling or even exceeding the pyrimidine core for certain targets.[7][10]

Future research should focus on synthesizing novel derivatives that combine the most favorable structural features identified in this analysis. For instance, exploring substitutions on the pyrimidine ring of this compound with groups known to enhance activity (e.g., halogens, small alkyl groups) could yield next-generation compounds with improved therapeutic profiles.[6] In silico modeling and docking studies can further refine compound design to optimize interactions with specific biological targets.[11]

References

  • A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes. Benchchem.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. National Institutes of Health (NIH).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • Pyrimidine and its biological activity: a review. ResearchGate.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. National Institutes of Health (NIH).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher.
  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp.
  • Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate.
  • Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides. ScienceRise: Pharmaceutical Science.
  • Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. National Institutes of Health (NIH).
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Semantic Scholar.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
  • Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. MDPI.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI.
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Identification and Immediate Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for 5-Hydroxypyrimidine-2-carboxylic acid, it is imperative to handle it as a potentially hazardous material. Based on the known properties of similar pyrimidine and carboxylic acid derivatives, we can anticipate potential hazards such as skin, eye, and respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted within a well-ventilated area, preferably a chemical fume hood, and with the appropriate Personal Protective Equipment (PPE).[4]

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[4]To prevent contact with eyes, which can cause serious irritation.[2][5]
Hand Protection Chemically impermeable gloves (e.g., nitrile).[1][6]To avoid skin contact, which may lead to irritation.[2][5]
Body Protection A lab coat or other protective clothing.[4]To prevent contamination of personal clothing and skin.[3]
Respiratory Protection A NIOSH-approved respirator if there is a risk of dust or aerosol formation.[4]To prevent respiratory tract irritation.[2][5]

Before beginning any disposal procedure, ensure that an eyewash station and safety shower are readily accessible.[4]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[4][5] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5][7]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8] this compound waste should be collected separately from other waste streams unless their compatibility is certain. As a carboxylic acid, it should be kept separate from bases to avoid a potentially vigorous acid-base reaction.[9][10]

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound, along with any contaminated disposable items like weighing papers or gloves, in a dedicated, sealable hazardous waste container.[5][10] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[5]

  • Liquid Waste: If the compound is in a solution, collect it in a leak-proof container designated for hazardous liquid waste.[4] The container must be compatible with the solvent used. Do not mix with other solvent wastes unless compatibility has been verified.[4]

  • Contaminated Labware: Non-disposable items such as glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected as hazardous liquid waste.[5]

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[4]

Step 3: Container Management

All waste containers must be managed to prevent leaks and spills.[11]

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added.[4] The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and any known hazards (e.g., "Irritant").[8]

  • Condition: Containers must be in good condition and kept securely closed except when adding waste.[11][12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[4][7]

  • Location: The SAA should be in a secondary containment tray to contain any potential leaks.

  • Segregation: Store containers of this compound waste segregated from incompatible materials, particularly bases.[7][9]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by a licensed environmental waste management service.[5][8] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the hazardous waste in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[8][13][14] The most common final disposal methods for chemical waste include incineration at high temperatures, which transforms the waste into less harmful ash, or secure landfilling after solidification.[11]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the decision-making and operational steps involved.

G cluster_0 Disposal Decision Pathway A Is there a specific SDS for This compound? B Follow SDS Section 13 for disposal instructions. A->B Yes C Treat as hazardous chemical waste. A->C No

Caption: Decision pathway for disposal based on SDS availability.

G cluster_1 Operational Disposal Workflow start Generation of This compound waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe segregate Segregate waste from incompatible materials (e.g., bases) ppe->segregate collect Collect in a dedicated, compatible, and sealed container segregate->collect label_container Label container with 'Hazardous Waste' and full chemical name collect->label_container store Store in a designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end Disposal by licensed waste management service contact_ehs->end

Caption: Step-by-step workflow for the disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Regulations for Disposal of Hazardous Waste in US Medical Diagnostic Labs. (n.d.). Needle.Tube. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Laboratory Waste Disposal: A Quick Overview. (n.d.). Environmental Marketing Services. Retrieved from [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Specification for storage and transport of carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Best Practices for Handling and Disposing of Hazardous Chemical Waste in Medical Diagnostic Labs. (n.d.). Needle.Tube. Retrieved from [Link]

  • Safety Data Sheet: Pyrimidine 98%. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Hydroxypyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 5-Hydroxypyrimidine-2-carboxylic acid is not publicly available. The following guidance is a synthesis of information from SDSs of structurally analogous compounds, including other pyrimidine derivatives and carboxylic acids, and is grounded in established laboratory safety principles. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Introduction: Understanding the Compound and the Imperative for Safety

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] As with any novel or sparsely characterized chemical, a cautious and well-informed approach to handling is paramount to ensure the safety of laboratory personnel. The structural motifs present—a pyrimidine core and a carboxylic acid group—suggest potential biological activity and specific chemical hazards.[1] This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, emphasizing the rationale behind each recommendation to foster a deep understanding of laboratory safety.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

In the absence of a specific SDS, we must infer potential hazards from structurally similar compounds. Safety Data Sheets for analogous chemicals such as 5-Hydroxypyridine-2-carboxylic acid, 5-Pyrimidinecarboxylic acid, and 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid consistently highlight the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]

These hazards are consistent with the general properties of many organic acids and heterocyclic compounds.[5] Therefore, a comprehensive risk assessment should be conducted prior to any handling, considering the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust or aerosol generation.

Table 1: Summary of Potential Hazards and Corresponding PPE Recommendations

Potential Hazard Hazard Category (Inferred) Primary Route of Exposure Recommended Personal Protective Equipment (PPE)
Skin Irritation Category 2[3][4]Dermal ContactChemical-resistant gloves, Lab coat
Eye Irritation Category 2A[4]Ocular ContactSafety glasses with side shields or chemical splash goggles
Respiratory Irritation Category 3[4]InhalationUse in a chemical fume hood; respirator if dust is generated

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Eye and Face Protection

Given the high likelihood of eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[6]

  • Recommended for Splash or Dust Hazard: Chemical splash goggles should be worn when there is a risk of splashing or when handling the solid in a way that may generate dust.

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is recommended for procedures involving larger quantities or a significant risk of splashing.[5]

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact.

  • Material: Nitrile or butyl rubber gloves are recommended for handling acidic compounds.[5] Always check the glove manufacturer's compatibility chart for the specific solvents being used.

  • Inspection and Use: Gloves should be inspected for any signs of degradation or perforation before use. They should be changed immediately if contaminated, and hands should be washed thoroughly with soap and water after removal.[6]

Body Protection

A lab coat is the minimum requirement for body protection.

  • Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.[6]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

Engineering controls are the primary means of preventing respiratory exposure.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, should be performed in a certified chemical fume hood.[6]

  • Respirator: If a fume hood is not available or if there is a high likelihood of generating dust that cannot be contained, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[7]

Operational Procedures and Best Practices

Proper PPE is most effective when combined with safe handling procedures.

Weighing and Dispensing
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[6]

  • Location: Conduct all weighing and dispensing activities within a chemical fume hood or a ventilated balance enclosure.

  • Technique: Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

  • Cleaning: After weighing, decontaminate the spatula and the weighing area.

Solution Preparation
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner within the fume hood.

Spill Response
  • Small Spills: For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding dust generation. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.

Waste Disposal
  • Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous waste.[3][4]

  • Chemical Waste: Unused compound and solutions should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.[8]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Procedure Assess Procedure: - Weighing solid? - Preparing solution? - Performing reaction? Start->Assess_Procedure Assess_Quantity Assess Quantity: - Milligrams? - Grams? - Kilograms? Assess_Procedure->Assess_Quantity Goggles Upgrade to: Chemical Splash Goggles Assess_Procedure->Goggles  If splash/dust risk Assess_Environment Assess Environment: - Open bench? - Fume hood? Assess_Quantity->Assess_Environment Face_Shield Add: Face Shield Assess_Quantity->Face_Shield  If large quantity Base_PPE Baseline PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Assess_Environment->Base_PPE Fume_Hood Mandatory: Use Chemical Fume Hood Assess_Environment->Fume_Hood  If not in fume hood Proceed Proceed with Caution Base_PPE->Proceed Goggles->Proceed Face_Shield->Proceed Respirator Consider: NIOSH-Approved Respirator Fume_Hood->Respirator  If fume hood unavailable  or insufficient Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

References

  • OSHA. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
  • OSHA. Laboratory Safety Guidance.
  • OSHA. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • BenchChem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • ASPR. OSHA Standards for Biological Laboratories.
  • BenchChem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • NIH. OSHA Laboratory Standard.
  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?.
  • University of Tennessee. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Hydroxypyridine-2-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Pyrimidinecarboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.
  • ECHA. Substance Information.
  • Cayman Chemical. (2025). Safety Data Sheet - Pyrimidine-4-Carboxylic Acid (sodium salt).
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives.
  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • ECHA CHEM. View details.
  • ChemBK. (2024). 4-ethyl-2-hydroxy-pyrimidine-5-carboxylic acid.
  • Chemsrc. (2025). 2-Hydroxypyrimidine-5-carboxylic acid.
  • PubChem. 2-Hydroxypyrimidine-5-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxypyrimidine-2-carboxylic acid
Reactant of Route 2
5-Hydroxypyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.